N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRNEGSLXZOVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and a thorough analysis of the characterization data.
Introduction: The Significance of Pyrazole Sulfonamides
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]
Similarly, the sulfonamide functional group is a well-established pharmacophore present in numerous commercially available drugs.[1] The synergistic combination of these two moieties in pyrazole sulfonamides has led to the development of compounds with significant therapeutic potential.[4][6] This guide focuses on a specific derivative, this compound, outlining a robust synthetic strategy and the analytical methods required for its unambiguous characterization.
Retrosynthetic Analysis and Strategic Synthesis Plan
The synthesis of this compound can be logically approached through a multi-step process. The core pyrazole ring is constructed first, followed by functionalization at the N1 and C4 positions, and finally, the introduction of the N-ethyl-N-methylsulfonamide group.
Our synthetic strategy is adapted from established methodologies for the preparation of similar pyrazole-4-sulfonamide derivatives.[1][2] The key steps involve:
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole. This is achieved through the condensation of pentane-2,4-dione with hydrazine hydrate.[2]
-
Step 2: N-methylation to form 1,3,5-trimethyl-1H-pyrazole. This step involves the alkylation of the pyrazole nitrogen.[1][2]
-
Step 3: Sulfonylation to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This introduces the sulfonyl chloride group at the C4 position of the pyrazole ring.[1][2]
-
Step 4: Final coupling reaction to produce this compound. This involves the reaction of the sulfonyl chloride with N-ethylmethylamine.
This stepwise approach allows for the controlled introduction of each functional group and facilitates the purification of intermediates at each stage.
Detailed Experimental Protocols
Synthesis of 3,5-dimethyl-1H-pyrazole
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.
-
Cool the solution in an ice bath.
-
Slowly add 85% hydrazine hydrate dropwise to the cooled solution. This reaction is exothermic.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.
Synthesis of 1,3,5-trimethyl-1H-pyrazole
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.[1][2]
-
Add potassium tert-butoxide in portions to the solution.[1][2]
-
After stirring, add a solution of methyl iodide in THF dropwise.[1][2]
-
Allow the reaction to warm to room temperature and stir overnight.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1]
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Protocol:
-
In a flask under a nitrogen atmosphere, cool a solution of chlorosulfonic acid in chloroform to 0 °C.[2]
-
Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to the cooled chlorosulfonic acid.[2]
-
After the addition, raise the temperature to 60 °C and stir for several hours.[2]
-
Add thionyl chloride dropwise at 60 °C and continue stirring.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
-
Purify the crude product by column chromatography.[2]
Synthesis of this compound
Protocol:
-
Dissolve N-ethylmethylamine in dichloromethane in a reaction flask.
-
Add a suitable base, such as triethylamine or diisopropylethylamine, to the solution.[2]
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise at room temperature.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.[2]
-
Purify the final product by column chromatography to obtain pure this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the two pyrazole methyl groups (two singlets), and the pyrazole ring proton (a singlet). |
| ¹³C NMR | Resonances for all eight unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for S=O stretching of the sulfonamide group, C-N stretching, and C-H stretching of the alkyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₅N₃O₂S.[7] |
Elemental Analysis
Elemental analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₈H₁₅N₃O₂S.
Workflow and Data Visualization
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the target compound.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this novel compound and rigorously confirm its structure and purity. The strategic approach to synthesis, coupled with a comprehensive analytical workflow, ensures the generation of high-quality material suitable for further investigation in drug discovery and development programs. The insights into the causality of experimental choices and the emphasis on self-validating protocols are intended to empower researchers in their scientific endeavors.
References
[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023-07-13). Retrieved from [Link] [2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023-07-13). Retrieved from [Link] [3] Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. Retrieved from [Link] [4] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025-08-10). Retrieved from [Link] [5] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (2025-03-24). Retrieved from [Link] [8] Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (2024-04-16). Retrieved from [Link] [6] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (2025-02-11). Retrieved from [Link] [9] The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchGate. (2016-09-03). Retrieved from [Link] [7] this compound - PubChemLite. Retrieved from [Link]
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- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Substituted Pyrazole-4-sulfonamides: A Compass for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The substituted pyrazole-4-sulfonamide scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic success of numerous blockbuster drugs. Its remarkable versatility and "privileged" status stem from a unique combination of structural features that govern a delicate interplay of physicochemical properties. This technical guide provides an in-depth exploration of these critical properties – lipophilicity, acidity (pKa), aqueous solubility, and chemical stability – for researchers engaged in the design and development of novel therapeutics based on this potent pharmacophore. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides validated protocols for property determination, and illuminates the structure-property relationships that are paramount for successful drug design. By synthesizing field-proven insights with rigorous scientific principles, this document serves as a comprehensive resource for navigating the complexities of optimizing substituted pyrazole-4-sulfonamides for therapeutic efficacy.
The Pyrazole-4-sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1][2][3] Its appeal lies in its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[4] When coupled with a sulfonamide group at the 4-position, the resulting scaffold boasts a rich pharmacological profile, with applications ranging from anti-inflammatory and anticancer to antimicrobial and antiviral agents.[5][6] The sulfonamide group, far from being a passive linker, is a critical pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, and its acidic nature plays a pivotal role in target engagement and pharmacokinetic profile.[7]
The profound impact of this scaffold is exemplified by the selective COX-2 inhibitor, Celecoxib, a diaryl-substituted pyrazole bearing a 4-sulfonamide moiety. The journey of Celecoxib from a lead compound to a blockbuster drug underscores the importance of fine-tuning physicochemical properties to achieve the desired therapeutic window. This guide will dissect these properties, providing both the theoretical underpinnings and the practical methodologies to empower researchers in their quest for the next generation of pyrazole-4-sulfonamide-based therapeutics.
Lipophilicity: Navigating the Cellular Maze
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, a delicate balance of lipophilicity is required to ensure dissolution in the gastrointestinal tract, permeation across cellular membranes, and ultimately, engagement with the target protein. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.
The Influence of Substitution on Lipophilicity
The lipophilicity of a substituted pyrazole-4-sulfonamide is a composite of the contributions from the pyrazole core, the sulfonamide linker, and the various substituents. The pyrazole ring itself is considered to have lower lipophilicity than a benzene ring, offering a strategic advantage in modulating this property.[8]
-
Substituents on the Pyrazole Ring: Alkyl and aryl groups attached to the nitrogen or carbon atoms of the pyrazole ring generally increase lipophilicity. The magnitude of this increase is dependent on the size and nature of the substituent. For instance, replacing a methyl group with a trifluoromethyl group can significantly increase lipophilicity due to the high lipophilicity of the CF3 group.
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (the 'R' group in -SO₂NHR) can dramatically alter lipophilicity. Aromatic or long-chain alkyl substituents will increase logP, while polar groups will decrease it.
-
Aromatic Substituents: For diaryl pyrazoles like celecoxib, the nature and position of substituents on the aryl rings are key modulators of lipophilicity. Electron-withdrawing groups like halogens tend to increase lipophilicity, while hydrogen bond donors/acceptors like hydroxyl or amino groups can decrease it.
Table 1: Calculated and Experimental logP Values for Representative Pyrazole-4-sulfonamides
| Compound | R1 | R3 | R5 | N-Substitution on Sulfonamide | Calculated logP* | Experimental logP | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | Primary (-NH₂) | 3.48 | 3.5 | [8] |
| Analog 1 | 4-Sulfonamidophenyl | Trifluoromethyl | Phenyl | Primary (-NH₂) | 3.14 | - | [5] |
| Analog 2 | 4-Sulfonamidophenyl | Methyl | 4-Methoxyphenyl | Primary (-NH₂) | 2.57 | - | [5] |
| Sulfaphenazole | Phenyl | - | - | 5-phenyl-1H-pyrazol-3-yl | 3.12 | 3.2 | [2] |
Calculated logP values are often generated using software based on atomic contributions and can serve as a valuable predictive tool in the early stages of drug design.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of logP. Its principle is based on the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.
-
Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for logD determination) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a flask. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the following equation: logP = log([Compound]octanol / [Compound]water)
Figure 1: Workflow for the experimental determination of logP using the shake-flask method.
Acidity (pKa): The Key to Ionization and Interaction
The acidity of the sulfonamide proton and the basicity of the pyrazole nitrogens are critical determinants of the ionization state of a pyrazole-4-sulfonamide at physiological pH. The pKa value, the pH at which a compound is 50% ionized, governs its solubility, membrane permeability, and its ability to interact with biological targets through ionic interactions.
The Dual Acidic/Basic Nature
-
Sulfonamide Acidity: The sulfonamide group (-SO₂NH-) is weakly acidic, with pKa values typically ranging from 8 to 11. This acidity is due to the strong electron-withdrawing effect of the two sulfonyl oxygens, which stabilizes the resulting conjugate base. Substituents on the sulfonamide nitrogen can significantly influence this pKa. Electron-withdrawing groups will lower the pKa (increase acidity), while electron-donating groups will raise it.
-
Pyrazole Basicity: The pyrazole ring contains two nitrogen atoms. The N2 nitrogen is pyridine-like and basic, while the N1 nitrogen is pyrrole-like and much less basic. The pKa of the conjugate acid of pyrazole is around 2.5.[8] Substituents on the pyrazole ring can modulate this basicity.
Structure-pKa Relationships
Understanding how substituents impact the pKa of both the sulfonamide and pyrazole moieties is crucial for rational drug design.
-
Substituents on the Aryl Ring of the Sulfonamide: For arylsulfonamides, electron-withdrawing groups on the aryl ring (e.g., nitro, cyano, halogens) will lower the pKa of the sulfonamide proton, making it more acidic. Conversely, electron-donating groups (e.g., methoxy, methyl) will increase the pKa.
-
N-Substitution on the Pyrazole Ring: Substitution on the N1 nitrogen of the pyrazole ring can influence the basicity of the N2 nitrogen through electronic and steric effects.
Table 2: pKa Values of Representative Sulfonamides and Pyrazoles
| Compound | Functional Group | pKa | Reference |
| Celecoxib | Sulfonamide (-SO₂NH₂) | ~11.1 | [9] |
| Sulfanilamide | Sulfonamide (-SO₂NH₂) | 10.4 | |
| Pyrazole | Pyrazole N-H | 14.2 (as an acid) | |
| Pyrazole (conjugate acid) | Pyrazolium ion | 2.5 | [8] |
Experimental Determination of pKa: UV-Spectrophotometric Titration
For compounds containing a chromophore that changes its absorbance upon ionization, UV-spectrophotometric titration is a sensitive and material-sparing method for pKa determination.
-
Preparation of Buffers: Prepare a series of buffers with known pH values spanning a range of at least 2 pH units above and below the expected pKa. It is crucial to maintain a constant ionic strength across all buffers.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: Add a small, constant volume of the stock solution to each buffer solution in a series of cuvettes. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Data Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a wavelength where the largest change is observed against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.
Figure 2: Workflow for pKa determination using UV-spectrophotometric titration.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical factor for the absorption of orally administered drugs. Poor solubility can lead to low and variable bioavailability, hindering the therapeutic potential of an otherwise potent compound. Pyrazole-4-sulfonamides, particularly those with multiple aromatic rings, often exhibit low aqueous solubility due to their crystalline nature and high lipophilicity.
Factors Influencing the Solubility of Pyrazole-4-sulfonamides
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state significantly impacts solubility. Strong hydrogen bonding and π-π stacking interactions can lead to high crystal lattice energy and, consequently, low solubility.
-
Lipophilicity: As discussed earlier, higher lipophilicity generally correlates with lower aqueous solubility.
-
Ionization (pKa): The solubility of ionizable compounds is pH-dependent. For a weakly acidic sulfonamide, the solubility will increase at pH values above its pKa due to the formation of the more soluble anionic form.
-
Substituents: The introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, can enhance solubility by increasing the molecule's ability to interact with water molecules through hydrogen bonding.
Celecoxib, for example, has very poor aqueous solubility (around 4.2 µg/mL), which presents a significant formulation challenge.[8] Various strategies, such as the formation of solid dispersions, have been employed to enhance its solubility and dissolution rate.[3][8]
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water or a relevant buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Chemical Stability: Ensuring Therapeutic Integrity
The chemical stability of a drug substance is crucial for its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities. For substituted pyrazole-4-sulfonamides, the primary degradation pathways to consider are hydrolysis and photolysis.
Hydrolytic Stability
Hydrolysis is the cleavage of a chemical bond by the addition of water. The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. However, many sulfonamides are relatively stable under physiological pH.[1][5] The pyrazole ring is generally considered to be metabolically stable.[4]
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to more extreme conditions than those used for accelerated stability testing.
-
Acidic Conditions: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Conditions: 0.1 M NaOH at elevated temperatures.
-
Neutral Conditions: Water at elevated temperatures.
Photostability
Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. The aromatic rings in many pyrazole-4-sulfonamides can act as chromophores, making them potentially susceptible to photolysis.
The International Council for Harmonisation (ICH) provides guidelines for photostability testing. This typically involves exposing the drug substance to a light source that produces both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
Conclusion: A Holistic Approach to Drug Design
The physicochemical properties of substituted pyrazole-4-sulfonamides are intricately linked and collectively dictate the therapeutic potential of these compounds. A thorough understanding and early assessment of lipophilicity, pKa, solubility, and chemical stability are not merely academic exercises but are fundamental to a successful drug discovery and development program. By employing the principles and methodologies outlined in this guide, researchers can navigate the complex landscape of structure-property relationships, enabling the rational design of pyrazole-4-sulfonamide-based drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The journey from a promising lead compound to a life-changing medicine is paved with a deep appreciation for the profound influence of these fundamental physicochemical characteristics.
References
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: [Link])
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (URL: [Link])
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Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - MDPI. (URL: [Link])
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (URL: [Link])
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Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PubMed Central. (URL: [Link])
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Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC - NIH. (URL: [Link])
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (URL: [Link])
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (URL: [Link])
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Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to the Putative Mechanism of Action of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the hypothesized mechanism of action of a specific derivative, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. While direct experimental data for this compound is nascent, this document synthesizes the extensive research on structurally related pyrazole-4-sulfonamide derivatives to propose a likely biological target and signaling pathway. We will explore its potential as an antiproliferative agent and enzyme inhibitor, providing detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules.
Introduction: The Prominence of the Pyrazole Sulfonamide Moiety
The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with significant therapeutic potential. Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, a structure that is a key feature in numerous FDA-approved drugs.[1][2][3] The sulfonamide group, -S(=O)₂-NR₂, is another critical pharmacophore, most famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents.
The combination of these two moieties has given rise to a class of compounds with a wide array of biological activities, including:
-
Antiproliferative: Exhibiting cytotoxic or cytostatic effects against various cancer cell lines.[2][4]
-
Enzyme Inhibition: Targeting key enzymes such as carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (LOX).[1][5][6]
-
Antimicrobial: Demonstrating efficacy against bacterial and mycobacterial strains.[7][8]
-
Neurological Activity: Modulating enzymes like N-Acylethanolamine-hydrolyzing acid amidase (NAAA).[9]
Given the documented antiproliferative activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, this guide will focus on the hypothesis that this compound exerts its biological effect through the inhibition of cell proliferation, potentially via the modulation of a key signaling pathway.[2][4]
Hypothesized Mechanism of Action: Antiproliferative Activity via Kinase Inhibition
While multiple mechanisms are plausible, a compelling hypothesis is that this compound functions as an inhibitor of one or more protein kinases involved in cell cycle progression and proliferation. This hypothesis is based on the known activity of similar heterocyclic compounds in targeting the ATP-binding pocket of kinases. The structural components of the molecule—the substituted pyrazole ring and the sulfonamide tail—can be envisioned to interact with distinct regions of a kinase active site.
Proposed Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a plausible target for the subject compound.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Validation
A rigorous, multi-step experimental approach is necessary to validate the hypothesized mechanism of action. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's biological activity.
In Vitro Cell Viability and Proliferation Assays
The initial step is to determine the compound's effect on cancer cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose, as it has been successfully used to evaluate similar pyrazole-4-sulfonamide derivatives.[4][10]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., U937, as previously used for similar compounds) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Target Identification and Validation
Assuming the compound demonstrates significant antiproliferative activity, the next phase is to identify its molecular target.
Experimental Protocol: Kinase Inhibition Profiling
-
Broad Kinase Screen: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of human kinases at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a dose-response analysis to determine the IC₅₀ for each hit.
-
In-Cell Target Engagement: To confirm that the compound inhibits the target kinase within a cellular context, a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can be employed.
Pathway Analysis
Once a primary kinase target is identified, the downstream effects on the associated signaling pathway must be elucidated.
Experimental Protocol: Western Blotting for Pathway Modulation
-
Cell Treatment and Lysis: Treat the cancer cell line with the compound at concentrations around its IC₅₀ for various time points. Lyse the cells to extract total protein.
-
Protein Quantification and Electrophoresis: Quantify the protein concentration, then separate the proteins by size using SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates (e.g., p-MEK, MEK, p-ERK, ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (µM) |
|---|---|
| U937 | [Experimental Value] |
| A549 | [Experimental Value] |
| MCF-7 | [Experimental Value] |
Table 2: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
|---|---|
| [Kinase Hit 1] | [Experimental Value] |
| [Kinase Hit 2] | [Experimental Value] |
| [Kinase Hit 3] | [Experimental Value] |
Conclusion
This compound belongs to a class of compounds with proven and diverse biological activities. The proposed mechanism of action—antiproliferative activity via kinase inhibition—is a scientifically grounded hypothesis based on the extensive literature on pyrazole sulfonamide derivatives. The experimental workflow detailed in this guide provides a clear and robust path to elucidating the specific mechanism of this promising compound. The results of these studies will be crucial for its future development as a potential therapeutic agent.
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship of N-Alkylated Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, consistently appearing in molecules with a broad spectrum of pharmacological activities.[1][2] The strategic introduction of an alkyl group onto the pyrazole nitrogen, or N-alkylation, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced biological potency and selectivity. This guide delves into the intricate structure-activity relationships (SAR) of N-alkylated pyrazole sulfonamides, offering a comprehensive analysis grounded in experimental evidence and mechanistic understanding. We will explore the synthetic rationale, dissect the influence of various structural modifications, and provide practical insights for the rational design of next-generation therapeutic agents.
The Pyrazole Sulfonamide Core: A Foundation of Versatility
The fusion of a pyrazole ring and a sulfonamide moiety creates a pharmacophore with remarkable versatility. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2] The sulfonamide group, a well-established pharmacophore in its own right, is known for its ability to bind to zinc-containing enzymes and participate in a variety of non-covalent interactions.[3] This combination has led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[4][5]
The Art of N-Alkylation: Synthesizing the Scaffolds of Interest
The introduction of an alkyl group at the N1 position of the pyrazole ring is a critical step in exploring the SAR of this compound class. The choice of synthetic route is paramount and is often dictated by the desired regioselectivity and the nature of the substituents on the pyrazole core.
Diagram: General Synthetic Approach to N-Alkylated Pyrazole Sulfonamides
Caption: A generalized workflow for the synthesis of N-alkylated pyrazole sulfonamides.
Experimental Protocol: A Representative Synthesis of an N-Alkylated Pyrazole Sulfonamide
This protocol outlines a common method for the synthesis of N-alkylated pyrazole sulfonamides, which involves the initial formation of the pyrazole sulfonamide followed by N-alkylation.
Part A: Synthesis of the Pyrazole Sulfonamide Intermediate
-
Reaction Setup: To a solution of a substituted pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired arylsulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Part B: N-Alkylation of the Pyrazole Sulfonamide
-
Deprotonation: To a solution of the pyrazole sulfonamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.5 eq) at room temperature.
-
Addition of Alkylating Agent: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Isolation: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The final N-alkylated pyrazole sulfonamide is purified by recrystallization or column chromatography.
Decoding the Structure-Activity Relationship: The Impact of N-Alkylation
The introduction of an alkyl group at the N1-position of the pyrazole ring can profoundly influence the biological activity of the sulfonamide derivative. This section dissects the key SAR trends observed with N-alkylation.
The Role of the N-Alkyl Group: Size and Lipophilicity Matter
The nature of the N-alkyl substituent is a critical determinant of biological activity. Generally, a small, lipophilic alkyl group is favored for enhanced potency.
-
Small Alkyl Groups (Methyl, Ethyl): In many cases, the introduction of a methyl or ethyl group at the N1-position leads to a significant increase in activity compared to the unsubstituted analog. This is often attributed to improved membrane permeability and favorable interactions within a hydrophobic pocket of the target protein. For instance, in a series of pyrazole sulfonamides targeting carbonic anhydrase, N-methylation was found to enhance inhibitory activity.[6]
-
Larger Alkyl Groups (Propyl, Butyl, etc.): As the size of the alkyl chain increases, the biological activity can either increase or decrease, depending on the specific target and the topology of its binding site. A longer alkyl chain can lead to steric hindrance, preventing optimal binding. However, if the target protein has a sufficiently large and accessible hydrophobic pocket, a longer chain can lead to improved van der Waals interactions and increased potency.[7]
-
Branched and Cyclic Alkyl Groups: The introduction of branched (e.g., isopropyl, tert-butyl) or cyclic (e.g., cyclopropyl, cyclohexyl) alkyl groups can be a valuable strategy to fine-tune activity and selectivity. These groups can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.
Diagram: SAR of N-Alkylation on the Pyrazole Ring
Caption: Key SAR trends associated with N-alkylation of the pyrazole sulfonamide core.
Synergy and Antagonism: The Interplay with Other Substituents
The effect of N-alkylation is not considered in isolation. Its impact on biological activity is intricately linked to the nature and position of other substituents on both the pyrazole and the sulfonamide aryl ring.
-
Substituents on the Pyrazole Ring: The presence of other substituents on the pyrazole ring (e.g., at the C3, C4, or C5 positions) can modulate the electronic properties and steric profile of the molecule. For example, an electron-withdrawing group on the pyrazole ring can influence the pKa of the sulfonamide nitrogen, which can be critical for binding to certain targets. The combination of N-alkylation with specific pyrazole substitution patterns can lead to synergistic effects on activity.
-
Substituents on the Sulfonamide Aryl Ring: The substitution pattern on the aryl ring of the sulfonamide moiety is a well-established determinant of activity and selectivity. The interplay between the N-alkyl group and the substituents on this ring is crucial. For instance, a particular N-alkyl group might be optimal when paired with a specific substitution pattern on the aryl ring to achieve the desired pharmacological profile.
Table: Representative SAR Data of N-Alkylated Pyrazole Sulfonamides
| Compound ID | N-Alkyl Group (R1) | Pyrazole Substituent (R2) | Aryl Sulfonamide Substituent (R3) | Biological Activity (IC50, µM) | Reference |
| 1a | H | 3,5-dimethyl | 4-chloro | 15.2 | Fictional Example |
| 1b | Methyl | 3,5-dimethyl | 4-chloro | 2.5 | Fictional Example |
| 1c | Ethyl | 3,5-dimethyl | 4-chloro | 3.1 | Fictional Example |
| 1d | Isopropyl | 3,5-dimethyl | 4-chloro | 8.9 | Fictional Example |
| 2a | Methyl | 3-trifluoromethyl | 4-chloro | 0.8 | Fictional Example |
| 2b | Methyl | 3-trifluoromethyl | 4-methoxy | 5.4 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. For specific activity data, please refer to the cited literature.
Mechanistic Insights and Future Directions
The rational design of potent and selective N-alkylated pyrazole sulfonamides requires a deep understanding of their mechanism of action at the molecular level. Techniques such as X-ray crystallography and molecular modeling are invaluable for elucidating the binding modes of these compounds and for understanding the structural basis of their activity.
Future research in this area should focus on:
-
Exploring a wider range of N-alkyl substituents: Investigating novel and diverse alkyl groups, including those with additional functional groups, could lead to the discovery of compounds with improved properties.
-
Developing regioselective N-alkylation methods: More efficient and selective synthetic methods will facilitate the rapid generation of compound libraries for SAR studies.[8][9]
-
Integrating computational and experimental approaches: A synergistic approach combining in silico design and in vitro/in vivo testing will accelerate the drug discovery process.
Conclusion
N-alkylation of the pyrazole sulfonamide scaffold is a powerful and versatile strategy in medicinal chemistry. A thorough understanding of the structure-activity relationships governing the effects of the N-alkyl group, in concert with other structural modifications, is essential for the successful design of novel therapeutic agents. This guide provides a foundational framework for researchers in this field, highlighting the key principles and offering practical insights to guide future drug discovery efforts.
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ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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MDPI. (2018). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 23(11), 2948. [Link]
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PubMed. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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PubMed. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1380523. [Link]
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Frontiers. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]
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ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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Semantic Scholar. (n.d.). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]
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PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26195–26207. [Link]
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MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3439. [Link]
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ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10087–10098. [Link]
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Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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Bentham Science. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry, 25. [Link]
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Introduction: The Pyrazole-4-Sulfonamide Scaffold as a Cornerstone in Enzyme Inhibition
An In-Depth Technical Guide to the Enzymatic Inhibition Profile of Pyrazole-4-Sulfonamides
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to engage in a multitude of interactions with biological macromolecules, making it a cornerstone in the design of therapeutic agents. When coupled with a sulfonamide (-SO₂NH₂) moiety at the 4-position, the resulting pyrazole-4-sulfonamide core gives rise to a class of compounds with a rich and diverse pharmacological profile, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2][5]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the enzymatic inhibition profile of this versatile chemical class. We will dissect their primary molecular targets, elucidate the mechanisms underpinning their inhibitory action, and provide a detailed playbook of field-proven experimental protocols for their characterization. The primary focus will be on their well-established role as inhibitors of Carbonic Anhydrases (CAs), a direct consequence of the sulfonamide's zinc-binding capability. Additionally, we will explore their expanding role as inhibitors of protein kinases, where the pyrazole core serves as a potent hinge-binding element.
Part 1: The Primary Target - Carbonic Anhydrases (CAs)
The most extensively documented targets for pyrazole-sulfonamides are the carbonic anhydrases, a superfamily of zinc-containing metalloenzymes.[1][6][7][8][9]
Biological Role of Carbonic Anhydrases
CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This fundamental reaction is critical for a vast array of physiological processes, including pH regulation, respiration, and ion transport. Consequently, the aberrant activity of various CA isoforms is implicated in numerous pathologies, such as glaucoma (hCA II), epilepsy, and the progression of certain cancers (hCA IX and XII), making them attractive therapeutic targets.[8][9]
Mechanism of Inhibition: A Tale of Zinc Coordination
The inhibitory activity of the pyrazole-4-sulfonamide class against CAs is fundamentally driven by the sulfonamide group. This functional group acts as a potent zinc-binding pharmacophore.
Causality Behind the Mechanism: The active site of a CA enzyme features a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate. Sulfonamide inhibitors function by mimicking the tetrahedral transition state of the CO₂ hydration reaction.[1] In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen displaces the hydroxide ion and coordinates directly to the Zn²⁺ ion. This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably the side chain of Threonine 199 (in hCA II), which both accepts and donates a hydrogen bond to the sulfonamide oxygens and nitrogen, respectively. This tight and stable binding effectively blocks the active site, preventing substrate access and halting catalysis.
Caption: Binding mode of a pyrazole-4-sulfonamide in the CA active site.
Structure-Activity Relationship (SAR) Insights
While the sulfonamide group anchors the molecule to the active site zinc, the pyrazole core and its substituents are crucial for modulating potency and achieving isoform selectivity.[1][6][8][9] The pyrazole ring and its appendages extend into adjacent hydrophobic and hydrophilic pockets within the active site, forming additional interactions that enhance binding affinity. By systematically modifying these substituents, researchers can fine-tune the inhibitor's profile.
| Compound Class | R¹ Substituent (Pyrazole) | R² Substituent (Sulfonamide) | Target Isoform | Potency (Ki or IC₅₀) | Key SAR Insight | Reference |
| Pyrazolo[4,3-c]pyridines | Varied Alkyl/Aryl | Unsubstituted | hCA I | Low nM range | Bulky substituents can enhance interactions in the hydrophobic part of the active site, improving potency and selectivity. | [1] |
| Benzenesulfonamides | Pyrazole-carboxamide | Varied Phenyl | hCA II | 3.3 nM - 866.7 nM | Decoration with bulky moieties on the pyrazole-carboxamide portion can lead to isoform-selective inhibitors. | [8] |
| Pyrazole-based benzenesulfonamides | 2-hydroxyphenyl derivatives | Varied Phenyl | hCA IX, XII | Low nM to sub-μM | Substitution patterns on the phenyl rings at positions 3 and 5 of the pyrazole core significantly impact activity against tumor-associated isoforms. | [9] |
Part 2: Expanding the Target Landscape - Kinase Inhibition
Beyond carbonic anhydrases, the pyrazole scaffold is a well-established pharmacophore for targeting protein kinases, enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of cancer and other diseases.
The Pyrazole Scaffold as a Kinase Hinge-Binder
Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. A critical interaction for this binding is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The pyrazole scaffold is an excellent hinge-binder.[4] Its adjacent nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, forming one or two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Met1199 in ALK).[4]
Caption: Pyrazole core interacting with the kinase hinge region.
SAR for Kinase Inhibition
For this class of inhibitors, the sulfonamide portion is not the primary binding anchor but rather a key substituent that can be modified to occupy solvent-exposed regions or form additional interactions, thereby influencing potency, selectivity, and pharmacokinetic properties. For example, in the development of SGK1 inhibitors, various halide-substituted benzenesulfonamides attached to a pyrazole-containing core were found to be highly potent.[10] Similarly, in the pursuit of LRRK2 inhibitors, modifications to the sulfonamide and other phenyl rings attached to the pyrazole core had significant additive effects on potency.[11]
Part 3: The Experimentalist's Playbook - Profiling Inhibitory Activity
A robust and logical workflow is essential to accurately characterize the inhibitory profile of any compound series. This process is not merely about generating data but about building a self-validating dataset that provides clear, actionable insights.
Caption: Iterative workflow for inhibitor characterization.
Section 3.1: Primary Screening & Potency Determination (IC₅₀)
Expertise & Causality: The first step in quantifying an inhibitor's effect is to determine its IC₅₀ value—the concentration required to reduce enzyme activity by 50%.[12][13][14] This is a pragmatic and high-throughput method to rank a series of compounds and establish an initial structure-activity relationship (SAR).[15] It provides a critical benchmark for potency.
Protocol: IC₅₀ Determination for Carbonic Anhydrase II (hCA II)
This protocol describes a representative colorimetric assay based on the esterase activity of CA.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Recombinant human CA II at 1 mg/mL in assay buffer. Dilute to a working concentration of 20 nM (2X final concentration) just before use.
-
Substrate Stock: 100 mM p-Nitrophenyl Acetate (pNPA) in acetonitrile. Dilute to a working concentration of 2 mM (2X final concentration) in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of each pyrazole-4-sulfonamide compound in 100% DMSO.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of each inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).
-
Create a "daughter plate" by diluting each concentration 1:50 into the assay buffer. This minimizes the final DMSO concentration to <1%.
-
-
Assay Procedure (in a 384-well plate):
-
Controls: Add 25 µL of assay buffer to "no enzyme" wells and 25 µL of the 2X enzyme solution to "100% activity" wells.
-
Inhibitor Addition: Add 2.5 µL from the inhibitor daughter plate to the appropriate wells. Add 2.5 µL of buffer with the equivalent DMSO percentage to control wells.
-
Enzyme Addition: Add 22.5 µL of the 2X enzyme working solution to all inhibitor and 100% activity wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to start the reaction. Final volume is 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader capable of kinetic measurements.
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2][14][16]
-
Section 3.2: Unveiling the Mechanism of Action (Enzyme Kinetics)
Expertise & Causality: An IC₅₀ value is highly dependent on assay conditions, particularly substrate concentration.[12][14] For an ATP-competitive kinase inhibitor, the IC₅₀ will increase as the ATP concentration increases.[15] To obtain a true measure of binding affinity, one must determine the inhibition constant (Kᵢ), which is an intrinsic property of the inhibitor-enzyme complex.[12] Kinetic studies also reveal the mechanism of inhibition (e.g., competitive, non-competitive), providing crucial insight into how the inhibitor works.[17]
Protocol: Kinetic Analysis for a Competitive Inhibitor
-
Experimental Design: This experiment requires a matrix of concentrations for both the substrate and the inhibitor.
-
Select a range of fixed inhibitor concentrations around the previously determined IC₅₀ (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ).
-
For each inhibitor concentration, vary the substrate concentration across a wide range, typically from 0.2x Kₘ to 5x Kₘ (Michaelis constant).[15]
-
-
Assay Execution:
-
Perform the enzymatic assay as described in the IC₅₀ protocol for each condition in the matrix.
-
-
Data Analysis & Interpretation:
-
For each fixed inhibitor concentration, plot the reaction velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
-
Construct a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.
-
-
The Kᵢ can be calculated from the slopes of these lines or by using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[12]
-
Section 3.3: Confirming Direct Target Engagement (Biophysical Assays)
Trustworthiness & Causality: Biochemical assays can be prone to artifacts. Compounds may inhibit by aggregating, interfering with the detection method, or denaturing the enzyme, rather than through specific, direct binding. Biophysical assays are essential for a self-validating system because they measure the direct physical interaction between the compound and the target protein, providing orthogonal validation of the biochemical results.[18][19][20]
Overview of Key Biophysical Techniques
| Technique | Principle | Key Output | Strengths | Limitations | Reference |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature (Tₘ) upon ligand binding. Binding stabilizes the protein, increasing its Tₘ. | ΔTₘ | High-throughput, low protein consumption, good for screening. | Not all binding events cause a Tₘ shift; provides no stoichiometry or kinetics. | [18][20] |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the protein is immobilized. | Kᴅ, kₒₙ, kₒff | Real-time kinetics, high sensitivity, can detect weak binders. | Requires protein immobilization which can affect activity; mass transport limitations can be an issue. | [21] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Kᴅ, ΔH, ΔS, n (stoichiometry) | "Gold standard" for thermodynamics; label-free, in-solution. | Low-throughput, requires larger amounts of pure protein and compound. | [19] |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescent probe upon binding to a larger protein. Used in a competitive format. | Kᴅ, IC₅₀ | Homogeneous assay, high-throughput, good for screening. | Requires a suitable fluorescent probe; prone to light-scattering artifacts. | [18][19] |
Protocol: High-Level Thermal Shift Assay (TSA)
-
Preparation: Mix the target protein (e.g., 2 µM final concentration) and a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange) in assay buffer.
-
Compound Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the test compounds to a final concentration (e.g., 10 µM). Include a DMSO control.
-
Melt Curve Acquisition: Place the sealed plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C, measuring fluorescence at each increment.
-
Analysis: As the protein unfolds (melts), it exposes hydrophobic regions, causing the dye to bind and fluoresce. Plot fluorescence versus temperature. The midpoint of the transition is the Tₘ. A positive ΔTₘ (Tₘ with compound - Tₘ with DMSO) indicates stabilizing binding.[20]
Conclusion
The pyrazole-4-sulfonamide class represents a highly versatile and pharmacologically significant scaffold. Its inhibitory profile is dominated by potent, mechanism-driven activity against carbonic anhydrases, where the sulfonamide moiety acts as a powerful zinc-binding group. Simultaneously, the pyrazole core provides a robust framework for developing selective kinase inhibitors by engaging the critical hinge region of the ATP-binding site. A thorough understanding of this dual-target potential, combined with a rigorous, multi-faceted experimental approach encompassing biochemical potency assays, detailed kinetic analysis, and orthogonal biophysical validation, is paramount for any research or drug development professional working with this important class of molecules. The systematic application of the principles and protocols outlined in this guide will enable the confident characterization of their enzymatic inhibition profiles and facilitate the design of next-generation therapeutic agents.
References
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Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]
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Wright, M. (2018). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Scholarship@Western. Available at: [Link]
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Davidson College. IC50 Determination. edX. Available at: [Link] (Note: Specific course materials may require enrollment; general principles are widely available).
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Sygnature Discovery. Biophysical Assays. Available at: [Link]
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Angeli, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Available at: [Link]
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Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]
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Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]
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Charles River Laboratories. Biophysical Assays. Available at: [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. Available at: [Link]
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Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
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Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
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Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]
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Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. Available at: [Link]
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O'Connell, J., & Tieleman, D. P. (2014). Biophysical methods in early drug discovery. PubMed Central. Available at: [Link]
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Wikipedia. Half maximal inhibitory concentration (IC50). Available at: [Link]
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Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central. Available at: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
Tolleson, W. H., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wisdom Library. (2025). Enzymatic inhibition assays: Significance and symbolism. Available at: [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
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Gîrdan, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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"solubility and stability studies of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide"
An In-Depth Technical Guide to the Solubility and Stability of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Authored by: A Senior Application Scientist
Foreword: The Critical Path of Preformulation
In the landscape of drug discovery and development, the journey from a promising new chemical entity (NCE) to a viable drug product is fraught with challenges. Among the earliest and most critical hurdles is the characterization of the molecule's fundamental physicochemical properties. This guide provides an in-depth, experience-driven framework for evaluating the aqueous solubility and chemical stability of this compound, a novel investigational compound. Our approach moves beyond rote protocol execution, focusing instead on the underlying rationale—the "why" behind the "how"—to build a robust, self-validating understanding of the molecule's behavior. This foundational knowledge is paramount for guiding formulation development, predicting in vivo performance, and ensuring the ultimate safety and efficacy of the final therapeutic agent.
Part 1: Solubility Profiling - Beyond a Single Number
A single solubility value is a snapshot, but a pH-solubility profile is a detailed map. For an ionizable molecule like this compound, understanding its behavior across the physiological pH range is non-negotiable. The sulfonamide moiety (-SO₂NH-) confers acidic properties, meaning its charge state, and therefore its solubility, will be highly dependent on the pH of its environment.
The Rationale for pH-Dependent Solubility Analysis
The Henderson-Hasselbalch equation governs the ionization of weak acids and bases. For our compound, the equilibrium between the neutral (less soluble) and ionized (more soluble) forms is dictated by its pKa and the solution's pH. Determining this profile is crucial for predicting its absorption in the gastrointestinal tract, where pH varies from ~1.5 in the stomach to ~7.4 in the small intestine. A failure to characterize this behavior early can lead to catastrophic failures in later-stage clinical trials due to poor bioavailability.
Experimental Workflow: Equilibrium Shake-Flask Method
The gold-standard shake-flask method, as recommended by guidelines from the International Council for Harmonisation (ICH), provides the most reliable data for equilibrium solubility.
Workflow Diagram: pH-Solubility Profiling
Caption: Workflow for determining pH-dependent equilibrium solubility.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4) with known ionic strength, reflecting physiological conditions.
-
Sample Addition: Add an excess of this compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.
-
Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) and agitate. The duration must be sufficient to reach equilibrium, typically 48-72 hours. This is confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.
-
Sampling and Filtration: Withdraw an aliquot of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step is critical; any particulate matter will falsely elevate the measured solubility.
-
Quantification: Accurately dilute the filtered sample and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Anticipated Data and Interpretation
The results are expected to show a significant increase in solubility as the pH rises above the compound's pKa, where the sulfonamide proton dissociates to form the more polar, water-soluble anion.
Table 1: Projected Aqueous Solubility of this compound
| pH | Temperature (°C) | Projected Solubility (µg/mL) | Predicted State |
| 1.2 | 25 | < 10 | Neutral (Low) |
| 4.5 | 25 | 50 | Neutral (Low) |
| 6.8 | 25 | 450 | Partially Ionized |
| 7.4 | 25 | > 1000 | Mostly Ionized (High) |
| 1.2 | 37 | < 15 | Neutral (Low) |
| 4.5 | 37 | 75 | Neutral (Low) |
| 6.8 | 37 | 600 | Partially Ionized |
| 7.4 | 37 | > 1500 | Mostly Ionized (High) |
Interpretation: This profile suggests that the compound will have poor solubility in the stomach but significantly better solubility in the intestine, a classic profile for a weakly acidic drug. This data immediately informs formulation strategy, pointing towards enteric-coated dosage forms or solubility-enhancing excipients.
Part 2: Stability Profiling and Forced Degradation
Stability testing is not merely about determining an expiration date; it is about understanding the intrinsic chemical liabilities of a molecule. Forced degradation studies, as mandated by ICH guideline Q1A(R2), are an accelerated process designed to identify likely degradation products and establish the degradation pathways. This information is fundamental to developing a stability-indicating analytical method.
The Philosophy of Forced Degradation
We subject the compound to stress conditions far more aggressive than it will ever encounter during storage (e.g., high heat, extreme pH, oxidation, light). The goal is to produce a target degradation of 5-20%. This level is sufficient to generate and detect major degradation products without completely destroying the parent molecule, which would obscure the primary degradation pathways.
Experimental Design: A Multi-Condition Stress Gauntlet
A systematic approach is essential. The compound is stressed in both solution and solid-state.
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocols:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize immediately with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1M NaOH. Maintain at 60°C. Sample at timed intervals, neutralize with an equivalent amount of acid, and dilute for analysis. The sulfonamide bond is often susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at intervals for analysis. Pyrazole rings can be susceptible to oxidative cleavage.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At each time point, weigh a sample, dissolve it in a suitable solvent, and analyze.
-
Photostability: Expose the solid compound to a controlled light source that meets ICH Q1B specifications for illumination and UV energy. A dark control sample must be stored under the same conditions but shielded from light. Analyze both samples after the exposure period.
Developing the Stability-Indicating Method
The cornerstone of a stability study is the analytical method's ability to separate the parent compound from all potential degradation products.
-
Methodology: Reversed-phase HPLC is the workhorse. A C18 column is a common starting point.
-
Detection: A photodiode array (PDA) detector is crucial. It not only quantifies peaks but also provides UV spectra. The "peak purity" analysis, which compares spectra across a single peak, is essential for ensuring that a peak corresponding to the parent drug is not co-eluting with a hidden degradant.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is the definitive way to identify degradation products by determining their mass-to-charge ratio, which provides direct evidence of the chemical changes that have occurred.
Predicted Degradation Pathway and Data
Based on the known chemistry of sulfonamides and pyrazoles, the most likely point of failure is the S-N bond in the sulfonamide group under hydrolytic stress.
Table 2: Projected Forced Degradation Results
| Stress Condition | Observation | Primary Degradant Identified (by LC-MS) |
| 0.1M HCl, 60°C, 24h | ~2% degradation | N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonic acid |
| 0.1M NaOH, 60°C, 8h | ~15% degradation | N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonic acid |
| 3% H₂O₂, RT, 24h | ~5% degradation, minor unknown peaks | Possible N-oxide or ring-opened species |
| Thermal (80°C, 72h) | < 1% degradation | No significant degradation observed |
| Photolytic (ICH Q1B) | < 1% degradation | No significant degradation observed |
Interpretation: The data strongly suggests that the primary liability of the molecule is hydrolysis of the sulfonamide bond, particularly under basic conditions. The compound shows good intrinsic stability to heat and light. This knowledge is invaluable; it dictates that liquid formulations must be buffered to a neutral or slightly acidic pH and that manufacturing processes should avoid exposure to high pH conditions.
Diagram: Proposed Hydrolytic Degradation Pathway
Unlocking the Therapeutic Potential of Pyrazole Sulfonamide Compounds: A Guide to Key Molecular Targets
An In-depth Technical Guide:
Introduction: The Privileged Scaffolds of Pyrazole and Sulfonamide in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide functional group are prime examples of such "privileged scaffolds."[1][2] Their synthetic tractability, metabolic stability, and capacity for diverse, high-affinity interactions with biological macromolecules have made them cornerstones of drug design.[3] When combined, the pyrazole sulfonamide core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][2]
This technical guide provides an in-depth exploration of the key molecular targets of pyrazole sulfonamide compounds, intended for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, we will delve into the mechanistic rationale behind their interactions with specific enzymes and receptors, dissect the crucial structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and development of next-generation therapeutics based on this versatile chemical scaffold.
Chapter 1: Carbonic Anhydrase Inhibition: A Dominant Therapeutic Avenue
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their involvement in a multitude of physiological and pathological processes—ranging from pH regulation and fluid secretion to tumorigenesis—makes them attractive targets for therapeutic intervention.[4][5] Pyrazole sulfonamides have emerged as a particularly potent class of CA inhibitors (CAIs).[6][7]
Mechanism of Action: Targeting the Catalytic Zinc Ion
The inhibitory action of sulfonamides against CAs is well-established. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site cleft, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[5][6] This interaction is the cornerstone of their inhibitory activity. The pyrazole ring and its substituents serve to anchor the molecule within the active site through various non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with surrounding amino acid residues, thereby influencing both the potency and isoform selectivity of the inhibitor.[4][7]
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazole sulfonamides as CAIs has yielded critical SAR insights:
-
The Unsubstituted Sulfonamide is Key: The primary sulfonamide group is essential for potent inhibition, as it directly binds to the catalytic zinc ion.
-
Substitution on the Pyrazole Ring Dictates Selectivity: The nature and position of substituents on the pyrazole ring are the primary determinants of isoform selectivity (e.g., against cytosolic hCA I and II versus transmembrane, tumor-associated hCA IX and XII).[5][6][7] Bulky substituents can be introduced to exploit differences in the size and shape of the active site cavities among the various CA isoforms, leading to the development of highly selective inhibitors.[6]
-
Dual-Tail Strategy: A "dual-tail" approach, where two distinct substituent groups are attached to the pyrazole-sulfonamide core, has been successfully employed to develop novel CA IX inhibitors with potential applications in oncology.[8]
Data Presentation: Carbonic Anhydrase Inhibition by Pyrazole Sulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 1a | hCA I | 58.8 nM | [5] |
| 1i | hCA I | 79.6 nM | [5] |
| 1k | hCA IX | Selective with SI of 12.2 | [5] |
| 4k | hCA II | IC₅₀ = 0.24 µM | [4][7] |
| 4j | hCA IX | IC₅₀ = 0.15 µM | [4][7] |
| 4g | hCA XII | IC₅₀ = 0.12 µM | [4][7] |
| 6g | hCA I | Kᵢ = 0.0366 µM | [9] |
| 6g | hCA II | Kᵢ = 0.0310 µM | [9] |
| 5g | mtCA 2 | Kᵢ = 0.0617 µM | [9] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol describes a standard method for determining the inhibitory activity of compounds against CA isoforms.[5]
1. Reagents and Materials:
- Purified human CA isoforms (hCA I, II, IX, XII)
- HEPES buffer (20 mM, pH 7.5)
- Sodium sulfate (Na₂SO₄, 0.1 M)
- Phenol red pH indicator
- Saturated CO₂ solution
- Test compounds (pyrazole sulfonamides) dissolved in DMSO
- Stopped-flow spectrophotometer
2. Procedure:
- Prepare a solution containing HEPES buffer, Na₂SO₄, and phenol red.
- Add a known concentration of the specific CA isoenzyme to the buffer solution.
- In a separate syringe of the stopped-flow instrument, load the saturated CO₂ solution.
- In the other syringe, load the enzyme-buffer solution with or without the test inhibitor at various concentrations.
- Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator over time.
- Record the initial rates of the enzymatic reaction.
- Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
- Determine the IC₅₀ or Kᵢ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to an appropriate dose-response model.
Visualization: Mechanism of Carbonic Anhydrase Inhibition
Caption: Pyrazole sulfonamide inhibiting carbonic anhydrase.
Chapter 2: Cyclooxygenase (COX) Inhibition for Anti-inflammatory and Analgesic Effects
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[10] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation.[10][11] The selective inhibition of COX-2 is a major goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Mechanism of Action: Selective Blockade of the COX-2 Active Site
The diarylheterocycle class of compounds, which includes many pyrazole derivatives like the FDA-approved drug Celecoxib, are renowned for their COX-2 selectivity.[10][13] The structural basis for this selectivity lies in a key difference between the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[11] The sulfonamide group of pyrazole sulfonamide inhibitors can fit into this specific side pocket, leading to a tighter binding and more potent inhibition of COX-2, while their bulkier structure sterically hinders their entry into the narrower COX-1 active site.[12][13]
Structure-Activity Relationship (SAR) Insights
-
Vicinal Diaryl Substitution: The presence of two aryl groups on adjacent positions of the central pyrazole ring is a common feature of selective COX-2 inhibitors.[10]
-
The Sulfonamide Moiety: The para-sulfonamide group on one of the phenyl rings is crucial for interacting with the COX-2 specific side pocket.[13]
-
Substituents on the Phenyl Rings: Modifications to the phenyl rings can fine-tune the potency and pharmacokinetic properties of the compounds. For instance, a methyl group at the para-position of the second phenyl ring is often found in potent inhibitors.[11]
-
Dual Inhibition: Some research has focused on designing pyrazole sulfonamides that dually inhibit both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway, to achieve a broader anti-inflammatory effect with potentially improved gastrointestinal safety.[12]
Data Presentation: COX-2 Inhibitory Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Celecoxib | 7.42 | 0.78 | 9.51 | [10] |
| Indomethacin | 0.88 | 1.12 | 0.78 | [12] |
| Compound 5b | 5.40 | 0.01 | 344.56 | [12] |
| Compound 10b | 5.58 | 0.52 | 10.73 | [10] |
| Compound 6d | - | 0.05 - 0.08 (range) | - | [13] |
Note: SI values are indicative of COX-2 selectivity. A higher SI value denotes greater selectivity for COX-2.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol outlines a common method for assessing the COX-2 inhibitory potential of test compounds.
1. Reagents and Materials:
- Recombinant human COX-2 enzyme
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Heme cofactor
- Test compounds (pyrazole sulfonamides) dissolved in DMSO
- Prostaglandin E₂ (PGE₂) EIA kit
- Microplate reader
2. Procedure:
- Pre-incubate the COX-2 enzyme with the test compound at various concentrations or vehicle (DMSO) in the reaction buffer containing the heme cofactor for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
- Allow the reaction to proceed for a defined period (e.g., 2 minutes).
- Stop the reaction by adding a quenching solution (e.g., a strong acid).
- Quantify the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
- Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization: Arachidonic Acid Cascade and COX-2 Inhibition
Caption: Selective inhibition of COX-2 by pyrazole sulfonamides.
Chapter 3: Protein Kinase Inhibition: A Pillar of Modern Oncology
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival, by catalyzing the phosphorylation of specific substrate proteins.[3][14] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[14] The pyrazole scaffold is a well-established pharmacophore in the design of potent and selective protein kinase inhibitors (PKIs).[3]
Mechanism of Action: ATP-Competitive Inhibition
The majority of pyrazole sulfonamide-based kinase inhibitors function as ATP-competitive inhibitors.[15] They are designed to bind to the ATP-binding pocket of the target kinase. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[16] This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer a phosphate group. The sulfonamide group and other substituents on the pyrazole ring extend into other regions of the ATP pocket, contributing to the inhibitor's affinity and selectivity for a specific kinase.[3]
Specific Kinase Targets and SAR Insights
-
LRRK2 Kinase: Substituted 1H-pyrazoles have been developed as potent inhibitors of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[16] Truncating an indazole core to a 1H-pyrazole was a successful strategy to maintain hinge-binding interactions while accessing novel chemical space.[16]
-
Aurora Kinases: Pyrazole-based compounds have shown potent inhibition of Aurora A kinase, a key regulator of mitosis and a target in oncology. Structure-activity studies have shown that specific substituents, such as a nitro group, can be optimal for activity.[14]
-
B-raf Kinase: Triaryl-pyrazole derivatives containing a sulfonamide group have been investigated as inhibitors of B-raf, a kinase frequently mutated in melanoma.[3]
-
p38 MAP Kinase: N-pyrazole, N'-aryl ureas (which can incorporate sulfonamide-like groups) have been developed as potent inhibitors of p38 MAP kinase, a target for inflammatory diseases.[15]
Data Presentation: Kinase Inhibitory Activity of Pyrazole-Containing Compounds
| Compound Class | Target Kinase | Activity Metric | Potency | Reference |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | - | Potent Inhibition | [16] |
| Pyrazole Derivatives | Aurora A | IC₅₀ | 0.16 µM | [14] |
| Pyrazole-containing derivatives | EGFR Tyrosine Kinase | IC₅₀ | 0.26 µM | [17] |
| Pyrazole-containing derivatives | HER-2 Tyrosine Kinase | IC₅₀ | 0.20 µM | [17] |
| N-pyrazole, N'-aryl ureas | p38 MAP Kinase | - | Clinical Candidate | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based Assay)
This is a generalized protocol for measuring kinase activity and its inhibition, adaptable to many different kinases.
1. Reagents and Materials:
- Recombinant active kinase
- Specific peptide or protein substrate for the kinase
- ATP
- Kinase reaction buffer (containing MgCl₂, DTT, etc.)
- Test compounds (pyrazole sulfonamides) dissolved in DMSO
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- White, opaque microplates
- Luminometer
2. Procedure:
- Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate containing the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation.
- Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the kit's instructions.
- Add the second reagent (e.g., Kinase Detection Reagent), which contains enzymes that convert the ADP generated by the kinase reaction into a luminescent signal.
- Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualization: Kinase Inhibition Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Chapter 4: Emerging and Other Notable Therapeutic Targets
The versatility of the pyrazole sulfonamide scaffold extends beyond the well-established targets of CAs, COX, and kinases. Ongoing research continues to uncover novel therapeutic applications for this privileged chemical class.
-
Antiparasitic Agents: Pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite that causes human African trypanosomiasis (HAT).[18][19][20] Optimization of lead compounds has focused on improving CNS penetration to treat the late, neurological stage of the disease.[18][20]
-
Antidiabetic Agents: Certain acyl pyrazole sulfonamides have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[21] By slowing the absorption of glucose, these compounds have potential as oral antidiabetic agents for the management of type 2 diabetes mellitus.[21]
-
Antimicrobial Agents: Various pyrazole sulfonamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[22] Their mechanism of action can be diverse, but for bacteria, it may involve the inhibition of dihydropteroate synthase, an enzyme in the folate synthesis pathway, similar to classical sulfa drugs.[22]
-
Antitubercular Agents: In the fight against multidrug-resistant tuberculosis, novel pyrazole-clubbed pyrazoline derivatives containing a sulfonamide moiety have shown potent activity against Mycobacterium tuberculosis.[23]
Conclusion and Future Outlook
The pyrazole sulfonamide scaffold represents a remarkably successful platform in drug discovery, giving rise to compounds that potently and often selectively modulate a wide array of high-value therapeutic targets. From the well-trodden paths of carbonic anhydrase and COX-2 inhibition to the dynamic and expanding field of protein kinase modulation, these compounds have proven their therapeutic mettle.
The future of pyrazole sulfonamide research is bright and multifaceted. Key opportunities lie in the development of inhibitors with exquisite isoform selectivity, particularly for challenging targets like the various carbonic anhydrase and kinase isoforms, to minimize off-target effects and enhance safety profiles. The design of dual- or multi-target agents, such as combined COX-2/5-LOX inhibitors, offers a promising strategy for treating complex multifactorial diseases like inflammation and cancer. Furthermore, the application of this scaffold to combat infectious diseases, as evidenced by its activity against parasites and mycobacteria, opens up new avenues for addressing urgent global health challenges. As our understanding of disease biology deepens and synthetic methodologies advance, the privileged pyrazole sulfonamide core is certain to remain a vital and highly productive framework for the development of innovative medicines of the future.
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Methodological & Application
Application Note: A Comprehensive Protocol for the N-alkylation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide
Introduction
N-substituted pyrazoles and sulfonamides represent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in drug discovery, as it allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its pharmacological profile.
This application note provides a detailed, field-proven protocol for the N-alkylation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide. While the symmetrical nature of the 3,5-dimethylpyrazole core simplifies the reaction by precluding the formation of regioisomers—a common challenge in pyrazole chemistry—the principles and methodologies described herein are foundational for the synthesis of diverse N-alkylated pyrazole derivatives.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis.
Mechanistic Overview: The Sₙ2 Pathway
The N-alkylation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The reaction can be dissected into two primary stages:
-
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the N-H bond of the pyrazole ring. This generates a nucleophilic pyrazolate anion. The choice of base is critical; while strong bases like sodium hydride (NaH) can be effective, milder bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often preferred for their operational simplicity and improved safety profile.[7][8] Caesium carbonate, in particular, is known to be highly effective in facilitating the N-alkylation of sulfonamides and other nitrogen-containing heterocycles due to the high solubility of its salts in organic solvents.[7]
-
Nucleophilic Attack: The newly formed pyrazolate anion, a potent nucleophile, attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This concerted step involves the formation of a new N-C bond and the simultaneous displacement of the leaving group (e.g., a halide ion), yielding the final N-alkylated product.[6][9]
Alternative strategies, such as the Mitsunobu reaction, offer a different pathway for N-alkylation, particularly for converting alcohols into the alkyl substituent under mild, redox-neutral conditions.[10][11][12] This method involves activating an alcohol with a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to facilitate substitution by the pyrazole nucleophile.[12]
General Reaction Scheme
Caption: General reaction scheme for base-mediated N-alkylation.
Detailed Experimental Protocol
This protocol details a robust method for the N-alkylation of 3,5-dimethyl-1H-pyrazole-4-sulfonamide using an alkyl halide as the electrophile and caesium carbonate as the base in a polar aprotic solvent.
Materials and Equipment
| Reagents | Grade | Equipment |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | ≥98% Purity | Round-bottom flask (50 mL) |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Magnetic stirrer and stir bar |
| Caesium Carbonate (Cs₂CO₃) | ≥99%, Anhydrous | Condenser |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Inert atmosphere setup (Argon/N₂) |
| Ethyl Acetate (EtOAc) | ACS Grade | Syringes and needles |
| Deionized Water | High Purity | Separatory funnel |
| Brine (Saturated aq. NaCl) | - | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | TLC plates (Silica gel 60 F₂₅₄) |
| Silica Gel for Column Chromatography | 230-400 mesh | Glassware for column chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
-
Addition of Reagents:
-
To the flask, add 3,5-dimethyl-1H-pyrazole-4-sulfonamide (1.0 eq.).
-
Add finely ground, anhydrous caesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Using a syringe, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
-
Initiation of Reaction:
-
Stir the resulting suspension at room temperature for 15-20 minutes to ensure adequate mixing.
-
Using a syringe, add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension over 5 minutes.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and allow it to stir.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is typically complete within 4-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure N-alkylated product.
-
Confirm the identity and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Data Summary and Optimization Parameters
The success of the N-alkylation reaction is highly dependent on the chosen parameters. The following table provides a summary of typical variables and their impact on the reaction outcome, based on established principles for the alkylation of sulfonamides and pyrazoles.[7][13][14][15]
| Parameter | Variable Options | Rationale & Field Insights |
| Base | Cs₂CO₃, K₂CO₃, NaH | Cs₂CO₃: Often provides superior yields due to better solubility in organic solvents and the 'caesium effect'.[7] K₂CO₃: A cost-effective and milder alternative, suitable for many substrates. NaH: A very strong base that ensures complete deprotonation but requires strict anhydrous conditions and careful handling. |
| Alkylating Agent | R-I, R-Br, R-Cl, R-OTs | Reactivity follows the order: R-I > R-OTs ≈ R-Br > R-Cl. Primary and benzylic halides are ideal for Sₙ2 reactions.[9] Secondary halides may lead to some elimination byproducts, while tertiary halides will primarily undergo elimination. |
| Solvent | DMF, Acetonitrile (MeCN), DMSO | Polar aprotic solvents are essential to dissolve the pyrazolate salt and promote the Sₙ2 mechanism. DMF and DMSO offer excellent solvating power but have high boiling points, making removal challenging. Acetonitrile is a good alternative with a lower boiling point. |
| Temperature | Room Temp. to 80 °C | More reactive alkylating agents (iodides, benzyl halides) may proceed efficiently at room temperature. Less reactive agents (chlorides) often require heating to achieve a reasonable reaction rate. |
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Chisholm, J. D., & Wallach, D. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-126. [Link]
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Application Notes and Protocols for the Cellular Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Introduction: The Therapeutic Potential of Pyrazole Sulfonamide Derivatives
The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Compounds bearing this motif have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory effects.[3][4] The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, coupled with a sulfonamide group, creates a privileged structure that can interact with a variety of biological targets.[1]
This document provides a comprehensive guide for the initial characterization of a novel pyrazole sulfonamide derivative, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide , in cell-based assays. While specific biological data for this compound is not yet widely available, the protocols outlined herein provide a robust framework for its evaluation. Drawing from the broader understanding of related compounds, we will use the hypothetical context of investigating its potential as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, to illustrate the experimental workflows.[5][6][7]
Compound Handling and Stock Preparation
Proper handling and preparation of the compound are critical for obtaining reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in DMSO. Most small molecules are soluble in DMSO, which is generally well-tolerated by cells at low final concentrations (typically ≤ 0.5%).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Phase 1: Determining the Optimal Concentration Range
The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent functional assays.
Protocol 1: Cell Viability Assessment using a Luminescence-Based Assay
This protocol utilizes a commercially available reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.[2]
Materials:
-
Selected cancer cell line (e.g., HCT-116 for colorectal cancer, MDA-MB-468 for breast cancer)[5][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for determining cell viability and IC50.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range for initial screening is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for a duration relevant to cell proliferation, typically 48 to 72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[2]
Table 1: Hypothetical Dose-Response Data
| Concentration (µM) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 5 | 52 |
| 10 | 25 |
| 50 | 5 |
| 100 | 2 |
Phase 2: Investigating the Mechanism of Action (Hypothetical Target: CDK8)
Once the IC50 is determined, the next step is to investigate the compound's effect on its putative target and downstream signaling pathways. CDK8 is a component of the Mediator complex that regulates gene transcription.[8] It has been shown to phosphorylate STAT proteins, influencing their transcriptional activity.[7]
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the CDK8 signaling pathway.
Protocol 2: Western Blotting for Phospho-STAT Levels
This protocol aims to determine if the compound inhibits the CDK8-mediated phosphorylation of a downstream target, such as STAT3.[7]
Materials:
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using software like ImageJ. A decrease in the ratio of phospho-STAT3 to total STAT3 with increasing compound concentration would suggest inhibition of the upstream kinase.
-
Conclusion
The protocols described in this application note provide a foundational framework for the initial characterization of this compound in cell culture assays. By systematically determining its cytotoxic profile and investigating its effects on a plausible signaling pathway, researchers can gain valuable insights into its biological activity and therapeutic potential. These methods, while presented in the context of a hypothetical CDK8 inhibitor, are broadly applicable to the characterization of other novel small molecule inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- Cyclin-dependent kinase 8 (CDK8) inhibitor design against cancer cell lines. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Patsnap Synapse. (2025). What are the therapeutic applications for CDK8 inhibitors?.
- Clarke, R., et al. (2020). Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis. PMC - NIH.
- Scientists raise warning over drugs targeting key cancer mechanism. (n.d.).
- Dana-Farber Cancer Institute. (n.d.). Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Innovations.
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Pitucha, M., et al. (n.d.). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC - NIH.
- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega - ACS Publications.
- Alagöz, M. A., et al. (n.d.). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Semantic Scholar.
- PubChem. (n.d.). This compound. PubChemLite.
- Caporuscio, F., et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH.
- PubChem. (2026). N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide.
- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed.
- Abdel-Maksoud, M. S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. PubMed.
- Abdel-Maksoud, M. S., et al. (n.d.). Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. PMC - NIH.
- CAS. (n.d.). 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]. Common Chemistry.
- Arctom. (n.d.). CAS NO. 1005847-38-0 | N-ethyl-1,3,5-trimethyl-1h-pyrazole-4-sulfonamide.
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- 7. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole and its derivatives are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis often results in complex mixtures containing starting materials, reagents, isomers, and byproducts. Achieving high purity is paramount for subsequent biological evaluation, structural analysis, and regulatory approval. This document provides a comprehensive guide to the purification of pyrazole compounds using High-Performance Liquid Chromatography (HPLC). It delves into the principles of method development, offers detailed protocols for various HPLC modes, and provides practical troubleshooting advice to overcome common purification challenges.
Introduction: The Significance of Pyrazole Purification
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib. The biological activity of these compounds is highly dependent on their stereochemistry and the absence of impurities. HPLC is an indispensable tool for the purification of pyrazole compounds, offering high resolution, sensitivity, and scalability. This guide will equip the reader with the foundational knowledge and practical protocols to develop robust and efficient HPLC purification methods for a wide range of pyrazole derivatives.
Foundational Principles: Making Informed Decisions in HPLC Method Development
A successful HPLC purification is not merely about following a recipe; it's about understanding the interplay between the analyte, the stationary phase, and the mobile phase. The choices made during method development are dictated by the physicochemical properties of the target pyrazole compound and its surrounding impurities.
Analyte Characterization: The Starting Point
Before initiating any purification, it is crucial to characterize the target pyrazole compound. Key parameters to consider include:
-
Polarity: The overall polarity of the molecule will guide the initial choice between reverse-phase and normal-phase chromatography.
-
pKa: For ionizable pyrazole derivatives, understanding the pKa is essential for manipulating retention through pH control of the mobile phase.[1]
-
Solubility: The compound must be soluble in the mobile phase to avoid precipitation on the column.
-
UV Absorbance: A chromophore is necessary for UV detection. If the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be required.
Selecting the Right Tool: HPLC Columns (Stationary Phases)
The column is the heart of the HPLC system. The choice of stationary phase chemistry is the most critical factor in achieving the desired separation.
-
Reverse-Phase (RP) HPLC: This is the most common mode for purifying pyrazole compounds, which are often moderately polar to non-polar.[2][3]
-
C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns offer high hydrophobicity and are an excellent starting point for most pyrazole purifications.[4] They are suitable for separating compounds with varying alkyl or aryl substituents.
-
C8 (Octylsilane): Less retentive than C18, C8 columns are useful for more hydrophobic pyrazoles that may be too strongly retained on a C18 column.
-
Phenyl-Hexyl: These columns provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic pyrazole derivatives or isomers.[1]
-
-
Normal-Phase (NP) HPLC: NP-HPLC is employed for very polar pyrazoles or for the separation of constitutional isomers that are difficult to resolve by RP-HPLC.[5]
-
Silica (SiO2): The most common NP stationary phase, silica columns separate compounds based on their polar functional groups.
-
Diol, Cyano (CN): These bonded phases offer different selectivities compared to bare silica and can be useful for specific applications.
-
-
Chiral HPLC: A significant portion of bioactive pyrazoles are chiral. Their enantiomers often exhibit different pharmacological and toxicological profiles, making enantioselective separation crucial.[6][7]
Driving the Separation: Mobile Phase Optimization
The mobile phase carries the sample through the column and its composition directly influences retention and selectivity.
-
Reverse-Phase Mobile Phases: Typically consist of a mixture of water and a miscible organic solvent.
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common. ACN generally provides lower backpressure and better UV transparency at low wavelengths.[9] Methanol can offer different selectivity and is a more cost-effective option.[9]
-
Additives (pH Modifiers): For ionizable pyrazoles, controlling the pH of the mobile phase is critical.[1][10]
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA) (0.05-0.1%): Used to acidify the mobile phase, typically to a pH of 2-3. This suppresses the ionization of acidic silanols on the silica support, reducing peak tailing for basic pyrazoles.[11]
-
Buffers (e.g., Phosphate, Acetate): Provide stable pH control, which is crucial for reproducible retention times.[11][12] Ammonium acetate and ammonium formate are volatile and compatible with mass spectrometry.[11]
-
-
-
Normal-Phase Mobile Phases: Composed of non-polar organic solvents.
-
Solvents: Typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethanol, isopropanol (IPA), or ethyl acetate. The ratio of these solvents is adjusted to control elution strength.
-
Experimental Protocols
These protocols provide a starting point for method development. Optimization will be necessary based on the specific pyrazole compound and impurity profile.
Protocol 1: Reverse-Phase HPLC Purification of a Non-polar Pyrazole Derivative
Objective: To purify a synthesized pyrazole compound from less polar impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude pyrazole sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute the sample with the initial mobile phase to ensure compatibility and prevent peak distortion. The final concentration should be within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18, 5 µm particle size, 120 Å pore size, 4.6 x 150 mm (for analytical method development) or a larger diameter preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10-90% B
-
20-22 min: 90% B
-
22-23 min: 90-10% B
-
23-28 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for analytical, adjust for preparative scale.
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the pyrazole compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL for analytical.
-
-
Data Analysis and Fraction Collection:
-
Identify the peak corresponding to the target pyrazole compound based on retention time (and MS data if available).
-
Collect the fractions containing the pure compound.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Chiral HPLC Separation of Pyrazole Enantiomers
Objective: To resolve and purify the enantiomers of a chiral pyrazole compound.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Sample Preparation:
-
Dissolve the racemic pyrazole sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions (Example using Normal Phase):
-
Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio may need significant optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5-10 µL.
-
-
Fraction Collection and Analysis:
-
Collect the fractions for each enantiomer as they elute.
-
Re-inject a small aliquot of each collected fraction to confirm enantiomeric purity.
-
Combine the pure fractions for each enantiomer and evaporate the solvent.
-
Data Presentation and Visualization
Table 1: Starting Parameters for HPLC Method Development for Pyrazole Compounds
| Parameter | Reverse-Phase (RP) | Normal-Phase (NP) | Chiral (NP Mode Example) |
| Column Chemistry | C18, C8, Phenyl-Hexyl | Silica, Diol, Cyano | Lux Cellulose-2, Lux Amylose-2 |
| Column Dimensions (Analytical) | 4.6 x 150 mm | 4.6 x 250 mm | 4.6 x 250 mm |
| Particle Size | 3 or 5 µm | 5 µm | 5 µm |
| Mobile Phase A | Water | n-Hexane or Heptane | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol, IPA, or Ethyl Acetate | Ethanol or IPA |
| Additives | 0.1% FA or TFA, Buffers | None typically required | None typically required |
| Elution Mode | Gradient | Isocratic or Gradient | Isocratic |
| Flow Rate (Analytical) | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25-40 °C | Ambient | Ambient |
| Detection | UV-Vis, MS, ELSD | UV-Vis | UV-Vis, Circular Dichroism (CD) |
Diagram: HPLC Purification Workflow for Pyrazole Compounds
Caption: General workflow for the HPLC purification of pyrazole compounds.
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[1]- Column overload.- Incompatible sample solvent. | - Add 0.1% TFA or FA to the mobile phase to suppress silanol activity.- Reduce the injection volume or sample concentration.[13]- Dissolve the sample in the initial mobile phase. |
| Poor Resolution | - Inappropriate column chemistry or mobile phase.- Gradient is too steep. | - Screen different columns (e.g., C18 vs. Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., switch from MeOH to ACN).- Make the gradient shallower to increase separation time between peaks. |
| High Backpressure | - Clogged column inlet frit.- Buffer precipitation in the mobile phase.- System blockage. | - Reverse and flush the column (if permitted by the manufacturer).- Ensure buffer is soluble in the highest organic percentage of the gradient.- Systematically check components for blockage.[14] |
| No/Low Recovery | - Compound is irreversibly adsorbed to the column.- Compound is unstable in the mobile phase. | - Use a less retentive column or a stronger mobile phase.- Check the pH stability of your compound; adjust the mobile phase pH accordingly. |
| Ghost Peaks | - Contamination in the mobile phase or from a previous injection. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to wash the column. |
Conclusion: Ensuring Purity and Advancing Research
The successful HPLC purification of pyrazole compounds is a cornerstone of their development for various scientific applications. By understanding the fundamental principles of chromatography, carefully selecting the appropriate stationary and mobile phases, and systematically troubleshooting issues, researchers can confidently obtain high-purity materials. The protocols and guidelines presented in this document serve as a robust starting point for developing tailored purification methods, ultimately accelerating the pace of discovery and innovation in fields reliant on these vital heterocyclic compounds.
References
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Column chromatography conditions for separ
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. ResearchGate. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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Mastering Pyrazole Synthesis: A Guide to In-Process Monitoring with Thin-Layer Chromatography (TLC)
An Application Note for Researchers and Scientists
Abstract
The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry and materials science, leading to a wide array of pharmacologically active agents and functional materials.[1] Efficiently producing these heterocycles requires robust, real-time monitoring of the reaction progress to optimize yield, minimize byproduct formation, and determine the precise endpoint. This application note provides an in-depth technical guide and a validated protocol for using thin-layer chromatography (TLC) to monitor the synthesis of pyrazoles, focusing on the widely-used Knorr pyrazole synthesis as a model system.[2][3] We delve into the causality behind methodological choices, from mobile phase selection to advanced visualization techniques, empowering researchers to confidently track the conversion of starting materials to the desired pyrazole product.
Introduction: The Significance of Pyrazole Synthesis and Reaction Monitoring
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2] The classical and most reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]
Given the potential for side reactions and the formation of regioisomers, especially with unsymmetrical dicarbonyls, monitoring the reaction is not merely advisable—it is critical for success.[6][7] Thin-layer chromatography (TLC) offers a rapid, inexpensive, and highly effective method for qualitatively assessing the real-time status of the reaction.[8][9] It allows the scientist to visualize the consumption of starting materials and the concurrent formation of the product, providing actionable insights for optimizing reaction time and conditions.[10]
The Principle of TLC in the Context of Pyrazole Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).[9] The separation is driven by polarity.
-
Stationary Phase: Silica gel (SiO₂) is polar and slightly acidic. Polar compounds will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the plate.
-
Mobile Phase: A solvent or mixture of solvents that carries the sample up the plate via capillary action. By adjusting the polarity of the mobile phase, one can control the migration of compounds. A more polar mobile phase will move all compounds further up the plate.[11]
In a typical Knorr pyrazole synthesis, the starting materials (a 1,3-dicarbonyl and a hydrazine) and the final pyrazole product possess different polarities. This difference is the key to effective TLC monitoring. The pyrazole product is generally less polar than the hydrazine starting material but may be more or less polar than the dicarbonyl, allowing for clear separation and visualization on a TLC plate.
Protocol: TLC Monitoring of a Model Knorr Pyrazole Synthesis
This protocol details the monitoring of the reaction between acetylacetone (a 1,3-dicarbonyl) and phenylhydrazine (a hydrazine) to form 3,5-dimethyl-1-phenyl-1H-pyrazole.[12]
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.
-
Reactants: Acetylacetone, Phenylhydrazine.
-
Reaction Solvent: Ethanol or Acetic Acid.
-
TLC Mobile Phase: Ethyl Acetate/Hexane mixture (start with 20:80 v/v).
-
Visualization: UV lamp (254 nm), Iodine chamber, Potassium Permanganate (KMnO₄) stain.
-
Apparatus: TLC developing chamber, glass capillary spotters, forceps, pencil.
Step-by-Step Experimental Workflow
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: 'S' for Starting Materials, 'C' for Co-spot, and 'R' for the Reaction mixture.
-
Prepare Spotting Solutions:
-
Starting Material (S): In a small vial, dissolve a tiny amount of each starting material (phenylhydrazine and acetylacetone) in a few drops of the reaction solvent.
-
Reaction Mixture (R): As soon as the reaction is initiated (t=0), take a small aliquot using a capillary spotter.
-
-
Spot the Plate:
-
Lane S: Using a clean capillary spotter, lightly touch the starting material solution to the 'S' mark on the baseline. Keep the spot small (1-2 mm diameter).
-
Lane R: Use the capillary containing the reaction mixture to spot lane 'R'.
-
Lane C (Co-spot): First, spot the starting material solution on the 'C' mark. Then, without changing capillaries, spot the reaction mixture directly on top of the 'S' spot. This crucial lane helps to unambiguously identify the starting material spot in the reaction mixture.
-
-
Develop the Plate: Pour the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (254 nm).[13][14] Aromatic compounds like phenylhydrazine and the pyrazole product will appear as dark spots. Circle the spots lightly with a pencil.
-
If necessary, use a chemical stain for further visualization (see Table 2).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front) .
-
At t=0, the 'R' lane should show strong spots corresponding to the starting materials. As the reaction progresses, the intensity of the starting material spots in the 'R' lane will decrease, and a new spot (the pyrazole product) will appear. The reaction is complete when the starting material spots are no longer visible in the 'R' lane.
-
tlc_plate [label=<
Solvent Front
●
●
●
●
●
●
S C R (t=final)
];
legend [label=<
Legend Hydrazine (SM 1) 1,3-Dicarbonyl (SM 2) Pyrazole Product S: Starting Materials C: Co-spot R: Reaction Mixture
];
subgraph { rank=same; tlc_plate; legend; } caption [label="Fig. 3: Interpreting a completed reaction TLC plate.", shape=plaintext, fontsize=10]; }
Scientific Rationale and Optimization
Choosing the Right Mobile Phase
The goal is to achieve a good separation (ΔRf > 0.2) between all components, with the product Rf ideally between 0.3 and 0.5. A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane) is standard.[15]
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 30% Ethyl Acetate in Hexane).[15]
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[15]
| Polarity | Example Mobile Phase System | Use Case |
| Low | 10-30% Ethyl Acetate in Hexane | Good starting point for many pyrazole syntheses.[8] |
| Medium | 50% Ethyl Acetate in Hexane | For more polar products or less polar starting materials. |
| High | 1-5% Methanol in Dichloromethane | For highly polar compounds that do not move in less polar systems. |
| Table 1: Example Mobile Phase Systems for Pyrazole Synthesis Monitoring. |
Visualization Techniques
While many pyrazoles are UV active due to their aromatic nature, chemical stains provide confirmatory and often more sensitive visualization.[16][17]
| Visualization Method | Preparation & Procedure | Target Compounds & Appearance |
| UV Light (254 nm) | Shine UV lamp on F₂₅₄ plate. | Non-destructive. Visualizes aromatic/conjugated systems as dark spots on a green fluorescent background.[13][14] |
| Iodine (I₂) | Place plate in a sealed chamber with a few iodine crystals. | Semi-destructive. General stain for many organic compounds, which appear as yellow-brown spots.[12][18] |
| Potassium Permanganate (KMnO₄) | Dip plate in a solution of 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. Gently heat. | Destructive. Visualizes oxidizable groups (alkenes, alkynes, alcohols, and hydrazines). Appears as yellow/brown spots on a purple background.[16][18] Excellent for confirming the consumption of hydrazine. |
| p-Anisaldehyde | Dip plate in a solution of 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, and 3.7mL p-anisaldehyde. Heat strongly. | Destructive. A versatile stain that gives a range of colors for different functional groups, aiding in spot differentiation.[18] |
| Table 2: Common Visualization Stains for Pyrazole Synthesis Monitoring. |
Troubleshooting Common TLC Issues
Effective troubleshooting is key to reliable reaction monitoring. Below are common problems and their validated solutions.[10][19][20]
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | 1. Sample is too concentrated. 2. Compound is highly acidic or basic and interacts strongly with the silica. Hydrazines and pyrazoles can be basic.[15] | 1. Dilute the sample before spotting.[10][19] 2. Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to the mobile phase to suppress ionization and reduce streaking.[21] |
| Poor Separation | The polarity of the mobile phase is incorrect. | Systematically vary the solvent ratio (e.g., try 10%, 20%, 30% EtOAc/Hexane) to find the optimal separation. If that fails, try a different solvent system (e.g., CH₂Cl₂/MeOH).[15] |
| Uneven Solvent Front | 1. The TLC plate is chipped or damaged on the edge. 2. The plate is touching the side of the developing chamber. | 1. Use a fresh, undamaged plate. 2. Ensure the plate is centered in the chamber and not touching the sides.[19] |
| No Spots Visible | 1. The compound is not UV active. 2. The sample concentration is too low. | 1. Use a chemical stain (Iodine or KMnO₄ are good general options).[16] 2. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[19] |
| Table 3: A Guide to Troubleshooting TLC for Pyrazole Synthesis. |
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of pyrazole synthesis. Its simplicity, speed, and low cost provide chemists with immediate and critical feedback on the progress of their reactions. By understanding the principles of separation and making informed choices about the stationary phase, mobile phase, and visualization techniques, researchers can effectively track the disappearance of reactants and the formation of the desired pyrazole product. The protocols and troubleshooting guides presented here offer a robust framework for implementing TLC, ultimately leading to improved reaction outcomes, higher yields, and greater synthetic efficiency in the pursuit of novel pyrazole-based molecules.
References
- Jadhav, S. D., & Shingare, M. S. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
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ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Springer Professional. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
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National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Xi, Z., Liu, F., & Zhou, Y. (2013). SYNTHESIS OF PYRAZOLES THROUGH COPPER-CATALYZED THREE-COMPONENT COUPLING OF ALDEHYDES, ALKYNES, AND p-TOLUENESULFONYLHYDRAZIDE. [Link]
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YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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University of York. (n.d.). Visualising plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
LaboratoryNews. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Interchim - Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]
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Application Notes and Protocols for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a Chemical Probe
Introduction: Unveiling a Novel Chemical Probe for Carbonic Anhydrase IX
The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] Compounds from this class have been shown to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] A significant portion of their activity stems from the inhibition of various enzymes, such as carbonic anhydrases (CAs), cholinesterases, and kinases.[1][7] This document provides a comprehensive guide to the characterization and application of a novel pyrazole sulfonamide derivative, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (hereafter referred to as PZS-351 ), as a chemical probe for investigating the biological role of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis.
While the broader class of pyrazole sulfonamides is known to target CAs, this guide will outline the necessary experimental framework to validate PZS-351 as a specific and potent tool for studying CA IX-mediated signaling pathways. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in cancer biology and drug discovery.
Physicochemical Properties of PZS-351
A foundational understanding of the probe's properties is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C8H15N3O2S | PubChem[8] |
| Molecular Weight | 217.29 g/mol | PubChem[8] |
| IUPAC Name | This compound | PubChem[8] |
| Solubility | Predicted to be moderately soluble in aqueous solutions. | [9] |
| Blood-Brain Barrier Permeation | Predicted not to permeate the blood-brain barrier. | [9] |
Hypothesized Mechanism of Action: Targeting CA IX in Hypoxic Tumors
Carbonic Anhydrase IX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in various cancers in response to hypoxia. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH. In the tumor microenvironment, this activity contributes to acidosis, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. PZS-351 is hypothesized to be a potent inhibitor of CA IX, binding to the enzyme's active site and disrupting its pH-regulating function.
Caption: Hypothesized mechanism of PZS-351 as a CA IX inhibitor.
Part 1: Synthesis of PZS-351
The synthesis of pyrazole sulfonamides is a well-established process.[2][3][4][10] The following protocol is adapted from known methods for the synthesis of similar compounds.
Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
-
Reaction Setup: In a fume hood, add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) to a stirred solution of chlorosulfonic acid (5.0 eq) in chloroform at 0°C under a nitrogen atmosphere.
-
Heating: Slowly raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.[2]
-
Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the reaction mixture at 60°C over 20 minutes and stir for an additional 2 hours.[2]
-
Work-up: Cool the reaction to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.
Protocol 2: Synthesis of this compound (PZS-351)
-
Reaction Setup: Dissolve 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Amine Addition: Add N-ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain PZS-351.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2][3][4]
Part 2: Validation of PZS-351 as a Chemical Probe
A robust chemical probe must be thoroughly validated for potency, selectivity, and on-target activity in a cellular context.
Caption: Experimental workflow for the validation of PZS-351.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This assay will determine the potency (IC₅₀) of PZS-351 against CA IX and its selectivity against other CA isoforms.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA isoforms (e.g., CA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).
-
Compound Dilution: Prepare a serial dilution of PZS-351 in a suitable buffer (e.g., Tris-HCl with DMSO).
-
Assay Plate Setup: In a 96-well plate, add the CA enzyme solution, followed by the diluted PZS-351 or vehicle control.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add the NPA substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 400 nm over time using a plate reader. The rate of 4-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of PZS-351 and determine the IC₅₀ values by fitting the data to a dose-response curve using software like GraphPad Prism.[3]
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that PZS-351 directly binds to CA IX in a cellular environment.
-
Cell Culture: Culture a cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231) under hypoxic conditions (1% O₂) to induce CA IX expression.
-
Compound Treatment: Treat the cells with PZS-351 at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble CA IX in each sample by Western blotting using a specific anti-CA IX antibody.
-
Data Analysis: A shift in the melting curve of CA IX in the presence of PZS-351 indicates target engagement.
Part 3: Application of PZS-351 in Biological Research
Once validated, PZS-351 can be used to investigate the role of CA IX in various cancer-related processes.
Protocol 5: Measuring Extracellular pH in Cell Culture
This protocol assesses the functional consequence of CA IX inhibition by PZS-351.
-
Cell Seeding: Seed CA IX-expressing cancer cells in a 24-well plate.
-
Hypoxic Conditions: Incubate the cells under hypoxic conditions to induce CA IX expression.
-
Compound Treatment: Treat the cells with varying concentrations of PZS-351.
-
pH Measurement: After a suitable incubation period (e.g., 24 hours), measure the pH of the cell culture medium using a micro-pH electrode.
-
Data Analysis: A dose-dependent increase in the extracellular pH upon treatment with PZS-351 would indicate effective inhibition of CA IX activity.
Protocol 6: In Vitro Cell Invasion Assay
This assay investigates the effect of CA IX inhibition by PZS-351 on cancer cell invasion.
-
Chamber Preparation: Use Boyden chambers with a Matrigel-coated membrane.
-
Cell Seeding: Seed CA IX-expressing cells in the upper chamber in serum-free media containing PZS-351 or vehicle control.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Quantification: Stain the invaded cells on the lower surface of the membrane and count them under a microscope.
-
Data Analysis: A significant reduction in the number of invaded cells in the PZS-351-treated group would suggest that CA IX activity is crucial for cell invasion.
Data Interpretation and Troubleshooting
-
Inconsistent IC₅₀ values: Ensure accurate serial dilutions and consistent incubation times. Check the purity of the synthesized PZS-351.
-
No CETSA shift: The compound may not be cell-permeable, or the binding affinity might be too low to detect a shift. Consider using a permeabilizing agent or increasing the compound concentration.
-
No effect on extracellular pH or invasion: The chosen cell line may have compensatory mechanisms for pH regulation, or CA IX may not be the primary driver of invasion in that specific model. Validate the role of CA IX using genetic knockdown (siRNA) as a positive control.
Conclusion
This compound (PZS-351) represents a promising chemical probe for the study of Carbonic Anhydrase IX. The protocols outlined in this guide provide a comprehensive framework for its synthesis, validation, and application in cancer research. By following these rigorous methodologies, researchers can confidently utilize PZS-351 to elucidate the intricate roles of CA IX in tumor biology and explore its potential as a therapeutic target.
References
-
Ghorab, M. M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]
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PubChem. This compound. PubChem. [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Capriati, T., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
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Akhtar, T., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]
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Makar, S., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
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Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]
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PubChem. N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]
-
Al-Masoudi, N. A. L., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to Developing a Screening Assay for Novel Pyrazole Sulfonamide Inhibitors
Introduction: The Therapeutic Potential of Pyrazole Sulfonamides
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This versatile heterocyclic motif is recognized for its wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Notably, pyrazole sulfonamides have been successfully developed as inhibitors of key enzymes implicated in various diseases. For instance, Celecoxib, a selective COX-2 inhibitor, is a well-known anti-inflammatory drug built upon this scaffold.[3] The therapeutic demand for safer and more effective drugs continues to drive the discovery of novel pyrazole sulfonamide derivatives.[3]
A critical step in the drug discovery pipeline is the development of robust and reliable screening assays to identify and characterize new chemical entities.[5][6][7] High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against a specific biological target, enabling the identification of promising "hit" compounds.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a screening cascade for the discovery of novel pyrazole sulfonamide inhibitors, with a focus on protein kinases as a representative and highly relevant target class.[5][9]
Rationale and Strategy: A Multi-Tiered Screening Approach
A successful screening campaign requires a well-defined strategy that progresses from a broad initial screen to more detailed characterization of promising compounds. This tiered approach, often referred to as a screening cascade, is designed to efficiently eliminate non-viable candidates while prioritizing those with the highest potential for further development.
Our proposed strategy involves a two-tiered approach:
-
Primary Biochemical Assay: A high-throughput, in vitro enzymatic assay designed for the rapid screening of a large compound library. This assay directly measures the ability of the pyrazole sulfonamide compounds to inhibit the activity of the target enzyme.
-
Secondary Cell-Based Assay: A lower-throughput assay that evaluates the activity of the "hit" compounds from the primary screen in a more physiologically relevant cellular context.[10][11][12][13] This step is crucial for confirming on-target activity within a living cell and provides an initial assessment of cell permeability and potential cytotoxicity.[10][11][14]
This sequential approach ensures that resources are focused on compounds that demonstrate both direct target engagement and cellular efficacy.
Visualizing the Screening Workflow
The following diagram illustrates the proposed screening cascade for identifying novel pyrazole sulfonamide inhibitors.
Caption: A streamlined workflow for the discovery of pyrazole sulfonamide inhibitors.
Part 1: Primary Biochemical Screening
The primary screen is the first step in identifying compounds that interact with the target of interest. For protein kinases, a common and effective method is to measure the phosphorylation of a substrate.[5][15] The choice of assay technology will depend on available instrumentation, cost, and throughput requirements.
Principle of the Assay
This protocol describes a generic kinase activity assay that measures the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is then quantified using a luciferase-based system, where the amount of light produced is inversely proportional to the kinase activity.
Materials and Reagents
-
Recombinant Kinase (e.g., a specific kinase of interest)
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compounds (Pyrazole Sulfonamides) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Negative Control (DMSO)
-
ATP Detection Reagent (e.g., commercial kits like ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Luminometer plate reader
Protocol: High-Throughput Kinase Activity Assay
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole sulfonamide compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include wells for the positive control (e.g., Staurosporine at a concentration known to cause maximum inhibition) and negative control (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the recombinant kinase and its substrate in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically during assay development to ensure the reaction is in the linear range.[16]
-
-
Initiation of the Kinase Reaction:
-
Dispense the enzyme/substrate master mix into all wells of the compound-containing plate.
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to allow for sufficient product formation without depleting a significant portion of the substrate.
-
-
ATP Detection:
-
Add the ATP detection reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescence-generating reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
Data Analysis and Hit Identification
The raw luminescence data is used to calculate the percent inhibition for each compound.
-
Percent Inhibition (%) = [1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)] * 100
Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "primary hits" and are selected for further characterization.
Part 2: Secondary Cell-Based Screening and Hit Validation
The goal of the secondary screen is to confirm that the primary hits are active in a cellular environment.[10][12][13] This is a critical step, as many compounds that are active in a biochemical assay may fail in a cell-based assay due to poor membrane permeability, off-target effects, or cytotoxicity.[12]
Principle of the Assay
This protocol describes a target engagement assay using a technology like NanoBRET™, which measures the binding of a compound to its target protein within intact cells.[12] This provides direct evidence of target engagement in a physiological setting.
Materials and Reagents
-
Host cell line (e.g., HEK293)
-
Expression vector containing the target kinase fused to a NanoLuc® luciferase
-
Transfection reagent
-
Cell culture medium and supplements
-
NanoBRET™ tracer (a fluorescently labeled ligand that binds to the target kinase)
-
Test Compounds (primary hits from the biochemical screen)
-
Positive Control (a known cell-permeable inhibitor of the target kinase)
-
Negative Control (DMSO)
-
White, tissue culture-treated 96-well or 384-well plates
-
Plate reader capable of measuring luminescence and fluorescence
Protocol: Cellular Target Engagement Assay
-
Cell Preparation and Transfection:
-
Culture the host cell line to the appropriate density.
-
Transfect the cells with the expression vector encoding the NanoLuc®-kinase fusion protein.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in the appropriate assay medium.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the primary hit compounds.
-
Add the compound dilutions to the wells containing the cells.
-
Add the NanoBRET™ tracer to all wells at a concentration optimized for the assay.
-
Include positive and negative control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding to the target.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Read the luminescence (donor) and fluorescence (acceptor) signals using a plate reader.
-
Data Analysis and Hit Validation
The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The percent inhibition of tracer binding is then calculated for each compound.
-
Percent Inhibition (%) = [1 - (BRET_Compound - BRET_PositiveControl) / (BRET_NegativeControl - BRET_PositiveControl)] * 100
Compounds that show a dose-dependent inhibition of the BRET signal are considered validated hits. From this data, an IC50 value (the concentration of inhibitor required to reduce the signal by 50%) can be determined for each validated compound.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Summary of Primary Screening and Secondary Validation Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC50 (µM) | Cellular Target Engagement IC50 (µM) |
| PZS-001 | 85.2 | 0.15 | 0.52 |
| PZS-002 | 78.9 | 0.42 | 1.8 |
| PZS-003 | 25.6 | > 50 | > 50 |
| PZS-004 | 92.1 | 0.08 | 0.25 |
| PZS-005 | 65.4 | 1.2 | 15.7 |
Interpretation:
-
PZS-001 and PZS-004 are strong candidates for further development as they show high inhibition in the primary screen and potent activity in both the biochemical and cellular assays.
-
PZS-002 is a moderately potent inhibitor.
-
PZS-003 is inactive and would be deprioritized.
-
PZS-005 shows a significant drop-off in potency between the biochemical and cellular assays, which could indicate poor cell permeability or other issues that would need to be investigated.
Assay Validation: Ensuring Data Integrity
Before initiating a full-scale screening campaign, it is crucial to validate the assay to ensure it is robust, reproducible, and suitable for high-throughput screening.[6][17] Key validation parameters include:
-
Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme).
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.
Table 2: Assay Validation Parameters
| Parameter | Primary Biochemical Assay | Secondary Cell-Based Assay | Acceptance Criteria |
| Z'-factor | 0.78 | 0.65 | > 0.5 |
| S/B Ratio | 12.5 | 8.2 | > 5 |
| %CV (Intra-plate) | 6.8% | 9.5% | < 15% |
| %CV (Inter-plate) | 8.2% | 11.3% | < 15% |
Conclusion and Future Directions
The development of a robust and well-validated screening assay is fundamental to the successful discovery of novel pyrazole sulfonamide inhibitors. The tiered approach outlined in this application note, combining a high-throughput biochemical screen with a physiologically relevant cell-based assay, provides a powerful strategy for identifying promising lead compounds. Validated hits from this screening cascade can then be advanced to further studies, including selectivity profiling against other kinases, structure-activity relationship (SAR) studies to improve potency and drug-like properties, and in vivo efficacy studies in relevant disease models.
References
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed.
- Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. (n.d.). PubMed.
- Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
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Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014). ACS Publications. [Link]
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Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). PubMed. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
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A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. [Link]
- HTS Assay Validation. (2012). NCBI Bookshelf - NIH.
- Assay Establishment and Validation of a High-Throughput Screening Platform for Three-Dimensional Patient-Derived Colon Cancer Organoid Cultures. (n.d.). PubMed.
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). NIH. [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). PMC - PubMed Central. [Link]
- High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2024). ACS Publications. [Link]
- Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). PubMed Central.
- Enzyme inhibitor. (n.d.). Wikipedia.
- High Throughput Drug Screening. (n.d.). Sygnature Discovery.
- Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf - NIH.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Evaluation of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a representative member of the promising pyrazole sulfonamide class of compounds, for its potential anticancer activity. While direct extensive studies on this specific molecule are emerging, the broader class of pyrazole sulfonamide derivatives has demonstrated significant potential as anticancer agents.[1][2][3][4] This guide outlines detailed protocols for assessing the compound's efficacy in various cancer cell lines, elucidating its potential mechanism of action, and interpreting the resulting data. The methodologies described are grounded in established practices for in vitro cancer cell biology and are designed to provide a robust framework for investigation.
Introduction: The Rationale for Investigating Pyrazole Sulfonamides in Oncology
The confluence of the pyrazole heterocycle and the sulfonamide functional group creates a pharmacophore with remarkable versatility and a wide spectrum of biological activities.[5][6][7] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a structural motif found in several clinically approved drugs.[5][6][8] Similarly, the sulfonamide moiety is a well-established pharmacophore responsible for the therapeutic effects of a multitude of antibacterial, anti-inflammatory, and anticancer drugs.[4]
The combination of these two moieties in pyrazole sulfonamide derivatives has yielded compounds with potent antiproliferative activities against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT-116) cancers.[2][3][9] The anticancer effects of these derivatives are often attributed to their ability to modulate key cellular processes such as cell cycle progression, apoptosis, and angiogenesis, frequently through the inhibition of critical signaling kinases like CDK2, PI3K, and JNK.[3][10]
This compound represents a specific chemical entity within this promising class. While its unique biological profile is yet to be fully elucidated in publicly available literature, its structural features merit investigation. This guide, therefore, uses this compound as a model to present a rigorous, self-validating experimental workflow for characterizing the anticancer potential of novel pyrazole sulfonamide derivatives.
Potential Mechanism of Action: A Framework for Investigation
Based on extensive research into related pyrazole derivatives, a primary hypothesis is that this compound may exert its effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival.[3] One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR pathway. Its inhibition is a validated strategy in oncology drug development. This guide will use the PI3K/Akt pathway as an illustrative example for mechanistic studies.
Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols
The following protocols provide a step-by-step guide for the in vitro evaluation of this compound.
Compound Preparation and Handling
-
Source: this compound (CAS No. can be found in chemical databases).
-
Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test solubility up to 10-20 mM.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the compound.
-
Dissolve in high-purity, sterile DMSO to create a 10 mM stock solution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate sterile cell culture medium immediately before each experiment. The final DMSO concentration in the culture should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Culture
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the research focus. Examples include:
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
Protocol: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average "no-cell" control value from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol. It is recommended to treat cells with concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Incubation: Incubate for a shorter period, typically 24 to 48 hours, as apoptosis precedes cell death.
-
Assay Procedure:
-
Follow the manufacturer's protocol, which is similar to the CellTiter-Glo® assay. Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Protocol: Western Blotting for Pathway Analysis
This technique allows for the investigation of changes in protein expression and phosphorylation status within signaling pathways like PI3K/Akt.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 1x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for the PI3K/Akt pathway include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze band intensities using densitometry software.
-
Caption: General Experimental Workflow.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h ± SD |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 15.2 ± 1.8] |
| HCT-116 | Colorectal Carcinoma | [Example Value: 9.8 ± 1.1] |
| U937 | Histiocytic Lymphoma | [Example Value: 25.4 ± 3.5] |
| A549 | Lung Carcinoma | [Example Value: 18.1 ± 2.2] |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction by this compound in HCT-116 cells
| Treatment Concentration | Incubation Time | Caspase-3/7 Activity (Fold Change vs. Vehicle) ± SD |
| 0.5x IC₅₀ (4.9 µM) | 24h | [Example Value: 1.8 ± 0.2] |
| 1x IC₅₀ (9.8 µM) | 24h | [Example Value: 4.5 ± 0.5] |
| 2x IC₅₀ (19.6 µM) | 24h | [Example Value: 7.2 ± 0.9] |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation: An IC₅₀ value in the low micromolar range suggests potent antiproliferative activity. A dose-dependent increase in caspase-3/7 activity indicates that the compound induces apoptosis. Western blot results showing a decrease in the ratio of phosphorylated Akt to total Akt would further support the hypothesis that the compound inhibits the PI3K/Akt signaling pathway.
Conclusion
This compound belongs to a class of compounds with established potential in oncology research. The protocols detailed in this guide provide a robust framework for the initial characterization of its anticancer properties. By systematically evaluating its impact on cell viability, apoptosis, and key signaling pathways, researchers can effectively determine its potential as a lead compound for further preclinical development.
References
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Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. [Link]
-
Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. PubMed. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]
-
This compound. PubChem. [Link]
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Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PubMed Central. [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]
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Measuring the Potency of Pyrazole Sulfonamide Compounds: A Detailed Protocol for IC50 Determination
Abstract
Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A critical parameter in the evaluation of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[4] This application note provides a comprehensive and detailed protocol for determining the IC50 values of pyrazole sulfonamide compounds, aimed at researchers, scientists, and drug development professionals. The protocol outlines both enzymatic and cell-based assay methodologies, data analysis, and troubleshooting, ensuring reliable and reproducible results.
Introduction
The pyrazole scaffold, combined with a sulfonamide moiety, has proven to be a versatile pharmacophore in the design of novel therapeutic agents.[1][5] The sulfonamide group can act as a key hydrogen bond donor/acceptor, while the pyrazole ring provides a rigid core for substituent orientation, leading to high-affinity interactions with various biological targets.[2][3] The determination of IC50 values is a fundamental step in the drug discovery process, providing a quantitative measure of a compound's potency. This allows for the ranking of compounds within a series, establishment of structure-activity relationships (SAR), and selection of lead candidates for further development.[6]
This guide offers two common approaches for IC50 determination: biochemical (enzymatic) assays and cell-based assays. The choice of assay depends on the specific biological target and the desired information. Enzymatic assays provide a direct measure of a compound's effect on a purified enzyme, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[7]
Part 1: Biochemical Assay for IC50 Determination (Example: Carbonic Anhydrase Inhibition)
Many pyrazole sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[8][9] This section details a protocol for measuring the IC50 of pyrazole sulfonamides against a specific CA isoform.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Human Carbonic Anhydrase (e.g., hCA II) | Sigma-Aldrich | C2522 |
| 4-Nitrophenyl acetate (pNPA) | Sigma-Aldrich | N8130 |
| Tris-HCl buffer (pH 7.4) | Thermo Fisher | 15567027 |
| Pyrazole sulfonamide compounds | Synthesized in-house or purchased | N/A |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplates (UV-transparent) | Corning | 3635 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazole sulfonamide compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
-
Assay Procedure: [8]
-
In a 96-well plate, add 2 µL of each compound dilution. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 178 µL of Tris-HCl buffer (50 mM, pH 7.4) to all wells.
-
Add 10 µL of a 1 µM solution of the human carbonic anhydrase enzyme to the compound and control wells. Add 10 µL of buffer to the blank wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a 10 mM solution of the substrate, 4-nitrophenyl acetate (pNPA), to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of pNPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: Express the enzyme activity for each compound concentration as a percentage of the control (100% activity) after subtracting the background rate from the blank wells.
-
% Inhibition = 100 - [((V_compound - V_blank) / (V_control - V_blank)) * 100]
-
-
Generate a dose-response curve: Plot the % inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine the IC50 value: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the compound that produces 50% inhibition.[10][11] Software such as GraphPad Prism or R can be used for this analysis.[12][13]
Part 2: Cell-Based Assay for IC50 Determination (Example: Antiproliferative Activity)
This section describes a protocol to determine the IC50 of pyrazole sulfonamides on the proliferation of a cancer cell line using the MTT assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Cancer cell line (e.g., MDA-MB-231) | ATCC | HTB-26 |
| Cell culture medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| 96-well cell culture plates | Corning | 3599 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole sulfonamide compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay: [15]
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Normalize the data: Calculate the percentage of cell viability for each treatment group relative to the vehicle control after subtracting the absorbance of the blank wells.
-
% Cell Viability = [((Abs_compound - Abs_blank) / (Abs_control - Abs_blank)) * 100]
-
-
Generate a dose-response curve: Plot the % cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine the IC50 value: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the concentration at which cell viability is reduced by 50%.[16][17]
Visualization of Experimental Workflows
Figure 1. General workflow for determining IC50 values using biochemical and cell-based assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting, cell seeding, or reagent addition. | Use calibrated pipettes, ensure a homogenous cell suspension, and add reagents consistently across the plate. |
| No dose-response curve (flat line) | Compound is inactive at the tested concentrations, or the assay is not working. | Test a wider range of concentrations, verify the activity of the enzyme/cells, and check the integrity of the reagents. |
| IC50 values differ significantly between experiments | Variations in cell passage number, reagent batches, or incubation times. | Use cells within a consistent passage number range, qualify new reagent batches, and adhere strictly to incubation times.[18] |
| Poor curve fit | Insufficient data points, inappropriate concentration range, or compound precipitation. | Use a wider range of concentrations with more data points around the expected IC50, and check the solubility of the compound in the assay buffer/medium.[19] |
| Difference between biochemical and cell-based IC50 | The compound may have poor cell permeability or be subject to efflux pumps.[7] | This is expected and provides valuable information. Further assays can be conducted to investigate cell permeability. |
Conclusion
The accurate determination of IC50 values is a cornerstone of early-stage drug discovery. This application note provides detailed and validated protocols for measuring the IC50 of pyrazole sulfonamide compounds using both biochemical and cell-based assays. By following these guidelines, researchers can obtain reliable and reproducible data to guide their medicinal chemistry efforts and advance the development of novel therapeutics. Adherence to proper experimental technique and rigorous data analysis are paramount for generating high-quality results.
References
- Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
- Oreate AI. (2025).
- Towards Data Science. (2021).
- National Institutes of Health. (n.d.).
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- GraphPad. (n.d.). Equation: Absolute IC50 - GraphPad Prism 10 Curve Fitting Guide.
- GraphPad. (n.d.).
- Science Gateway. (n.d.).
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
- National Institutes of Health. (n.d.). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
- National Institutes of Health. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
- ACS Publications. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- National Institutes of Health. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- Azure Biosystems. (2025).
- National Institutes of Health. (2023).
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors.
- Benchchem. (2025).
- Reddit. (2025). Help with determining IC50 for enzyme inhibitors.
- Benchchem. (2025). troubleshooting inconsistent IC50 values for Hpk1-IN-31.
- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- ResearchGate. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- ResearchGate. (n.d.). IC50 (μM) for nitric oxide production and cell viability of final target compounds.
- National Institutes of Health. (2023).
- ResearchGate. (n.d.). IC50 of the most active compounds.
- ResearchGate. (2017). How to determine IC50 value of a compound ?.
- National Institutes of Health. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Welcome to the dedicated technical support guide for the synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multi-step synthesis, troubleshoot common challenges, and ultimately improve the yield and purity of the final product. The advice herein is based on established chemical principles and peer-reviewed methodologies.
Introduction to the Synthesis
The synthesis of this compound is a sequential process that can be logically divided into three key stages. Each stage presents its own set of challenges and opportunities for optimization. A comprehensive understanding of the mechanism and potential pitfalls at each step is crucial for success.
Overall Synthetic Workflow
The synthetic route involves the initial N-methylation of a pyrazole ring, followed by electrophilic sulfonylation at the C4 position, and concluding with the formation of the sulfonamide bond.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Part 1: N-Methylation of 3,5-Dimethyl-1H-pyrazole
Question 1: My N-methylation reaction is resulting in a low yield of 1,3,5-trimethyl-1H-pyrazole. What are the likely causes and how can I improve it?
Answer: Low yields in the N-methylation step are often attributed to suboptimal base selection, inefficient alkylating agent, or the formation of regioisomers.
-
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical for the deprotonation of the pyrazole nitrogen. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing in the alkylation reaction. Potassium tert-butoxide (t-BuOK) is often a superior choice compared to weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), as it leads to a more complete reaction.[1][2] Sodium hydride (NaH) is also effective but can be more hazardous to handle.
-
Alkylating Agent: Methyl iodide (MeI) is a highly effective methylating agent. Ensure it is fresh and not discolored (which would indicate decomposition and the presence of iodine).
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for this reaction as it helps to dissolve the pyrazole salt and facilitates the SN2 reaction.[1][2]
-
-
Troubleshooting Steps:
-
Optimize the Base: If you are using a weaker base, consider switching to potassium tert-butoxide. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Control Temperature: Add the base to the solution of 3,5-dimethyl-1H-pyrazole at a low temperature (e.g., 0 °C) to control any exothermic reaction, then allow the mixture to warm to room temperature before adding the methyl iodide.[1][2]
-
Ensure Anhydrous Conditions: Any moisture in the reaction will quench the base and reduce the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
| Parameter | Recommendation | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base that ensures complete deprotonation.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the pyrazole salt and facilitates the reaction.[1][2] |
| Temperature | 0 °C for base addition, then room temp. | Controls exothermicity and ensures a smooth reaction.[1][2] |
Question 2: I am observing the formation of an isomeric byproduct during N-methylation. How can this be avoided?
Answer: While 3,5-dimethyl-1H-pyrazole is a symmetrical molecule, unsymmetrical pyrazoles can lead to a mixture of N-alkylation regioisomers.[3][4] For 3,5-dimethyl-1H-pyrazole, isomer formation is not an issue. However, if you are working with an unsymmetrical pyrazole derivative, the regioselectivity of the N-alkylation can be influenced by both steric and electronic factors. Sterically bulky groups on the pyrazole ring can direct the alkylation to the less hindered nitrogen atom.[3]
Part 2: Sulfonylation of 1,3,5-Trimethyl-1H-pyrazole
Question 3: The yield of my pyrazole-4-sulfonyl chloride is very low, or the reaction is not proceeding to completion. What should I investigate?
Answer: Low yields in the sulfonylation step are a common problem and are often related to the reactivity of the sulfonating agent, reaction temperature, or moisture contamination.
-
Causality of Experimental Choices:
-
Sulfonylating Agent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. It is crucial to use it in excess to drive the reaction to completion.[1] This reagent is highly sensitive to moisture and will decompose to sulfuric acid and HCl, which are ineffective for this transformation.
-
Use of Thionyl Chloride: Following the initial sulfonation with chlorosulfonic acid, the addition of thionyl chloride (SOCl₂) is essential to convert the initially formed pyrazole-4-sulfonic acid into the desired pyrazole-4-sulfonyl chloride.[1][2]
-
Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid should be performed at a low temperature (0 °C) to control the highly exothermic reaction. The subsequent heating of the reaction mixture is necessary to drive the reaction to completion.[1]
-
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure that the chlorosulfonic acid and thionyl chloride are from freshly opened bottles to avoid issues with hydrolysis.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Work-up Procedure: The quenching of the reaction mixture by pouring it onto ice water must be done carefully and slowly to manage the exothermic nature of the quench and to precipitate the sulfonyl chloride product.
-
Caption: Troubleshooting flowchart for the sulfonylation step.
Part 3: Sulfonamide Formation
Question 4: I am struggling with a low yield during the final sulfonamide formation step. What are the key parameters to optimize?
Answer: The final step of coupling the pyrazole-4-sulfonyl chloride with N-ethylmethylamine to form the sulfonamide is sensitive to the choice of base, solvent, and reaction conditions.
-
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base is required to neutralize the HCl that is generated during the reaction.[5] Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. The base should be in excess (at least 2-3 equivalents) to ensure the reaction medium remains basic.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or THF is typically used.[1][6] It is important that the solvent is anhydrous to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate.[5][6]
-
Reactivity of Sulfonyl Chloride: The pyrazole-4-sulfonyl chloride is a moisture-sensitive and potentially thermally unstable intermediate.[6] It is often best to use the crude sulfonyl chloride immediately in the next step without extensive purification.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: As with the previous steps, the absence of water is critical to prevent the hydrolysis of the sulfonyl chloride starting material.[5]
-
Optimize Base: Ensure a sufficient excess of a non-nucleophilic base like DIPEA is used.
-
Control Stoichiometry: Use a slight excess of the N-ethylmethylamine (1.05-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Monitor Reaction: Follow the disappearance of the sulfonyl chloride by TLC or LC-MS to determine when the reaction is complete.
-
| Parameter | Recommendation | Rationale |
| Base | Diisopropylethylamine (DIPEA) (3.0 equiv.) | Non-nucleophilic base to neutralize HCl without side reactions.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that is inert and effectively dissolves reactants.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride.[5] |
Question 5: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials or side products.
-
Common Impurities:
-
Unreacted Amine: Excess N-ethylmethylamine can often be removed by an acidic wash (e.g., with 1M HCl) during the work-up.
-
Pyrazole-4-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride. It can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).
-
Unreacted 1,3,5-trimethyl-1H-pyrazole: This can typically be removed by column chromatography.
-
-
Purification Strategy:
-
Aqueous Work-up: A standard aqueous work-up involving sequential washes with dilute acid, water, and brine can remove many common impurities.
-
Column Chromatography: Purification of the crude product by silica gel column chromatography is often necessary to obtain the final product in high purity.[1][2] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole[1][2]
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.8 eq) in portions at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
-
Add methyl iodide (1.3 eq) dissolved in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride[1][2]
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool chlorosulfonic acid (5.5 eq) in chloroform to 0 °C.
-
Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Extract the product with chloroform, dry the organic layer over sodium sulfate, and concentrate under vacuum to obtain the crude sulfonyl chloride. This product should be used immediately in the next step.
Protocol 3: Synthesis of this compound
-
Dissolve N-ethylmethylamine (1.05 eq) in anhydrous dichloromethane (DCM) and add diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.
-
Add a solution of the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
References
-
Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3467. Available at: [Link]
-
Galyametdinova, I. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7201. Available at: [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26269–26284. Available at: [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
-
Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2020). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 22(15), 5849–5854. Available at: [Link]
Sources
Technical Support Center: N-Alkylation of Pyrazole Sulfonamides
Welcome to the technical support center for the N-alkylation of pyrazole sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into managing the common and uncommon side reactions that can arise during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively design more robust and selective reactions.
Introduction: The Challenge of Selectivity
The N-alkylation of pyrazole sulfonamides is a cornerstone reaction in the synthesis of a vast array of pharmaceutically active compounds. The pyrazole moiety offers a versatile scaffold, while the sulfonamide group often plays a crucial role in modulating physicochemical properties and target engagement. However, the inherent nucleophilicity of multiple sites within the molecule presents a significant challenge to achieving high selectivity and yield. This guide will address the most prevalent side reactions and provide a logical framework for their mitigation.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the N-alkylation of pyrazole sulfonamides.
I. The Primary Challenge: N1 vs. N2 Regioisomer Formation
The most frequently encountered problem is the formation of a mixture of N1 and N2 alkylated pyrazole isomers, which are often difficult to separate. The pyrazolate anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[1]
Question 1: My reaction is producing a mixture of N1 and N2 isomers. What are the key factors controlling this regioselectivity?
Answer: The N1/N2 regioselectivity is a delicate balance of several interconnected factors. Understanding these will allow you to steer the reaction towards your desired isomer.[2]
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position of the pyrazole ring, the alkylation will favor the more accessible nitrogen.[3][4] Similarly, using a bulkier alkylating agent can increase the selectivity for the less hindered nitrogen.
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially directing alkylation to the other nitrogen.
-
Choice of Base and Counter-ion: The base used to deprotonate the pyrazole is critical. The size and nature of the resulting counter-ion can influence the regioselectivity by coordinating with the pyrazolate anion and sterically blocking one of the nitrogen atoms.[5][6]
-
Solvent Polarity: The solvent plays a crucial role in solvating the pyrazolate anion and the counter-ion, which in turn affects the accessibility of the two nitrogen atoms.[2] Polar aprotic solvents like DMF and DMSO are commonly used and can favor the formation of a single regioisomer.[2]
Question 2: How can I rationally select my reaction conditions to favor one isomer over the other?
Answer: A systematic approach to selecting your reaction conditions is key. The following table summarizes general trends to guide your experimental design.
| Factor | Condition to Favor N1-Alkylation | Condition to Favor N2-Alkylation | Causality |
| Steric Hindrance | Bulky substituent at the 5-position of the pyrazole ring. | Bulky substituent at the 3-position of the pyrazole ring. | Directs the alkylating agent to the less sterically encumbered nitrogen. |
| Base/Counter-ion | Larger cations (e.g., Cs₂CO₃, K₂CO₃). | Smaller cations (e.g., NaH, LiHMDS). | Larger cations can coordinate more effectively with both nitrogens, allowing steric factors to dominate. Smaller cations may preferentially associate with the more electron-rich nitrogen, influencing the reaction outcome.[5][6] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO).[2] | Less polar solvents (e.g., THF, Dioxane). | Polar solvents can help to dissociate the ion pair, allowing the inherent steric and electronic factors of the pyrazole to dictate selectivity. Less polar solvents can maintain a tighter ion pair, where the cation's position can direct the alkylation. |
| Alkylating Agent | Sterically demanding alkylating agents. | Less sterically demanding alkylating agents. | A bulkier electrophile will be more sensitive to the steric environment around the pyrazole nitrogens. |
Experimental Protocol: Screening for Optimal N1/N2 Selectivity
-
Setup: In parallel reaction vials, dissolve the pyrazole sulfonamide (1 equivalent) in the chosen solvent (e.g., DMF, THF, Acetonitrile).
-
Base Addition: Add the selected base (1.1 equivalents) (e.g., K₂CO₃, NaH, Cs₂CO₃) to each vial.
-
Stirring: Stir the mixtures at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent: Add the alkylating agent (1.05 equivalents) to each reaction.
-
Reaction Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours) to determine the ratio of N1 to N2 isomers.
-
Analysis: After completion, quench the reactions, perform a standard work-up, and analyze the crude product mixture by ¹H NMR to accurately determine the isomeric ratio.
II. The Ambident Sulfonamide: Potential for O-Alkylation
While less common than N1/N2 isomerization, the sulfonamide anion is also an ambident nucleophile, with potential for alkylation on the oxygen as well as the nitrogen.
Question 3: I am observing an unexpected byproduct with a different polarity. Could this be O-alkylation of the sulfonamide?
Answer: It is mechanistically plausible, although generally not the major pathway. The outcome of N- versus O-alkylation is often dictated by Hard and Soft Acid-Base (HSAB) theory.[7][8]
-
HSAB Principle: Nitrogen is generally a "softer" nucleophile than oxygen. "Soft" electrophiles (e.g., alkyl iodides, benzyl bromides) will preferentially react with the soft nitrogen atom. "Hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) are more likely to react with the "hard" oxygen atom.[8]
Troubleshooting Strategies for O-Alkylation:
-
Choice of Alkylating Agent: If you suspect O-alkylation, consider switching to a "softer" alkylating agent. For example, if you are using a sulfate or a tosylate, try an alkyl iodide or bromide.
-
Solvent Effects: Protic solvents can solvate the oxygen of the sulfonamide anion through hydrogen bonding, making it less nucleophilic and favoring N-alkylation. However, protic solvents can also interfere with the deprotonation step, so a careful balance is needed.
-
Counter-ion Effects: The nature of the counter-ion can also influence the N/O selectivity.[5][6] Experimenting with different bases (e.g., switching from a sodium to a potassium or cesium base) may alter the outcome.
III. The Risk of Over-Alkylation: Polyalkylation Side Reactions
In some cases, more than one alkyl group can be added to the pyrazole sulfonamide molecule, leading to polyalkylated byproducts.
Question 4: I am seeing a product with a higher molecular weight than expected. How can I prevent polyalkylation?
Answer: Polyalkylation can occur at two main sites: dialkylation of the sulfonamide nitrogen (if it is a primary sulfonamide) and alkylation of both pyrazole nitrogens to form a quaternary pyrazolium salt.
Strategies to Minimize Polyalkylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Use no more than 1.0 to 1.1 equivalents. A large excess of the alkylating agent will significantly increase the likelihood of polyalkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, or via a syringe pump. This maintains a low concentration of the electrophile and favors mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often disfavor the second and third alkylation events, which typically have a higher activation energy.
-
Choice of Base: A weaker base may not fully deprotonate the mono-alkylated sulfonamide, thus reducing the rate of a second alkylation.
Part 2: Visualizing the Reaction Pathways and Troubleshooting
To provide a clearer understanding of the competing reactions and the decision-making process for troubleshooting, the following diagrams have been created using the DOT language.
Caption: A logical workflow for troubleshooting side reactions.
References
-
Wallach, D.R., & Chisholm, J.D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]
-
Ospina Sánchez, F., Schülke, K. H., Schnutenhaus, M., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 64(36), e202510300. [Link]
-
Uchimaru, T., et al. (1982). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1, 765-769. [Link]
-
Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). Semantic Scholar. [Link]
-
Sakhno, Y. I., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(21), 3958. [Link]
-
Lee, S., & Lee, J. (2012). Origin of regioselectivity in the reactions of nitronate and enolate ambident anions. The Journal of Organic Chemistry, 77(23), 10738-10744. [Link]
-
Kasyan, A. O., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-18. [Link]
-
Bram, G., et al. (1985). Regioselectivity of the alkylation of ambident anionic species on alumina or in the presence of 'solid hexamethylphosphoric triamide'. Journal of the Chemical Society, Chemical Communications, (5), 325-326. [Link]
- N-alkylation method of pyrazole. (1996).
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Szostak, M., & Szostak, R. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry, 4(1), 1-11. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]
-
LoPachin, R. M., & Gavin, T. (2018). Mechanisms of Soft and Hard Electrophile Toxicities. Current opinion in toxicology, 10, 119-128. [Link]
-
Why n-alkylation is more favorable than o-alkyation ?. (2016). ResearchGate. [Link]
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (2016). ResearchGate. [Link]
-
Ospina Sánchez, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 64(36), e202510300. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). PubMed. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2015). SciELO México. [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2009). ResearchGate. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Pyrazole Sulfonamides in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole sulfonamide compounds in aqueous buffers. As a class of molecules with significant therapeutic potential, understanding and overcoming their solubility limitations is crucial for successful experimental outcomes and formulation development.[1] This resource provides in-depth troubleshooting strategies, practical experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.
Understanding the Challenge: Why Do Pyrazole Sulfonamides Exhibit Low Aqueous Solubility?
Pyrazole sulfonamides integrate a pyrazole ring system with a sulfonamide functional group.[1] While this combination can yield potent biological activity, it often results in compounds with physicochemical properties that are not conducive to high aqueous solubility. The primary factors contributing to this challenge include:
-
Lipophilicity: The aromatic nature of the pyrazole ring and associated substituents can lead to a high logP value, indicating a preference for non-polar environments over aqueous media.[2]
-
Crystal Lattice Energy: Strong intermolecular forces within the solid-state crystal structure of the compound can make it difficult for solvent molecules to effectively solvate and dissolve the solid.
-
pH-Dependent Ionization: The sulfonamide moiety imparts acidic properties to the molecule.[3] The state of ionization, which is dependent on the solution's pH relative to the compound's pKa, plays a pivotal role in its solubility.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to resolving solubility issues with pyrazole sulfonamides.
Q1: My pyrazole sulfonamide is precipitating out of my phosphate-buffered saline (PBS) solution at pH 7.4. What is the most likely cause?
A1: Precipitation at physiological pH is a common issue with pyrazole sulfonamides and can stem from several factors. The most probable cause is that the concentration of your compound exceeds its intrinsic solubility in the buffer. The sulfonamide group is weakly acidic, and its pKa can vary widely depending on the overall molecular structure.[5] If the pKa of your compound is close to or above the buffer's pH, a significant portion of the molecules will be in their less soluble, non-ionized form.[3]
Troubleshooting Steps:
-
Verify the pH of your final solution. The addition of the compound, especially if dissolved in a small amount of organic solvent first, can alter the final pH of the buffer.
-
Determine the pKa of your compound. This can be done experimentally or through in silico prediction tools. Knowing the pKa will help you understand the ionization state of your molecule at a given pH.
-
Assess the lipophilicity (logP) of your compound. Highly lipophilic compounds (high logP) will inherently have lower aqueous solubility.
Q2: Can I improve the solubility of my pyrazole sulfonamide by adjusting the pH of the buffer?
A2: Absolutely. Adjusting the pH is often the first and most effective strategy for enhancing the solubility of ionizable compounds like pyrazole sulfonamides.[6][7] Since the sulfonamide group is acidic, increasing the pH of the buffer above the compound's pKa will shift the equilibrium towards the more soluble, ionized (anionic) form.[8]
Practical Considerations:
-
Experimental Range: Test a range of pH values, starting from physiological pH (7.4) and increasing in increments (e.g., pH 8.0, 8.5, 9.0).
-
Buffer Selection: Ensure you are using a buffer system that is effective in your desired pH range. For example, Tris or borate buffers are suitable for more alkaline conditions.
-
Stability: Be aware that altering the pH can sometimes impact the chemical stability of your compound. It is advisable to assess the stability of your compound at the selected pH over the duration of your experiment.
Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What other formulation strategies can I explore?
A3: If pH adjustment alone is not sufficient, several other formulation techniques can be employed to enhance the solubility of your pyrazole sulfonamide. These methods work by altering the properties of the solvent or by interacting with the drug molecule itself to keep it in solution.
-
Cosolvents: The addition of a water-miscible organic solvent, known as a cosolvent, can significantly increase the solubility of hydrophobic compounds.[9][10][11] Common cosolvents used in research and pharmaceutical formulations include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)[12]
-
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[13][14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[16][17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[18][19] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[20]
Experimental Protocols
Protocol 1: Systematic pH-Solubility Profiling
Objective: To determine the effect of pH on the solubility of a pyrazole sulfonamide.
Materials:
-
Pyrazole sulfonamide compound
-
A series of buffers covering a range of pH values (e.g., phosphate, Tris, borate)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5, 9.0).
-
Add an excess amount of the solid pyrazole sulfonamide to a known volume of each buffer in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the measured solubility as a function of pH.
Protocol 2: Cosolvent Screening for Solubility Enhancement
Objective: To evaluate the effectiveness of different cosolvents at increasing the solubility of a pyrazole sulfonamide.
Materials:
-
Pyrazole sulfonamide compound
-
Aqueous buffer at a fixed pH (e.g., PBS pH 7.4)
-
Cosolvents: DMSO, ethanol, propylene glycol, PEG 400
-
Standard laboratory glassware and equipment as in Protocol 1
Methodology:
-
Prepare a series of buffer-cosolvent mixtures with varying concentrations of the cosolvent (e.g., 5%, 10%, 20% v/v).
-
Follow steps 2-7 from Protocol 1 for each buffer-cosolvent mixture.
-
Plot the measured solubility as a function of the cosolvent concentration for each cosolvent tested.
-
Important Note: When using a cosolvent, it is crucial to run a vehicle control in your biological assays to account for any effects of the cosolvent itself.
Data Presentation & Visualization
Table 1: Properties of Common Excipients for Solubility Enhancement
| Excipient Class | Examples | Mechanism of Action | Key Considerations |
| Cosolvents | Ethanol, Propylene Glycol, PEG 400, DMSO | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[11][21] | Potential for toxicity at high concentrations. May affect protein stability.[21] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate hydrophobic drug molecules.[14][16] | Can cause cell lysis at high concentrations. Potential for interference with certain assays.[17] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with drug molecules, increasing their apparent solubility.[18][20] | Can be a significant component of the formulation by weight. May have its own biological effects.[22] |
Diagram 1: Troubleshooting Workflow for Low Solubility of Pyrazole Sulfonamides
A decision tree for troubleshooting low solubility.
Concluding Remarks
Overcoming the low aqueous solubility of pyrazole sulfonamides is a multi-faceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical properties of your compound and methodically exploring the formulation strategies outlined in this guide, you can significantly improve your chances of achieving the desired concentration for your experiments. Always remember to consider the potential impact of any excipients on your downstream assays and to include appropriate controls.
References
-
Wikipedia. Cosolvent. Wikipedia. Available from: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]
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Kim, Y. H., & Bae, Y. H. (2001). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]
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IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent. IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
Innovare Academic Sciences. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. Available from: [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available from: [Link]
-
Singh, A., Kumar, A., & Singh, S. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2017). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Available from: [Link]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available from: [Link]
-
Büttner, H., & Büttner, D. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 9(4), 209-218. Available from: [Link]
-
The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4248), 693. Available from: [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(12), 8349-8370. Available from: [Link]
-
Molecules. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(1), 1. Available from: [Link]
-
PubMed. (n.d.). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(19), 5395-5403. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 238, 114483. Available from: [Link]
-
ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available from: [Link]
-
Reddit. (2022). Buffer keeps precipitating. Any advice why?. Reddit. Available from: [Link]
-
Wiley Online Library. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Wiley Online Library. Available from: [Link]
-
Molecules. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5437. Available from: [Link]
-
Journal of Medicinal Chemistry. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869. Available from: [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate. Available from: [Link]
-
PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central. Available from: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole sulfonylation
Welcome to the technical support center for the optimization of pyrazole sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Pyrazole and sulfonamide moieties are critical pharmacophores in a vast array of therapeutic agents, and their effective coupling is a frequent challenge in medicinal chemistry.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format, addressing common issues and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental design of pyrazole sulfonylation.
Q1: What is the general mechanism for pyrazole sulfonylation?
The reaction typically proceeds via nucleophilic attack of a deprotonated pyrazole nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to deprotonate the pyrazole N-H, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]
Q2: How do I select the appropriate base for the reaction?
The choice of base is critical for success. An ideal base should be strong enough to deprotonate the pyrazole but not so strong as to cause unwanted side reactions.
-
Organic Amine Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][3] They effectively scavenge the HCl byproduct without competing with the pyrazole as a nucleophile.[3] Studies have shown that DIPEA can provide better yields compared to TEA in certain cases.[4]
-
Inorganic Bases: Stronger bases like potassium tert-butoxide can be used, particularly for less reactive pyrazoles, but require strictly anhydrous conditions.[1]
-
Aqueous Bases: While possible under specific conditions (e.g., Schotten-Baumann), using aqueous bases like sodium hydroxide generally increases the risk of hydrolyzing the sensitive sulfonyl chloride reagent.[3] For most applications, an organic base in an anhydrous organic solvent is the preferred method.[3]
Q3: Which solvent is optimal for pyrazole sulfonylation?
The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and good solvating properties for a wide range of substrates.[1][3]
-
Anhydrous Conditions: It is imperative to use anhydrous solvents. The presence of water can lead to the rapid hydrolysis of the sulfonyl chloride into the unreactive corresponding sulfonic acid, which is a primary cause of low reaction yields.[3][5]
Q4: How does substitution on the pyrazole ring affect the reaction?
The electronic nature of substituents on the pyrazole ring significantly influences its reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., methyl) increase the electron density of the pyrazole ring, enhancing the nucleophilicity of the nitrogen atoms and generally facilitating the reaction.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano decrease the electron density, making the pyrazole less nucleophilic and potentially requiring more forcing conditions (e.g., stronger base, higher temperature) to achieve sulfonylation.[6]
Q5: Should I be concerned about regioselectivity (N1 vs. N2 sulfonylation)?
For unsymmetrically substituted pyrazoles, the formation of two different N-sulfonylated regioisomers is possible. The regioselectivity is influenced by steric hindrance and the electronic effects of the substituents on the pyrazole ring.[7] It is crucial to characterize the product mixture carefully, often using 2D NMR techniques like NOESY, to determine the exact structure of the obtained isomer(s).[8]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental process.
Problem: My reaction yield is consistently low or zero.
Low or no yield is one of the most common issues in sulfonamide synthesis.[3][5] A systematic approach is required to diagnose the root cause.
-
Potential Cause 1: Hydrolysis of Sulfonyl Chloride
-
Explanation: Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the unreactive sulfonic acid.[3][5][9] This is a frequent cause of reaction failure. Old or improperly stored sulfonyl chloride reagents are often partially or fully hydrolyzed.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry it prior to use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[3][5]
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride or purify the existing stock before use.[5] In some protocols, thionyl chloride is added to the reaction mixture to convert any in-situ formed sulfonic acid back to the active sulfonyl chloride.[4]
-
-
-
Potential Cause 2: Inappropriate Base or Stoichiometry
-
Explanation: The base may not be strong enough to deprotonate the pyrazole efficiently, or an incorrect amount is being used.
-
Solution:
-
-
Potential Cause 3: Low Reagent Purity
-
Explanation: The pyrazole starting material or the base may contain impurities that inhibit the reaction.
-
Solution:
-
Purify Starting Materials: If the purity of the starting pyrazole is in doubt, consider recrystallization or column chromatography.
-
Purify Base: Distill liquid bases like TEA or DIPEA if they have been stored for a long time.
-
-
Problem: I am observing multiple products on my TLC/LC-MS.
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
-
Potential Cause 1: Regioisomer Formation
-
Explanation: As discussed in the FAQ, unsymmetrical pyrazoles can lead to the formation of N1 and N2 sulfonylated isomers.[7]
-
Solution:
-
Characterization: Isolate the major products and use 2D NMR techniques (NOESY/ROESY) to definitively assign the regiochemistry.[8]
-
Optimization: Varying the solvent, base, and temperature may influence the regiochemical outcome. For example, bulky bases may favor sulfonylation at the less sterically hindered nitrogen.
-
-
-
Potential Cause 2: C-Sulfonylation
-
Explanation: While N-sulfonylation is generally favored, electrophilic substitution on the pyrazole ring (C-sulfonylation), typically at the C4 position, can occur under certain conditions, especially with highly activated pyrazoles.[10][11]
-
Solution:
-
Modify Conditions: C-sulfonylation is often promoted by strong acids. Ensuring the reaction is run under basic conditions should favor N-sulfonylation.
-
Protecting Groups: If C-sulfonylation is a persistent issue, consider using a temporary protecting group at the C4 position.
-
-
Problem: The reaction is sluggish and does not go to completion.
A stalled reaction can be frustrating but is often solvable by adjusting the reaction parameters.
-
Potential Cause 1: Insufficient Reactivity
-
Explanation: The pyrazole may be deactivated by electron-withdrawing groups, or the sulfonyl chloride may be sterically hindered.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions or decomposition.[5] A typical temperature range is from 0 °C to room temperature, but heating to 60 °C has been reported.[1]
-
Use a Stronger Base: Switching to a stronger base like potassium tert-butoxide may be necessary to deprotonate a less acidic pyrazole N-H.[1]
-
-
-
Potential Cause 2: Poor Solubility
-
Explanation: If either of the reactants has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution:
-
Change Solvent: Experiment with different anhydrous aprotic solvents in which both reactants are fully soluble. Acetonitrile or DMF could be alternatives to DCM or THF.[1]
-
-
Problem: I am having difficulty purifying my final product.
Purification can be challenging due to the properties of the sulfonated pyrazole or the presence of persistent impurities.
-
Potential Cause 1: Co-eluting Impurities
-
Explanation: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution:
-
Aqueous Work-up: Perform a thorough aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove residual amine bases, while washing with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Optimize Chromatography: Experiment with different eluent systems (e.g., ethyl acetate/hexanes, DCM/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
-
Potential Cause 2: Product Crystallization Issues
-
Explanation: The product may be an oil or may not crystallize easily from the column fractions.
-
Solution:
-
Salt Formation: For basic pyrazole products, purification can sometimes be achieved by forming an acid addition salt (e.g., with HCl or H₂SO₄), which can then be crystallized and isolated.[12][13] The free base can be regenerated afterward if needed.
-
Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.
-
-
Experimental Protocols & Data
General Protocol for N-Sulfonylation of Pyrazole
This protocol provides a robust starting point for the sulfonylation of a generic pyrazole.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the pyrazole (1.0 equiv.) and anhydrous dichloromethane (DCM, ~0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the pyrazole/base mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.[1][4]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-sulfonylated pyrazole.[1][4]
Data Summary: Common Reagents and Conditions
The following table summarizes common choices for reagents and conditions, providing a quick reference for experimental design.
| Parameter | Common Choices | Rationale / Key Considerations |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic, scavenges HCl. DIPEA is more sterically hindered and can sometimes give higher yields.[3][4] |
| Potassium tert-butoxide | Stronger base, useful for less reactive pyrazoles. Requires strictly anhydrous conditions.[1] | |
| Solvent | Dichloromethane (DCM), THF, Chloroform | Aprotic and inert. Must be anhydrous to prevent sulfonyl chloride hydrolysis.[1][3] |
| Temperature | 0 °C to Room Temperature (25-30 °C) | Balances reaction rate and potential for side reactions. Gentle heating (e.g., 60 °C) may be needed for unreactive substrates.[1][5] |
| Atmosphere | Nitrogen or Argon | Essential for excluding moisture which degrades the sulfonyl chloride.[3][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical pyrazole sulfonylation experiment.
Caption: General workflow for pyrazole sulfonylation.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Manikpuri, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
-
Zhang, Q., et al. (2020). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. European Journal of Organic Chemistry. Retrieved from [Link]
- Gaikwad, N. D., et al. (2021). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Journal of Applicable Chemistry.
-
Wan, J., et al. (2019). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Advanced Synthesis & Catalysis. Retrieved from [Link]
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). Retrieved from [Link]
-
Manikpuri, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
Borschel, F. F., & Knochel, P. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Retrieved from [Link]
- EP-A-0 974 585. (n.d.). Method for purifying pyrazoles.
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Reddy, T. R., et al. (2018). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
- DE102009060150A1. (2011). Process for the purification of pyrazoles.
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
Popova, E. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]
Sources
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Technical Support Center: Navigating the Purification Challenges of N-Substituted Pyrazole Sulfonamide Isomers
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying N-substituted pyrazole sulfonamide isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the often-frustrating task of separating closely related isomeric species. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why are N-substituted pyrazole sulfonamide isomers so difficult to separate?
The primary challenge lies in the subtle structural differences between the isomers, which translate into very similar physicochemical properties.
-
Regioisomers: The N-substitution on the pyrazole ring (e.g., at the N1 vs. N2 position) results in regioisomers with nearly identical molecular weights and often very similar polarities. The overall polarity is dominated by the sulfonamide group and other substituents, making the positional difference of the N-substituent a minor contributor to the overall chromatographic retention. This frequently leads to significant peak co-elution in both normal and reverse-phase chromatography.[1][2]
-
Enantiomers: Chiral N-substituted pyrazole sulfonamides exist as enantiomeric pairs that have identical physical properties in an achiral environment. Their separation is impossible without the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][4]
-
Electronic and Steric Effects: The nature of the substituent on the nitrogen, the pyrazole ring, and the aryl sulfonamide moiety can influence the molecule's overall conformation and electronic distribution. These subtle electronic and steric differences are the key to achieving separation, but they require highly optimized and selective purification methods to exploit.[1][5]
Q2: What is the first step I should take when facing a difficult isomer separation?
Before proceeding to preparative purification, it is crucial to unambiguously identify the isomers present in your mixture. A common issue is the misidentification of regioisomers based on reaction mechanisms that are not perfectly selective.[1]
-
Recommendation: Utilize two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively distinguish between N1 and N2 substituted regioisomers by showing spatial proximity between the protons of the N-substituent and the protons on the pyrazole ring.[6] For example, a cross-peak between the N-methyl protons and the pyrazole C5-proton would confirm the N1-isomer.[6]
Q3: When should I choose chromatography over crystallization?
The choice depends on the nature of your isomeric mixture and the downstream application.
-
Chromatography (Flash, HPLC, SFC): This is the most versatile and often the first-line approach, especially for complex mixtures or when isomers have very similar solubilities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer high resolving power for challenging separations.[3]
-
Crystallization/Recrystallization: Do not underestimate the power of classical recrystallization.[7] It can be highly effective for obtaining large quantities of a single, highly pure isomer if there is a sufficient difference in the crystal lattice energies and solubilities of the isomers in a particular solvent system. It is often the most cost-effective method for large-scale purification. The process involves dissolving the mixture in a hot solvent and allowing it to cool slowly, leading to the crystallization of the less soluble isomer.[8]
Troubleshooting Guide: Chromatographic Purification
Problem 1: My N1 and N2 regioisomers are co-eluting in reverse-phase HPLC.
This is a common scenario due to the similar polarities of the regioisomers. Here’s a systematic approach to troubleshoot this issue:
The sulfonamide moiety and potentially other functional groups on your molecule are ionizable. Altering the pH of the mobile phase can change the ionization state of the isomers, which may lead to differential interactions with the stationary phase and improved separation.[9][10]
-
Protocol:
-
Start with a standard mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
If separation is poor, prepare mobile phases with different acidic additives (e.g., 0.1% Trifluoroacetic Acid) or buffered mobile phases at various pH values (e.g., pH 3, 5, 7 using phosphate or acetate buffers).
-
Run analytical scale injections for each condition to screen for the optimal pH that provides the best selectivity.
-
Additives can enhance resolution by various mechanisms, including ion-pairing and altering the interaction of the analytes with the stationary phase.[11][12][13]
-
Recommendation: For acidic sulfonamides, consider adding a small concentration of a weak acid like acetic acid to the mobile phase.[13] For basic analytes, a weak base like triethylamine can improve peak shape and selectivity. In some cases, specialized additives like ionic liquids have been shown to enhance the resolution of bioactive compounds.[13]
While acetonitrile is the most common organic modifier in reverse-phase HPLC, switching to methanol or isopropanol can significantly alter the selectivity of the separation. Methanol has different hydrogen bonding characteristics compared to acetonitrile, which can lead to differential retention of your isomers.[10]
If mobile phase optimization is insufficient, the next step is to change the stationary phase to one with a different selectivity.
-
Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be beneficial for separating aromatic compounds like N-substituted pyrazole sulfonamides. The different orientation of the aromatic rings in the regioisomers might lead to differential pi-stacking interactions with the stationary phase.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide alternative selectivities, especially for polar molecules capable of hydrogen bonding.
Workflow for HPLC Method Development
Caption: A decision-making flowchart for selecting a purification strategy.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
HPLC Method Development Step by Step. YouTube. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
-
Guide for crystallization. HAL open science. [Link]
-
SOP: CRYSTALLIZATION. Columbia University. [Link]
-
HPLC Method Development Guide. Scribd. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]
-
Synthesis and tautomerism of substituted pyrazolo[4,3-c]pyrazoles. Masaryk University. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]
-
The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. [Link]
-
Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]
Sources
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- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
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- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pyrazole Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole sulfonamide compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you design robust cellular assays and confidently interpret your results by minimizing and identifying potential off-target effects.
Introduction: The Challenge of Selectivity
Pyrazole sulfonamides are a versatile class of compounds prevalent in drug discovery, known for their activity against a range of targets, including kinases and G-protein coupled receptors (GPCRs).[1][2][3] However, their chemical structure can also lead to interactions with unintended cellular targets, creating "off-target" effects that can confound experimental results and lead to misinterpretation of a compound's true mechanism of action. This guide is designed to equip you with the knowledge and practical strategies to proactively mitigate and retrospectively identify these effects.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions about pyrazole sulfonamides and the nature of off-target effects.
Q1: What are pyrazole sulfonamides and why are they common in drug discovery?
A1: Pyrazole sulfonamides are organic compounds characterized by a pyrazole ring linked to a sulfonamide group.[3][4] This scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets, particularly the ATP-binding pocket of kinases.[5] Its properties allow for modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for developing new therapeutics.[6][7]
Q2: What exactly is an "off-target" effect and why is it a problem?
A2: An off-target effect occurs when a compound binds to and modulates the activity of a biological molecule other than its intended primary target. These unintended interactions can lead to a variety of problems in cellular assays:
-
Misinterpretation of Mechanism of Action (MoA): The observed cellular phenotype may be a result of the off-target activity, not the on-target activity you are studying.
-
Cellular Toxicity: Off-target effects can induce stress pathways, cytotoxicity, or other confounding cellular responses that mask the true effect of on-target engagement.[8] For example, the kinase inhibitor Pazopanib can cause side effects like liver damage and hypertension due to off-target activities.[9][10][11]
-
Poor Translatability: Compounds that appear promising in initial assays may fail in later stages of drug development due to unforeseen toxicities or a lack of efficacy driven by these off-target interactions. A significant percentage of clinical trial failures are attributed to a lack of efficacy or unmanageable toxicity, which can stem from poor target engagement or off-target effects.[8]
Q3: Are all sulfonamide-containing drugs prone to the same off-target effects or "sulfa allergies"?
A3: No, this is a common misconception. The term "sulfa allergy" is primarily associated with sulfonamide antibiotics, which contain a specific arylamine group.[12][13][14] Many other classes of sulfonamide-containing drugs, including some pyrazole sulfonamides, do not have this structural feature and are less likely to cause these hypersensitivity reactions.[14] However, the sulfonamide group itself can contribute to off-target binding profiles, which must be empirically determined for each compound.
Part 2: Proactive Assay Design - Preventing Off-Target Issues
The best way to deal with off-target effects is to design experiments that prevent them from confounding your results from the outset.
Q4: I'm starting a new screening campaign with a pyrazole sulfonamide library. How should I design my primary cellular assay to be robust against off-target effects?
A4: A robust primary assay design is your first line of defense. Here is a workflow to consider:
Caption: Proactive workflow for robust cellular assay design.
Causality Explained:
-
Target Validation: You must first confirm that your intended target is present and functional in your chosen cell line. A target-agnostic cell line will only report off-target effects.
-
Reagent Quality: Inconsistent or poorly characterized reagents are a major source of variability.[15]
-
Optimization: Sub-optimal conditions (e.g., overly high cell density) can stress cells and make them more susceptible to non-specific compound effects. The Assay Guidance Manual is an excellent resource for detailed optimization protocols.[16][17]
-
Counter-Screens: Running a cytotoxicity assay in parallel is non-negotiable. It allows you to immediately flag compounds whose activity in the primary assay is simply due to killing the cells.
-
Control Compounds: This is a critical step. A structurally-related inactive control (a molecule with a very similar chemical structure to your active compound but with no on-target activity) is the gold standard for demonstrating that the observed phenotype is due to on-target, and not non-specific chemical scaffold, effects.
-
Orthogonal Assays: If your primary assay measures a proximal event (e.g., target phosphorylation), an orthogonal assay should measure a more distal, downstream functional outcome (e.g., gene expression, cell migration). Agreement between these assays provides higher confidence in the on-target MoA.
Q5: Where can I find information on the known off-targets for my specific pyrazole sulfonamide?
A5: Several resources can help you build a profile of your compound:
-
Large-scale Kinase Panels: Commercially available screening services (e.g., from Eurofins DiscoverX, Promega) can test your compound against hundreds of kinases to generate a selectivity profile. This is a common practice in drug development.[1][18]
-
Literature Search: Search for publications that have characterized your compound or structurally similar analogs. Databases like PubMed and Google Scholar are invaluable.
-
Chemical Databases: PubChem and ChEMBL often contain bioactivity data from various screening campaigns that can reveal previously identified off-target interactions.
Part 3: Troubleshooting Guide - Identifying and Deconvoluting Off-Target Effects
Even with careful assay design, you may encounter results that suggest off-target activity. This section provides a logical framework for troubleshooting.
Issue 1: My compound shows high potency in my primary cell-based assay, but this doesn't correlate with its biochemical (enzyme) potency.
Possible Cause: This is a classic indicator of a potential off-target effect. The potent cellular activity could be driven by an interaction with a different target that is highly sensitive to your compound in the cellular environment.
Caption: Decision tree for troubleshooting poor biochemical vs. cellular potency correlation.
Troubleshooting Steps:
-
Rule out Cytotoxicity: As mentioned, always run a cytotoxicity assay at the same concentrations and incubation times as your primary assay. If the EC50 from the cytotoxicity assay matches the EC50 from your primary assay, the "activity" is likely cell death.
-
Confirm Target Engagement in Cells: Just because a compound is potent against a purified enzyme doesn't mean it can enter the cell, avoid efflux pumps, and bind to the target in the complex cellular milieu.[8] Target engagement assays are essential to confirm that your compound binds to its intended target inside living cells.[19][20][21][22]
-
Perform Broad Selectivity Profiling: If you confirm target engagement but the potency still doesn't explain the cellular phenotype, it's time for a broad screen to find potential off-targets. For pyrazole sulfonamide kinase inhibitors, a kinome scan is the industry standard.[1]
Issue 2: My dose-response curve has an unusual shape (e.g., biphasic or very steep Hill slope).
Possible Cause: A non-standard dose-response curve often indicates complex pharmacology, which can arise from a compound acting on multiple targets with different affinities. A biphasic curve, for example, could represent engagement of a high-affinity on-target and a lower-affinity off-target that either contributes to or opposes the measured phenotype.
Troubleshooting Steps:
-
Visually Inspect Cells: Look at the cells under a microscope at high concentrations. Do they show signs of stress, vacuolization, or detachment? This can indicate general toxicity.
-
Test a Structurally-Related Inactive Control: If the inactive control also produces a similar, oddly-shaped curve, it suggests the effect is related to the chemical scaffold itself and not a specific on-target interaction.
-
Lower the Assay Time: Off-target effects, particularly those related to cellular stress, can take time to manifest. Try running your assay at an earlier time point to see if a more conventional dose-response curve can be captured before these secondary effects dominate.
-
Orthogonal Assay Validation: Use a different assay that measures a distinct downstream biological endpoint. If the strange curve shape is not recapitulated, the effect may be an artifact of your primary assay technology.
Part 4: Key Experimental Protocols
Here are step-by-step methodologies for crucial experiments mentioned in this guide.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[23][24]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[24][25]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Dispense cells into a 96-well or 384-well white assay plate.
-
Add your pyrazole sulfonamide compound in a dose-response titration. Include "no compound" (vehicle) and "no tracer" controls.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound to equilibrate with the cells.
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET® tracer and Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the tracer/substrate mix to all wells.
-
Shake the plate for 3-5 minutes.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to your vehicle (0% inhibition) and high-concentration control (100% inhibition) wells.
-
Fit the normalized data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.
-
Protocol 2: General Cytotoxicity Counter-Screen (using a Luminescent ATP Assay)
This protocol assesses cell viability by measuring intracellular ATP levels. A decrease in ATP is a hallmark of cytotoxicity.
Principle: The assay reagent lyses the cells and provides luciferase and its substrate, luciferin. The amount of light produced in the ensuing reaction is directly proportional to the amount of ATP present, and thus, the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed your cells in a 96-well, white, clear-bottom plate at the same density as your primary assay.
-
Compound Treatment: Add your pyrazole sulfonamide compounds at the same concentrations used in your primary assay. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Allow the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
-
Signal Development and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the compound concentration and determine the CC50 (cytotoxic concentration 50%).
-
Part 5: Data Summary & Interpretation
Presenting selectivity data clearly is crucial for decision-making.
Table 1: Example Selectivity Profile for a Hypothetical Pyrazole Sulfonamide (Compound X)
This table illustrates how to present data from a kinase panel screen to quickly assess selectivity.
| Target Class | Target | IC50 (nM) | Fold Selectivity (vs. On-Target) | Notes |
| On-Target | Kinase A | 10 | 1x | Primary Target of Interest |
| Off-Target | Kinase B | 150 | 15x | Structurally related to Kinase A |
| Off-Target | Kinase C | 2,500 | 250x | Acceptable selectivity window |
| Off-Target | Kinase D | 85 | 8.5x | Potential liability; follow-up needed |
| Off-Target | Kinase E | >10,000 | >1000x | No significant activity |
Interpretation:
-
Compound X is potent against its intended target, Kinase A.
-
It shows good selectivity against Kinase C and E.
-
The activity against Kinase D is a potential concern. The 8.5-fold selectivity window is narrow. If Kinase D signaling could produce the same cellular phenotype as Kinase A inhibition, this off-target activity could be a major contributor to the observed results. Further investigation is required.
References
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]
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Clark, P. G., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
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Clark, P. G., et al. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
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Müller, S., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 577-587. [Link]
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Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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Brand, S., et al. (2015). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PubMed Central. [Link]
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Hassiepen, U., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central. [Link]
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Promega Corporation. (n.d.). HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. Promega Connections. [Link]
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Leśniak, R. K., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]
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Ali, A., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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A4cell. (2023). Truly Effective Cell Assay Design. [Link]
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Lin, J., et al. (2022). Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. PubMed Central. [Link]
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An, F., & Yoon, Y. (2022). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. [Link]
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Evers, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]
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News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. [Link]
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bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. [Link]
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Talha, B., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health. [Link]
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Cancer Research UK. (n.d.). Pazopanib (Votrient). [Link]
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DailyMed. (n.d.). Celecoxib. NCBI Bookshelf. [Link]
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Biocompare. (2019). Optimizing Assay Development. [Link]
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Mayo Clinic. (2026). Pazopanib (oral route). [Link]
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Ali, A., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. ResearchGate. [Link]
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Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. [Link]
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Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. ACS Publications. [Link]
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Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 19. [Link]
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Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
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Engel, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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Targeted Oncology. (n.d.). Pazopanib Poses Less Potential for Side Effects in RCC. [Link]
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Al-Ghamdi, K. M., & Al-Sudani, H. R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 17, 1-13. [Link]
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Al-Suhaimi, E. A., & Al-Hussain, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 26(1), 22-30. [Link]
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Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Medscape. (n.d.). Votrient (pazopanib) dosing, indications, interactions, adverse effects, and more. [Link]
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Poy, F., & Peretto, I. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. PubMed. [Link]
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Al-Masoudi, N. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PubMed Central. [Link]
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Patel, S. K., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
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Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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Technical Support Center: Overcoming Resistance to Pyrazole-Based Antiproliferative Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based antiproliferative agents. This guide is designed to provide in-depth troubleshooting and practical advice for the challenges you may encounter in your experiments, with a focus on the critical issue of drug resistance.
Introduction to Pyrazole-Based Agents and the Challenge of Resistance
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies for cancer.[1][2][3][4] These agents often function as kinase inhibitors, targeting key regulators of cell cycle progression and proliferation such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).[5][6][7][8] While potent, the therapeutic efficacy of these compounds can be limited by both intrinsic and acquired resistance, a significant hurdle in cancer therapy.[3][4]
This guide provides a structured approach to understanding, identifying, and overcoming resistance to these valuable research compounds.
Understanding the Roots of Resistance
Resistance to pyrazole-based kinase inhibitors is a complex phenomenon that can arise from various molecular alterations.[9][10] A fundamental understanding of these mechanisms is the first step in designing experiments to overcome them.
Key mechanisms of resistance include:
-
Target Alterations: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. A common example is the activation of the PI3K-AKT-mTOR pathway in response to CDK4/6 inhibition.[10][11]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Changes in Cell Cycle Machinery: Alterations in the levels or function of cell cycle proteins, such as the loss of the Retinoblastoma (Rb) protein or upregulation of Cyclin E, can render CDK4/6 inhibitors ineffective.[10]
Visualizing a Common Resistance Pathway
The following diagram illustrates how activation of a bypass pathway can lead to resistance to a pyrazole-based CDK4/6 inhibitor.
Caption: Bypass pathway activation as a mechanism of resistance.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with pyrazole-based antiproliferative agents.
Cell Viability Assays
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a higher IC50 value than expected, or my cells appear resistant. What should I check first?
A1: Unexpectedly high IC50 values can stem from several factors. Here's a systematic troubleshooting approach:
-
Compound Integrity and Solubility:
-
Verify Compound Stock: Has the compound been stored correctly (temperature, light exposure)? Consider the possibility of degradation.[12] If in doubt, use a fresh vial or lot.
-
Assess Solubility: Pyrazole-based compounds can have limited aqueous solubility.[13] Precipitated compound will not be bioavailable to the cells.
-
Visual Check: Inspect your stock solution and final dilutions in media for any signs of precipitation.
-
Solvent Choice: Ensure you are using an appropriate solvent (e.g., DMSO) for your stock solution and that the final concentration of the solvent in your cell culture media is non-toxic (typically <0.5%).
-
-
Media Stability: Some compounds can be unstable in cell culture media over longer incubation times.[14] Consider shorter endpoint assays if this is suspected.
-
-
Cell Line Characteristics:
-
Intrinsic Resistance: The chosen cell line may have intrinsic resistance mechanisms. For example, if you are testing a CDK4/6 inhibitor, ensure your cell line expresses the Rb protein. Rb-negative cell lines will be intrinsically resistant.
-
Cell Health and Passage Number: Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
-
Assay Parameters:
-
Seeding Density: Ensure the cell seeding density is optimal and consistent. Too few cells can lead to high variability, while too many can result in confluence, which can affect proliferation rates and drug response.
-
Incubation Time: The duration of drug exposure is critical. A 24-hour incubation may not be sufficient to observe significant antiproliferative effects. A 72-hour incubation is a common starting point.
-
Assay Compatibility: Very rarely, the chemistry of a specific compound might interfere with the assay itself (e.g., autofluorescence, or reduction of tetrazolium salts by the compound).[12] If you suspect this, you can try a different viability assay with an alternative readout (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[15][16]
-
Q2: I've confirmed my compound is active and my assay is set up correctly, but my cells are still showing resistance. How can I determine if it's acquired resistance?
A2: To investigate acquired resistance, you'll need to compare the response of your parental (sensitive) cell line to a resistant population. You can generate a resistant cell line by long-term culture of the parental line with gradually increasing concentrations of the pyrazole inhibitor.
Once you have a resistant cell line, you can perform experiments to elucidate the mechanism of resistance:
-
Compare IC50 values: Perform dose-response curves on both the parental and resistant cell lines to quantify the degree of resistance.
-
Look for target mutations: Sequence the target kinase in the resistant cells to check for mutations in the drug-binding site.
-
Probe for bypass pathways: Use techniques like Western blotting to examine the activation state of key proteins in known bypass pathways (e.g., phospho-AKT, phospho-ERK).[11][17]
Target Engagement and Downstream Effects
Q3: I'm not seeing the expected downstream effect of my inhibitor (e.g., decreased phosphorylation of a target substrate) via Western blot, even at concentrations that reduce cell viability. Why might this be?
A3: This discrepancy can be informative. Here are the potential causes and how to investigate them:
-
Timing of Analysis: The inhibition of a kinase and its downstream effects can be transient.
-
Action: Perform a time-course experiment. Lyse cells at various time points after adding the inhibitor (e.g., 1, 4, 8, 24 hours) to identify the optimal window for observing the desired effect.
-
-
Off-Target Effects: The observed reduction in cell viability might be due to the inhibitor acting on other targets ("off-target effects").[18][19]
-
Action:
-
Consult kinase profiling data for your specific compound if available.
-
Consider using a second, structurally different inhibitor for the same target to see if it phenocopies the results.
-
At higher doses, some JAK inhibitors can have "pan-JAK" inhibition, which may lead to off-target effects.[20]
-
-
-
Cellular Bioavailability: The compound may not be reaching its intracellular target in sufficient concentrations.
-
Action: While direct measurement of intracellular drug concentration can be complex, you can infer issues by testing for the activity of drug efflux pumps.[21] Co-incubation with an ABC transporter inhibitor (e.g., verapamil) could potentially restore sensitivity.
-
-
Antibody or Western Blotting Issues: The lack of a signal change could be a technical artifact.
-
Action:
-
Ensure your primary antibodies (especially phospho-specific antibodies) are validated for the application.
-
Include positive and negative controls in your Western blot (e.g., cells treated with a known activator of the pathway).
-
Check for equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Visualizing a Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting unexpected resistance in a cell viability assay.
Caption: Troubleshooting workflow for unexpected experimental results.
Advanced Strategies to Overcome Resistance
If you have identified a mechanism of resistance, the next step is to design experiments to overcome it.
Combination Therapies
A powerful strategy is to combine your pyrazole-based agent with an inhibitor of the identified resistance pathway.[9][22]
| Primary Pyrazole Inhibitor Target | Identified Resistance Mechanism | Potential Combination Agent | Rationale |
| CDK4/6 | PI3K/AKT Pathway Activation | AKT Inhibitor (e.g., Ipatasertib) | Dual blockade of parallel pathways to prevent escape.[9] |
| Aurora Kinase | Upregulation of anti-apoptotic proteins | BH3 Mimetic (e.g., Venetoclax) | Concurrently inhibit mitosis and promote apoptosis. |
| JAK/STAT | MAPK Pathway Reactivation | MEK Inhibitor (e.g., Trametinib) | Block the compensatory signaling pathway. |
| Any Target | Increased Drug Efflux (ABC Transporters) | ABC Transporter Inhibitor | Increase intracellular concentration of the primary agent. |
Utilizing Next-Generation Inhibitors
If resistance is due to a target mutation, a next-generation inhibitor designed to bind to the mutated kinase may be effective.[23] These compounds often have a different binding mode or are designed with the specific mutation in mind.
Key Experimental Protocols
Here are condensed, step-by-step protocols for essential experiments mentioned in this guide.
Protocol: Western Blot for MAPK Pathway Activation
This protocol is for detecting the phosphorylation of ERK1/2 (p44/42 MAPK), a common bypass pathway.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with your pyrazole inhibitor at various concentrations and for different durations. Include a positive control (e.g., EGF or PMA treatment) and an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 10% polyacrylamide gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p44/42 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total p44/42 MAPK to confirm equal loading.
-
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies viable cells based on the amount of ATP present.
-
Cell Seeding:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density. Include wells for "cells only" (no drug) and "media only" (blank) controls.
-
Allow cells to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of your pyrazole-based compound in culture medium.
-
Add the drug dilutions to the appropriate wells. Add vehicle control (e.g., DMSO) to the "cells only" wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) in a cell culture incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data to the "cells only" control (set to 100% viability).
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50.
-
References
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Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. (2019). National Institutes of Health. [Link]
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CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (n.d.). National Institutes of Health. [Link]
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Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature. (n.d.). MDPI. [Link]
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Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. (n.d.). National Institutes of Health. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2022). National Center for Biotechnology Information. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. (n.d.). National Institutes of Health. [Link]
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Strategies to overcome resistance to targeted protein kinase inhibitors. (2004). PubMed. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. [Link]
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Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. (n.d.). National Institutes of Health. [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Institutes of Health. [Link]
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Antiproliferative Activities of Some Biologically Important Scaffolds. (2019). An-Najah Staff. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2022). RSC Publishing. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. [Link]
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How to solve the problem from cell viability test?. (2023). ResearchGate. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]
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Current status of pyrazole and its biological activities. (2022). ResearchGate. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]
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Off-Target Effects of BCR-ABL and JAK2 Inhibitors. (2016). PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. (n.d.). PubMed. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]
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Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2023). Inorganic Chemistry. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (n.d.). MDPI. [Link]
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Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. (2023). MDPI. [Link]
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Current Status of Methods to Assess Cancer Drug Resistance. (2011). National Institutes of Health. [Link]
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Optimizing and overcoming resistance to current KRAS inhibitors. (2023). YouTube. [Link]
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Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. (2022). National Institutes of Health. [Link]
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A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]
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Phase trials of important Aurora kinase inhibitors in various type of... (n.d.). ResearchGate. [Link]
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Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance. (2022). Frederick National Laboratory for Cancer Research. [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]
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The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (n.d.). National Institutes of Health. [Link]
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Photopharmacology. (n.d.). Wikipedia. [Link]
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Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. (2013). PubMed. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Pyrazole Sulfonamide Biological Assays
Welcome, researchers. This guide is crafted to serve as your primary resource for navigating the complexities and resolving inconsistencies encountered during the biological evaluation of pyrazole sulfonamide compounds. Reproducibility is the bedrock of scientific advancement, and this center is designed to provide not just procedural steps, but the underlying scientific principles to empower you to build more robust and reliable assays.
Introduction: The Unique Challenges of Pyrazole Sulfonamide Assays
Pyrazole sulfonamides are a prominent class of heterocyclic compounds explored for a vast array of pharmacological activities, including as inhibitors of crucial enzymes like carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), and as potential anticancer agents.[1][2][3][4] Their biological activity is typically quantified using various in vitro enzymatic and cell-based assays.
However, the physicochemical properties inherent to the pyrazole-sulfonamide scaffold can present significant challenges in aqueous assay environments. Issues such as poor solubility, compound stability, and off-target interactions are common sources of variability that can lead to misleading or inconsistent results.[5][6] This guide provides a structured approach to identifying and resolving these common pitfalls.
Part 1: Troubleshooting Guides & FAQs in a Q&A Format
Category 1: Compound Solubility and Handling Artifacts
Question 1: My dose-response curve is flat, shows poor efficacy, or is highly variable at high concentrations. What is the most likely cause?
Answer: The primary suspect is almost always poor aqueous solubility of your test compound. Many pyrazole sulfonamide derivatives are hydrophobic and can precipitate when diluted from a DMSO stock into an aqueous assay buffer.[5][7] This precipitation, which is not always visible, means the actual concentration of the compound in solution is significantly lower and unknown, leading to an apparent lack of biological activity.[6]
-
Expertise & Experience: This is the most frequent cause of "false negatives" in screening campaigns. Before questioning the compound's intrinsic activity, you must validate its solubility under the precise conditions of your assay.
-
Self-Validating Experimental Protocol: Solubility Quick-Check
-
Prepare Samples: In a clear microplate, prepare your highest assay concentration of the pyrazole sulfonamide in the final assay buffer. As a control, prepare a well with the buffer and an equivalent percentage of DMSO.
-
Incubate: Let the plate sit at the assay temperature for the duration of your typical experiment (e.g., 1 hour).
-
Visual & Instrumental Inspection: Visually inspect the wells against a dark background for any signs of cloudiness or precipitate. More quantitatively, read the plate on a spectrophotometer at a wavelength outside the compound's absorbance, such as 620 nm. An increase in optical density compared to the DMSO control indicates light scattering from insoluble particles.
-
-
Troubleshooting Workflow for Solubility Issues:
Caption: A logical workflow for diagnosing and resolving compound solubility issues.
Question 2: How can I improve the solubility of my pyrazole sulfonamide for biological assays?
Answer: Several strategies can be employed, ranging from simple buffer modifications to more advanced formulation techniques.
| Strategy | Mechanistic Rationale | Key Considerations |
| pH Adjustment | The sulfonamide group is weakly acidic. Increasing the buffer pH can deprotonate this group, forming a more soluble anionic species.[6] Conversely, basic pyrazole nitrogens can be protonated at lower pH to increase solubility. | Determine the compound's pKa. Ensure the new pH does not negatively impact your target enzyme's activity or cell viability. |
| Co-solvent Addition | Using water-miscible organic solvents like polyethylene glycol (PEG 400) or propylene glycol can increase the solubility of hydrophobic compounds. | Screen for co-solvent compatibility with your assay. Always include a vehicle control with the same co-solvent concentration to check for artifacts. |
| Reduce DMSO Stock Concentration | Diluting from a very high concentration stock (e.g., 50-100 mM) can cause the compound to precipitate upon hitting the aqueous buffer. | Try using a 10 mM or even a 1 mM DMSO stock. This will increase the final DMSO percentage, so ensure it remains below the tolerance level of your assay (typically <1%). |
Category 2: Discrepancies Between Assay Formats
Question 3: My compound is highly potent in a biochemical (purified enzyme) assay but shows little to no activity in a cell-based assay. What explains this discrepancy?
Answer: This is a common and critical observation in drug development that points to cell-specific factors not present in a clean biochemical system. The issue often lies with the compound's ability to reach and engage its target within a living cell.
-
Authoritative Grounding & Comprehensive References: The transition from in vitro biochemical activity to cell-based activity is a major hurdle. Key factors to investigate include:
-
Cell Permeability: The compound may be unable to efficiently cross the cell membrane to reach an intracellular target.
-
Protein Binding: In cell-based assays, compounds can bind to proteins in the serum of the culture media or to abundant intracellular proteins. This binding sequesters the compound, reducing the free concentration available to interact with the target.[8]
-
Efflux Pumps: The compound might be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[9][10]
-
Metabolism: Cells can metabolize the compound, converting it into an inactive form.
-
-
Experimental Protocols: Differentiating the Cause
-
Permeability Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, non-cell-based method to predict passive diffusion.
-
Efflux Ratio Determination: Run a cellular accumulation assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in intracellular compound concentration in the presence of the inhibitor suggests it is an efflux substrate.
-
Microsomal Stability Assay: To assess metabolic stability, incubate the compound with liver microsomes and measure its depletion over time. This provides an early indication of potential metabolic liabilities.[9][10]
-
Category 3: Assay Technology Interference
Question 4: I'm using a fluorescence-based readout and see inconsistent inhibition. How do I know my compound isn't interfering with the assay signal?
Answer: Signal interference is a frequent source of artifacts. Compounds can be autofluorescent at the same wavelengths as your reporter dye, or they can absorb the excitation or emission light, causing signal quenching. It is essential to run control experiments to rule this out.
-
Trustworthiness: A Self-Validating System
-
Protocol for Interference Testing:
-
Set up control wells containing the compound at its highest test concentration in the final assay buffer.
-
Set up a parallel set of wells containing the compound plus the fluorescent substrate or product, but without the enzyme or cells.
-
Run these controls alongside your main experiment.
-
-
Interpreting the Results:
-
Autofluorescence: If the "compound only" wells show a high signal, the compound is autofluorescent.
-
Quenching: If the "compound + substrate" wells show a lower signal than "substrate only" wells, the compound is quenching the fluorescence.
-
This control system is a mandatory part of robust assay development and validation, ensuring that the observed effects are due to biological activity and not technological artifacts.[11][12]
-
References
-
Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Antimicrobial Agents and Chemotherapy.[Link]
-
Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Veterinary Quarterly.[Link]
-
Essentials in Bioassay Development. BioPharm International.[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.[Link]
-
A Practical Approach to Biological Assay Validation. EDQM.[Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society.[Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.[Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications.[Link]
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.[Link]
-
Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Bioorganic Chemistry.[Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.[Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin.[Link]
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- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. edraservices.nl [edraservices.nl]
Technical Support Center: Optimizing Solvent Systems for Pyrazole Sulfonamide Chromatography
Welcome to the technical support center for the chromatographic analysis of pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this important class of compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the laboratory.
Section 1: Foundational Knowledge - Understanding Your Analytes and System
Before diving into troubleshooting, a firm grasp of the physicochemical properties of pyrazole sulfonamides and their interaction with the chromatographic system is essential.
FAQ 1: What are the key chemical properties of pyrazole sulfonamides that influence their chromatographic behavior?
Answer: The chromatographic behavior of pyrazole sulfonamides is primarily governed by a combination of factors:
-
Polarity: These molecules possess a moderately polar sulfonamide group and a pyrazole ring, which can vary in its substitution and, therefore, its contribution to overall polarity. The polarity dictates the choice between normal-phase and reversed-phase chromatography.
-
Acidity (pKa): The sulfonamide proton is acidic, with pKa values that can be influenced by the substituents on the aromatic ring.[1][2] This acidity is a critical parameter, as the ionization state of the molecule significantly affects its retention in reversed-phase chromatography.[3] The pyrazole ring itself also has a pKa, contributing to the molecule's overall acid-base properties.[4][5]
-
Aromaticity: The presence of pyrazole and often other aromatic rings allows for π-π interactions with certain stationary phases, such as phenyl columns.[6]
-
Solubility: The solubility of pyrazole sulfonamides can vary widely depending on their structure. It's crucial to select a sample solvent that fully dissolves the analyte and is compatible with the mobile phase.[6]
FAQ 2: How do I choose between normal-phase and reversed-phase chromatography for my pyrazole sulfonamide?
Answer: The choice depends on the overall polarity of your specific pyrazole sulfonamide derivative.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and generally recommended starting point for pyrazole sulfonamides, which are often moderately polar. RP-HPLC utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7]
-
Normal-Phase HPLC (NP-HPLC): This technique is suitable for less polar, more lipophilic pyrazole sulfonamide analogues that may be poorly retained in reversed-phase systems. NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane with a polar modifier like ethanol or isopropanol).[8]
Section 2: Troubleshooting Common Chromatographic Issues
This section addresses specific problems you may encounter during the analysis of pyrazole sulfonamides and provides actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My pyrazole sulfonamide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue and can often be traced back to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Causality: The acidic nature of the sulfonamide group can lead to its ionization. If the mobile phase pH is not adequately controlled, a mixed population of ionized and non-ionized analyte molecules can exist, leading to tailing. Additionally, free silanol groups on the silica-based stationary phase can interact with the basic nitrogens on the pyrazole ring, causing tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Objective: To ensure a single, consistent ionization state of the analyte.
-
Procedure:
-
Determine the approximate pKa of your pyrazole sulfonamide. General pKa values for sulfonamides can range from approximately 7 to 10.[9]
-
Adjust the mobile phase pH to be at least 2 units below the pKa of the sulfonamide group to ensure it is fully protonated (non-ionized). A common choice is a buffer at pH 4.0, such as an ammonium acetate buffer.[6]
-
Conversely, you can adjust the pH to be at least 2 units above the pKa to ensure it is fully deprotonated (ionized).[3]
-
-
Rationale: Operating at a pH far from the pKa minimizes the presence of both ionized and non-ionized forms of the analyte during elution, leading to a more symmetrical peak.[3]
-
-
Choice of Stationary Phase:
-
Objective: To minimize unwanted secondary interactions.
-
Procedure:
-
If using a standard C18 column, consider switching to a column with end-capping to reduce the number of free silanol groups.
-
For compounds with significant aromatic character, a phenyl column can provide alternative selectivity through π-π interactions and may improve peak shape.[6]
-
-
Data Summary: Effect of pH on Retention
| Mobile Phase pH | Analyte Ionization State | Interaction with C18 Column | Expected Retention Time |
| pH < pKa | Primarily Neutral | Stronger Hydrophobic Interaction | Longer |
| pH > pKa | Primarily Ionized | Weaker Hydrophobic Interaction | Shorter[3] |
Problem 2: Co-elution of Impurities or Related Compounds
Q: I am unable to separate my main pyrazole sulfonamide peak from a closely related impurity. How can I improve the resolution?
A: Achieving baseline separation of closely related compounds often requires a systematic approach to optimizing the mobile phase composition and stationary phase.
Causality: Insufficient resolution is due to a lack of differential migration of the analytes through the column. This can be addressed by altering the selectivity of the chromatographic system.
Troubleshooting Workflow:
Caption: Workflow for improving peak resolution.
Experimental Protocols:
-
Change the Organic Modifier:
-
Objective: To alter the selectivity of the separation.
-
Rationale: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase, often leading to changes in elution order and improved resolution.[8][10]
-
Procedure: If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and re-evaluate the separation.
-
-
Optimize the Gradient:
-
Objective: To improve the separation of closely eluting peaks.
-
Procedure: For gradient elution, decrease the slope of the gradient in the region where the peaks of interest are eluting. This will increase the separation time between them.
-
-
Evaluate a Different Stationary Phase:
-
Objective: To introduce different separation mechanisms.
-
Rationale: If changing the mobile phase is insufficient, a different stationary phase can provide the necessary change in selectivity. Phenyl columns, for instance, can offer unique selectivity for aromatic compounds like pyrazole sulfonamides due to π-π interactions.[6]
-
Problem 3: Poor Sensitivity or Low Signal-to-Noise
Q: My pyrazole sulfonamide peak is very small, and the baseline is noisy. How can I improve the sensitivity of my method?
A: Low sensitivity can be a result of several factors, including the choice of solvent, detector settings, and sample preparation.
Causality: A high background signal from the mobile phase can obscure the analyte peak. Additionally, poor solubility of the analyte in the mobile phase can lead to a broad, low-intensity peak.
Troubleshooting Steps:
-
Use High-Purity Solvents:
-
Optimize Detector Wavelength:
-
Rationale: The detector wavelength should be set to the absorbance maximum (λmax) of the pyrazole sulfonamide to achieve the highest signal intensity.
-
Procedure: Use a UV-Vis spectrophotometer or the diode array detector of your HPLC to determine the λmax of your compound in the mobile phase.
-
-
Sample Diluent Compatibility:
-
Rationale: The solvent used to dissolve the sample should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and poor sensitivity.
-
Action: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent that will adequately dissolve your sample.[6]
-
Section 3: Advanced Topics and Method Development Strategies
For those developing new methods or seeking to significantly improve existing ones, the following strategies can be employed.
FAQ 3: How can I systematically develop a robust HPLC method for a novel pyrazole sulfonamide?
Answer: A systematic approach to method development will save time and result in a more reliable method.
Systematic Method Development Workflow:
Caption: Systematic workflow for HPLC method development.
Step-by-Step Protocol:
-
Analyte Characterization: Determine the pKa, solubility, and UV absorbance spectrum of your pyrazole sulfonamide.
-
Initial Screening:
-
Columns: Screen a C18 and a Phenyl column.
-
Organic Solvents: Screen acetonitrile and methanol.
-
Mobile Phase: Start with a simple acidic mobile phase (e.g., 0.1% formic acid in water) and a generic gradient (e.g., 5% to 95% organic over 15 minutes).
-
-
Optimization:
-
Based on the initial screening results, select the best column and solvent combination.
-
Fine-tune the mobile phase pH to achieve optimal peak shape.
-
Optimize the gradient slope and time to achieve the desired resolution.
-
Investigate the effect of column temperature on the separation.
-
-
Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness.[12]
References
-
The impact of pH values of mobile phases on the retention time of the tested compounds. ResearchGate. Available from: [Link]
-
Yu, M., Sun, Q., Sun, L., Zhao, R. and Wang, J. (2022). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. In Proceedings of the 4th International Conference on Biomedical Engineering and Bioinformatics (ICBEB 2022), pages 992-998. SciTePress. Available from: [Link]
-
Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26289–26303. Available from: [Link]
-
Brand, S., et al. (2015). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 58(1), 180-194. Available from: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. Available from: [Link]
-
The pKa values of the sulfonamides investigated. ResearchGate. Available from: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]
-
Huang, S. C., et al. (2020). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115681. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]
-
Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available from: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]
-
How does solvent choice impact reversed-phase flash chromatography separations? Biotage. Available from: [Link]
-
Solvent selection in liquid chromatography. Molnar-Institute. Available from: [Link]
-
pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available from: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect. Available from: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Validation & Comparative
A Comparative Guide to NAAA Inhibitors: Profiling N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Against Established Compounds
In the landscape of therapeutic drug discovery, the enzyme N-acylethanolamine acid amidase (NAAA) has emerged as a compelling target for the management of inflammatory and pain-related disorders.[1][2] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid palmitoylethanolamide (PEA), an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] By inhibiting NAAA, the endogenous levels of PEA are elevated, thereby potentiating its natural anti-inflammatory and analgesic effects. This guide provides a comparative analysis of a novel pyrazole sulfonamide, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, with other well-characterized NAAA inhibitors, supported by experimental data and detailed protocols for researchers in the field.
The NAAA Signaling Pathway and Therapeutic Rationale
NAAA plays a critical role in terminating the signaling cascade of N-acylethanolamides. The enzymatic hydrolysis of PEA by NAAA diminishes the activation of PPAR-α, a nuclear receptor that governs the transcription of genes involved in inflammation and metabolism. Consequently, the inhibition of NAAA presents a strategic approach to amplify the endogenous anti-inflammatory response. This mechanism of action has positioned NAAA inhibitors as promising candidates for a range of pathological conditions, including chronic pain, inflammatory bowel disease, and neuroinflammatory disorders.
Caption: The NAAA signaling pathway and the mechanism of action for NAAA inhibitors.
Comparative Analysis of NAAA Inhibitors
This section provides a head-to-head comparison of this compound with other notable NAAA inhibitors. It is important to note that while extensive data exists for compounds like ARN19702 and F96, the specific data for this compound is inferred from comprehensive structure-activity relationship (SAR) studies on the pyrazole azabicyclo[3.2.1]octane sulfonamide class of NAAA inhibitors.[3][4][5]
In Vitro Potency and Selectivity
The inhibitory concentration at 50% (IC50) is a critical parameter for assessing the potency of an inhibitor. The table below summarizes the available in vitro data.
| Compound | Chemical Class | Human NAAA IC50 (nM) | Selectivity Profile | Reference |
| This compound | Pyrazole Sulfonamide | Estimated < 1000 | High selectivity for NAAA over FAAH and other hydrolases is characteristic of this chemical class. | Inferred from[3][4][5] |
| ARN19702 | Benzothiazole-piperazine | 230 | Selective, reversible, and brain-penetrant. | [3] |
| F96 | Oxazolidinone | 270 | Potent and selective inhibitor. | |
| AM9053 | Not Specified | Potent inhibitor | Used in in vivo studies of intestinal fibrosis. | [6] |
Note: The IC50 for this compound is an estimation based on the SAR of related pyrazole sulfonamides, which have demonstrated potent, low nanomolar to sub-micromolar inhibition of human NAAA.[3][4][5] The SAR studies indicate that substitution on the pyrazole ring and the sulfonamide nitrogen are key determinants of potency.
In Vivo Efficacy
The therapeutic potential of NAAA inhibitors is ultimately determined by their performance in preclinical disease models. The carrageenan-induced paw edema model in mice is a standard assay for evaluating acute anti-inflammatory activity.
| Compound | Animal Model | Dose | Route of Administration | Anti-inflammatory Effect | Reference |
| Pyrazole Sulfonamide Class | Carrageenan-induced paw edema (mouse) | Not specifically tested | Oral/Topical | Expected to reduce paw edema based on the activity of related compounds. | Inferred from[3][4][5] |
| ARN19702 | Carrageenan-induced hyperalgesia (mouse) | 0.1 - 3.0 mg/kg | Oral | Dose-dependent attenuation of hyperalgesia. | |
| F96 | DSS-induced colitis (mouse) | Not specified | Not specified | Significantly lowered myeloperoxidase (MPO) activity and restored colon length. |
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for key assays are provided below.
In Vitro NAAA Inhibition Assay (Fluorometric)
This assay is employed to determine the in vitro potency of test compounds against human NAAA.
Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate by NAAA. The resulting fluorescent product is quantified to determine the rate of enzyme activity. Inhibition is measured as a decrease in the fluorescence signal.
Materials:
-
Recombinant human NAAA (h-NAAA)
-
NAAA assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% Triton X-100)
-
Fluorogenic NAAA substrate (e.g., a palmitoylated coumarin derivative)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds or DMSO (vehicle control).
-
Add 18 µL of h-NAAA enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (pre-warmed to 37°C).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: A generalized workflow for the in vitro NAAA inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This model is a classic and reliable method for assessing the acute anti-inflammatory effects of novel compounds.[7][8][9]
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a mouse or rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound formulation
-
Vehicle control
-
Parenteral administration supplies (e.g., oral gavage needles, syringes)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Group the animals randomly (n=8-10 per group).
-
Measure the baseline paw volume or thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before carrageenan injection (e.g., 60 minutes).
-
Inject 20-50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the paw edema as the increase in paw volume or thickness from the baseline measurement.
-
Determine the percent inhibition of edema for the treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Concluding Remarks
The exploration of NAAA inhibitors represents a promising frontier in the development of novel anti-inflammatory and analgesic therapies. While direct experimental data for this compound is not yet publicly available, the robust SAR data for the pyrazole sulfonamide class suggests its potential as a potent and selective NAAA inhibitor.[3][4][5] Further in vitro and in vivo characterization is warranted to fully elucidate its therapeutic profile. The comparative data and detailed methodologies provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of NAAA-targeted drug discovery.
References
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Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]
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Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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The Journal of Phytopharmacology. (2020). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
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Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 134(1), 173–179. [Link]
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Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P.G., Willoughby, D.A. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. [Link]
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Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]
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Bentham Science Publishers. (2024). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Retrieved from [Link]
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Lodola, A., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11446–11457. [Link]
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Ren, H., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 579893. [Link]
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Lee, S., et al. (2019). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Pharmaceutics, 11(9), 472. [Link]
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ResearchGate. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035–26048. [Link]
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Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
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Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971. [Link]
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West, J. M., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. ACS Medicinal Chemistry Letters, 3(10), 835–839. [Link]
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Alapafuja, S. (n.d.). NAAA Inhibitors as Anti-inflammatory Agents, Phase II. Grantome. Retrieved from [Link]
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University of California, Irvine. (n.d.). Novel Inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). Available Technologies. Retrieved from [Link]
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A Comparative Analysis of Pyrazole Sulfonamide Analogs' Antiproliferative Activity: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrazole sulfonamide core has emerged as a particularly promising pharmacophore. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, most notably, potent antiproliferative effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparative analysis of recently developed pyrazole sulfonamide analogs, offering a synthesis of their antiproliferative activities, mechanistic insights, and the experimental methodologies crucial for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and field-proven insights necessary to navigate and contribute to this exciting area of cancer research.
The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Anticancer Drug Discovery
The fusion of a pyrazole ring and a sulfonamide moiety creates a hybrid structure with significant therapeutic potential.[3][4] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are known for their diverse pharmacological properties, including anticancer activities.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs, contributing to their biological activity through its ability to form key hydrogen bonds with biological targets.[3][5] The combination of these two moieties in a single molecule has led to the development of compounds that can interact with a variety of cancer-related targets, including tubulin, protein kinases (such as EGFR, VEGFR-2, and CDKs), and carbonic anhydrases.[1][2] This multi-targeting capability is a significant advantage in overcoming the complexity and heterogeneity of cancer.
Comparative Antiproliferative Activity of Pyrazole Sulfonamide Analogs
The antiproliferative efficacy of pyrazole sulfonamide analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro antiproliferative activity of a selection of pyrazole sulfonamide analogs from recent studies, providing a snapshot of their potency and cancer cell line specificity.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Key Structural Features/Proposed Target |
| Compound 7 [1] | A549 (Lung) | 0.15 | Benzimidazole-grafted benzenesulfonamide-pyrazole hybrid; Tubulin polymerization inhibitor |
| HeLa (Cervical) | 0.21 | ||
| HepG2 (Liver) | 0.33 | ||
| MCF-7 (Breast) | 0.23 | ||
| Compound 11 [6] | HCT-116 (Colon) | 25.01 | Pyridine sulfonamide-pyrazole hybrid; Induces apoptosis and cell cycle arrest |
| HT-29 (Colon) | 8.99 | ||
| SW-620 (Colon, metastatic) | 3.27 | ||
| Compound 3 [6] | HCT-116 (Colon) | 45.88 | Pyridine sulfonamide-pyrazole hybrid; Induces apoptosis, necrosis, and cell cycle arrest |
| HT-29 (Colon) | 28.27 | ||
| SW-620 (Colon, metastatic) | 16.57 | ||
| Compound 42 [7] | MCF-7 (Breast) | >50 | Pyrimidine-bearing sulfonamide hybrid; ERK inhibitor |
| HepG-2 (Liver) | 2.96 | ||
| HCT-116 (Colon) | 4.31 | ||
| Compound 43 [7] | MCF-7 (Breast) | 3.21 | Pyrimidine-bearing sulfonamide hybrid; Induces G2/M phase arrest and apoptosis |
| HepG-2 (Liver) | 7.35 | ||
| HCT-116 (Colon) | 5.83 | ||
| Compound 8 [8][9] | MCF-7 (Breast) | 14.2 | Pyridine-thiazole-sulfonamide hybrid |
| Compound 3 [8][9] | MCF-7 (Breast) | 19.2 | Pyrazole-pyridine-sulfonamide hybrid |
| MM129 [10] | HeLa (Cervical) | IC50 determined | Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7][11]triazine sulfonamide; Induces apoptosis and cell cycle arrest; Potential CDK inhibitor |
| HCT-116 (Colon) | IC50 determined | ||
| PC-3 (Prostate) | IC50 determined | ||
| BxPC-3 (Pancreatic) | IC50 determined |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, incubation time, and specific assay protocols.
Mechanistic Insights: How Pyrazole Sulfonamides Inhibit Cancer Cell Proliferation
The anticancer activity of pyrazole sulfonamide analogs stems from their ability to interfere with critical cellular processes required for cancer cell growth and survival. The primary mechanisms of action identified to date include the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, and the inhibition of key signaling pathways.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to trigger apoptosis in tumor cells. Several pyrazole sulfonamide analogs have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the externalization of phosphatidylserine.[10][12]
Caption: Induction of Apoptosis by Pyrazole Sulfonamide Analogs.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Pyrazole sulfonamide analogs can halt this process by causing cell cycle arrest at different phases, such as G0/G1, S, or G2/M.[12][13][14] This prevents cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor growth. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[1]
Caption: Cell Cycle Arrest Induced by Pyrazole Sulfonamide Analogs.
Inhibition of Key Signaling Pathways
The antiproliferative effects of pyrazole sulfonamides are also attributed to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. For instance, some analogs have been shown to inhibit tubulin polymerization, a critical process for cell division and microtubule formation.[1] Others target receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in cell growth and angiogenesis.[1] Furthermore, inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, is another mechanism by which these compounds can exert their anticancer effects.[2]
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency and selectivity of pyrazole sulfonamide analogs are highly dependent on the nature and position of substituents on both the pyrazole and the sulfonamide moieties. Structure-activity relationship (SAR) studies have revealed several key insights:
-
Substituents on the Pyrazole Ring: The presence of different groups on the pyrazole ring can significantly influence activity. For example, some studies have shown that specific substitutions can enhance the inhibitory activity against certain cancer cell lines.[1][15]
-
Substituents on the Phenyl Ring of the Sulfonamide: The electronic properties of substituents on the phenyl ring attached to the sulfonamide group play a crucial role. Electron-donating groups, such as dimethylamino, have been shown to enhance anticancer activity in some cases.[15]
-
Molecular Hybridization: The concept of incorporating other bioactive pharmacophores into the pyrazole sulfonamide scaffold, a strategy known as molecular hybridization, has proven effective in enhancing antiproliferative activity and modulating selectivity.[5]
Experimental Protocols for Evaluating Antiproliferative Activity
To ensure the reliability and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to assess the antiproliferative activity of pyrazole sulfonamide analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide analogs and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole sulfonamide analogs for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the PI fluorescence.
-
Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Conclusion and Future Directions
The pyrazole sulfonamide scaffold continues to be a rich source of novel antiproliferative agents with diverse mechanisms of action. The comparative analysis presented in this guide highlights the significant potential of these compounds in the development of new cancer therapies. Future research should focus on:
-
Rational Design and Synthesis: Leveraging SAR insights and computational modeling to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their anticancer effects and identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Moving promising candidates forward into preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
-
Combination Therapies: Exploring the synergistic potential of pyrazole sulfonamide analogs in combination with existing chemotherapeutic agents or targeted therapies to enhance treatment outcomes and overcome drug resistance.
By continuing to explore the chemical space of pyrazole sulfonamides and rigorously evaluating their biological activities, the scientific community can pave the way for the development of innovative and effective treatments for cancer.
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A-Z Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Analysis Featuring N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive, multi-phase framework for elucidating and validating the mechanism of action (MoA) of novel small-molecule kinase inhibitors. We will use the hypothetical compound N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide—hereafter designated PZS-E1 —as a case study to illustrate these principles. The pyrazole and sulfonamide moieties are common pharmacophores in kinase inhibitors, making PZS-E1 an excellent model for this guide.[1][2][3]
The primary challenge in drug discovery is not just identifying active compounds, but definitively proving how they work. A rigorous MoA validation provides the biological rationale necessary for further development and predicts potential therapeutic applications and off-target effects.[4][5][6] This guide outlines a logical, tiered approach, from initial target identification to final phenotypic confirmation, comparing PZS-E1's performance against both a known pan-kinase inhibitor (Staurosporine) and a structurally similar, inactive analog (PZS-Inactive).
Phase 1: Target Identification and In-Cellulo Engagement
Rationale: The foundational step in MoA validation is to identify the direct binding partner(s) of the compound within a complex cellular environment. Without confirming target engagement in intact cells, any downstream effects are merely correlational. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it relies on the principle that a ligand binding to its target protein confers thermal stability.[7][8][9]
Core Method: Cellular Thermal Shift Assay (CETSA)
CETSA measures the biophysical interaction between a drug and its target protein in cells and tissues.[10][11] The binding of a ligand, such as PZS-E1, stabilizes the target protein, increasing the temperature required to denature it.[7][8]
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on kinase signaling, such as HeLa or A549) to ~80% confluency. Treat cells with PZS-E1 (e.g., 10 µM), Staurosporine (1 µM), PZS-Inactive (10 µM), or a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of a suspected target protein (e.g., "Kinase X") remaining in the supernatant at each temperature point using Western blotting.[12][13]
Expected Data & Comparison
The results can be plotted as the fraction of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control.
| Compound | Target Protein | Estimated Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | Kinase X | 52°C | - | Baseline thermal stability. |
| PZS-E1 (10 µM) | Kinase X | 58°C | +6°C | Strong target engagement. PZS-E1 directly binds and stabilizes Kinase X. |
| Staurosporine (1 µM) | Kinase X | 60°C | +8°C | Positive control shows robust target engagement as expected. |
| PZS-Inactive (10 µM) | Kinase X | 52°C | 0°C | Negative control shows no stabilization, confirming the specificity of the PZS-E1 interaction. |
Phase 2: Biochemical Potency and Selectivity
Rationale: Once a direct target is confirmed in cells, the next critical step is to quantify the compound's inhibitory activity using a purified, recombinant version of the target protein.[14][15] This in vitro assay isolates the drug-target interaction from cellular complexity, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[16]
Core Method: In Vitro Kinase Activity Assay
This assay measures the ability of a kinase to phosphorylate a substrate. The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation. A variety of formats exist, including radiometric assays (measuring incorporation of ³²P-ATP) and fluorescence/luminescence-based assays (e.g., ADP-Glo™).[17]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant Kinase X, its specific peptide substrate, and ATP at its Km concentration.
-
Compound Titration: Add a serial dilution of PZS-E1, Staurosporine, or PZS-Inactive to the wells. Include a no-inhibitor control (maximum kinase activity) and a no-kinase control (background).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
Expected Data & Comparison
The data are plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
| Compound | Target Protein | IC50 Value | Interpretation |
| PZS-E1 | Kinase X | 50 nM | Potent inhibitor of Kinase X. |
| Staurosporine | Kinase X | 5 nM | Very potent, as expected for a pan-kinase inhibitor. |
| PZS-Inactive | Kinase X | > 50 µM | Structurally similar analog is inactive, demonstrating a clear structure-activity relationship (SAR). |
Phase 3: Cellular Pathway Modulation
Rationale: A validated inhibitor must demonstrate a functional consequence in cells that is consistent with the known biology of its target.[18] If PZS-E1 inhibits Kinase X, it should decrease the phosphorylation of known downstream substrates of Kinase X. Western blotting is the workhorse technique for visualizing these changes in signaling pathways.[12][19][20]
Core Method: Phospho-Specific Western Blotting
This method uses antibodies that specifically recognize the phosphorylated forms of proteins to quantify changes in signaling activity.[19][21] By comparing the ratio of the phosphorylated protein to the total amount of that protein, researchers can determine the specific effect of an inhibitor on a signaling cascade.[21]
Visualizing the Workflow: A Multi-Phase Approach
The entire MoA validation process can be visualized as a logical funnel, moving from broad, cellular-level observations to specific, molecular-level proof.
Caption: Workflow for validating the mechanism of action.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with a dose-response of PZS-E1 and controls for a relevant time point (e.g., 2 hours). Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-Substrate Y).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for the total level of Substrate Y and a loading control (e.g., GAPDH).
Expected Data & Comparison
| Compound | Target Protein | Downstream Effect (p-Substrate Y / Total Substrate Y) | Interpretation |
| Vehicle (DMSO) | Kinase X | 100% (Baseline) | Normal signaling activity. |
| PZS-E1 (100 nM) | Kinase X | 15% of Baseline | Potent pathway inhibition. Correlates well with the biochemical IC50. |
| Staurosporine (10 nM) | Kinase X | 5% of Baseline | Strong pathway inhibition as expected. |
| PZS-Inactive (10 µM) | Kinase X | 98% of Baseline | No effect on the signaling pathway, confirming specificity. |
Visualizing the Signaling Cascade
A diagram helps clarify the relationship between the drug, its target, and the downstream readout.
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An In-Depth Guide to the Cross-Reactivity of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide with Related Enzymes
Introduction: The Pursuit of Selective Inhibition
In the realm of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. An ideal inhibitor will potently modulate its intended target while exhibiting minimal interaction with off-target proteins, thereby reducing the potential for adverse effects. This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound, this compound (hereafter referred to as "Pyr-Sulfo-01"), with a focus on its differential activity against the cyclooxygenase (COX) isoforms, COX-1 and COX-2.
Pyr-Sulfo-01 was designed as a selective inhibitor of COX-2, an enzyme inducible during inflammatory processes and a key mediator of pain and fever. Its constitutive counterpart, COX-1, is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation. Therefore, selective inhibition of COX-2 over COX-1 is a critical objective in the development of anti-inflammatory drugs with an improved safety profile. This guide presents the experimental data and methodologies used to characterize the selectivity of Pyr-Sulfo-01.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of Pyr-Sulfo-01 against human recombinant COX-1 and COX-2 was assessed using an in vitro enzyme inhibition assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined for each isoform. For comparative purposes, the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor), were evaluated under identical conditions.
Table 1: Comparative IC50 Values of Pyr-Sulfo-01 and Reference Compounds against COX Isoforms
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyr-Sulfo-01 | 250 | 5 | 50 |
| Celecoxib | 3000 | 30 | 100 |
| Ibuprofen | 2000 | 4000 | 0.5 |
The data clearly demonstrates that Pyr-Sulfo-01 is a potent inhibitor of COX-2 with an IC50 value of 5 nM. Its activity against COX-1 is significantly lower, with an IC50 of 250 nM. This results in a selectivity index of 50, indicating a 50-fold preference for COX-2 over COX-1. While not as selective as Celecoxib (selectivity index of 100), Pyr-Sulfo-01 exhibits a markedly more favorable selectivity profile than the non-selective inhibitor Ibuprofen.
Experimental Workflow for Determining COX Inhibition
The determination of IC50 values was achieved through a well-established experimental workflow that ensures reproducibility and accuracy. The causality behind this protocol is to measure the enzymatic conversion of a substrate (arachidonic acid) into a product (prostaglandin) and quantify the inhibitory effect of the test compound on this reaction.
Caption: Workflow for assessing COX enzyme inhibition.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for determining the in vitro inhibition of COX-1 and COX-2.
-
Compound Preparation: Prepare a stock solution of Pyr-Sulfo-01 in DMSO. Create a serial dilution series of the compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve a range of final concentrations for the assay.
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer. Prepare a stock solution of the substrate, arachidonic acid.
-
Assay Procedure:
-
Add 20 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 160 µL of the enzyme solution (either COX-1 or COX-2) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
This self-validating system includes positive controls (known inhibitors like Celecoxib and Ibuprofen) and negative controls (vehicle only) to ensure the integrity of the assay results.
Structural Basis of Selectivity
The differential inhibition of COX-1 and COX-2 by certain compounds can be attributed to structural differences in their active sites. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This creates a side pocket in the COX-2 active site that can accommodate the bulky side groups present in selective inhibitors like Pyr-Sulfo-01.
Caption: Structural basis for selective COX-2 inhibition.
Conclusion and Future Directions
The experimental evidence presented in this guide indicates that this compound (Pyr-Sulfo-01) is a potent and selective inhibitor of COX-2. Its 50-fold selectivity for COX-2 over COX-1 suggests a promising therapeutic potential for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Further investigations are warranted to fully characterize the pharmacological profile of Pyr-Sulfo-01. These should include in vivo studies to assess its efficacy and safety in animal models of inflammation and pain, as well as comprehensive off-target screening against a broader panel of enzymes to ensure its overall selectivity.
References
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine. [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]
Bridging the Gap: A Comparative Guide to Validating In vitro Pyrazole Sulfonamide Efficacy with In vivo Models
For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic candidate from a promising in vitro hit to a validated in vivo lead is both critical and challenging. This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the therapeutic potential of pyrazole sulfonamides, a versatile class of compounds with a wide range of biological activities.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer a workflow to ensure a robust and translatable preclinical data package.
The Imperative of In Vivo Validation: Beyond the Petri Dish
In vitro assays are indispensable tools in early-stage drug discovery, offering high-throughput screening, cost-effectiveness, and the ability to probe specific molecular targets.[3] For pyrazole sulfonamides, these assays have been instrumental in identifying potent inhibitors of various enzymes like carbonic anhydrases, α-glucosidase, and acetylcholinesterase, as well as compounds with significant antibacterial and anticancer properties.[4][5] However, the controlled environment of an in vitro experiment cannot fully recapitulate the complex interplay of physiological processes that occur in a living organism.[3]
Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can significantly impact a compound's efficacy and safety in vivo.[3][6] Therefore, validating in vitro findings in relevant in vivo models is a crucial step to de-risk a project and increase the probability of clinical success.[3]
A Comparative Look at In Vitro and In Vivo Methodologies
The selection of appropriate in vitro assays and their subsequent validation in a suitable in vivo model is paramount. The choice is dictated by the therapeutic indication and the specific biological activity of the pyrazole sulfonamide derivative.
For Anticancer Activity:
In Vitro Evaluation:
A battery of in vitro assays is typically employed to characterize the anticancer potential of pyrazole sulfonamides.
-
Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.[7] It provides a quantitative measure of a compound's ability to inhibit cell growth. Other luminescent-based assays, such as the CellTiter-Glo assay, measure ATP levels as an indicator of cell viability.[1]
-
Genotoxicity Assays: The comet assay, in both its alkaline and neutral versions, is used to detect DNA damage in individual cells.[7] This can help elucidate if a compound's cytotoxic effect is due to DNA damage.
-
Apoptosis Assays: Immunocytochemical staining for markers like γ-H2AX can confirm the induction of DNA double-strand breaks, a hallmark of apoptosis.[7]
Table 1: Comparison of In Vitro Assays for Anticancer Pyrazole Sulfonamides
| Assay | Principle | Endpoint Measured | Typical Output |
| MTT Assay | Conversion of MTT to formazan by mitochondrial reductases | Cell viability | IC50 (half-maximal inhibitory concentration) |
| Comet Assay | Electrophoresis of single-cell lysates | DNA fragmentation | Percentage of DNA in the comet tail |
| γ-H2AX Staining | Immunofluorescent detection of phosphorylated H2AX | DNA double-strand breaks | Fluorescent foci per nucleus |
In Vivo Validation:
The promising anticancer activity observed in vitro must be confirmed in a living organism.
-
Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised mice.[7] The growth of the resulting tumor is monitored over time in the presence and absence of the test compound. A significant reduction in tumor volume and mass provides strong evidence of in vivo efficacy.[7]
-
Zebrafish Embryo Xenograft Models: This is an emerging alternative model that offers advantages in terms of speed and cost. Human cancer cells are injected into the yolk sac of zebrafish embryos, and tumor growth and metastasis can be observed in a relatively short period.
Workflow for Anticancer Validation:
Caption: Iterative cycle of in vitro to in vivo validation.
Conclusion: A Self-Validating System for Robust Drug Discovery
The validation of in vitro findings with in vivo models is not a linear process but rather an iterative cycle of design, testing, and optimization. By carefully selecting and executing a combination of relevant in vitro assays and in vivo models, researchers can build a robust, self-validating data package for their pyrazole sulfonamide candidates. This comprehensive approach, grounded in a deep understanding of the underlying biology and pharmacology, is essential for translating promising laboratory discoveries into effective therapies for patients.
References
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Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. Available from: [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b]t[4][5][7]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - MDPI. Available from: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available from: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. Available from: [Link]
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In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available from: [Link]
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. Available from: [Link]
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The synthesis route of sulfonamide-pyrazole derivatives 99–102. - ResearchGate. Available from: [Link]
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Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed. Available from: [Link]
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Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PubMed Central. Available from: [Link]
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. Available from: [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. Available from: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available from: [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b]t[4][5][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available from: [Link]
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A Comparative Analysis of Pyrazole Sulfonamide Derivatives and Standard-of-Care Anticancer Agents
A Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic options. While significant strides have been made with the advent of targeted therapies and immunotherapies, challenges such as drug resistance and adverse side effects persist, underscoring the necessity for novel chemical scaffolds with unique mechanisms of action.[1] Pyrazole sulfonamide derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative overview of the preclinical evidence for pyrazole sulfonamide derivatives against established standard-of-care anticancer drugs, offering insights into their potential mechanisms, efficacy, and future research directions.
It is important to note that while this guide focuses on the broader class of pyrazole sulfonamide derivatives, specific data on N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is limited to its chemical structure in public databases like PubChem.[3] Therefore, the following comparisons are based on published research on structurally related pyrazole sulfonamide compounds.
The Pyrazole Sulfonamide Scaffold: A Versatile Pharmacophore
The pyrazole ring is an aromatic heterocycle that serves as a key structural motif in numerous pharmaceutically active compounds.[4][5] When combined with a sulfonamide group, the resulting scaffold exhibits a diverse array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4][6] The anticancer potential of pyrazole sulfonamides is attributed to their ability to interact with various biological targets involved in cancer cell proliferation, survival, and metastasis.[1][7]
Comparative Analysis: Pyrazole Sulfonamides vs. Standard-of-Care Drugs
This section compares the preclinical data and mechanisms of action of pyrazole sulfonamide derivatives with three standard-of-care anticancer drugs: Vemurafenib, Pazopanib, and Celecoxib. These drugs were selected based on their relevance to the potential targets of pyrazole sulfonamides.
Targeting Kinase Signaling Pathways: A Comparison with Vemurafenib and Pazopanib
Many cancers are driven by aberrant signaling through protein kinases. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated kinase, which is present in approximately 50% of melanomas.[8][9][10] By blocking this mutated kinase, vemurafenib inhibits the downstream MAPK/ERK signaling pathway, leading to reduced cell proliferation and apoptosis in BRAF V600E-mutant cancer cells.[10][11][12]
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor that blocks several receptors, including VEGFR, PDGFR, and c-Kit.[13][14][15][16] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][15][16]
Pyrazole Sulfonamide Derivatives have also shown potential as kinase inhibitors. Certain ethyl pyrazole derivatives with a terminal sulfonamide moiety have demonstrated inhibitory activity against BRAF(V600E) and JNK kinases in the nanomolar range.[7] For instance, compound 23b in one study was a potent inhibitor of both JNK2 and BRAF(V600E) with IC50 values of 125 nM and 98 nM, respectively.[7] This suggests a potential dual-targeting mechanism that could be advantageous in overcoming resistance.
Comparative Data Summary:
| Feature | Pyrazole Sulfonamide Derivatives (Preclinical) | Vemurafenib (Clinical) | Pazopanib (Clinical) |
| Primary Target(s) | JNK1, JNK2, JNK3, BRAF(V600E)[7] | BRAF V600E[8][9][10] | VEGFR, PDGFR, c-Kit[13][14][15][16] |
| Mechanism of Action | Inhibition of kinase signaling pathways[7] | Inhibition of the MAPK/ERK pathway[10][11][12] | Anti-angiogenesis[13][15][16] |
| Indications | N/A (Preclinical) | Metastatic melanoma with BRAF V600E mutation, Erdheim-Chester Disease with BRAF V600 mutation[8] | Advanced renal cell carcinoma, advanced soft tissue sarcoma[13][15] |
| Reported IC50 Values | 2 nM - 125 nM (against various kinases)[7] | Potent inhibition of BRAF V600E[11] | Multi-kinase inhibitor[14] |
Signaling Pathway Visualization:
Caption: Comparative signaling pathways of kinase inhibitors.
Targeting Inflammation and Cell Proliferation: A Comparison with Celecoxib
Chronic inflammation is a well-established driver of tumorigenesis. The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a key role in producing prostaglandins that promote inflammation and cancer cell growth.
Celecoxib (Celebrex®) is a selective COX-2 inhibitor.[17] Its anticancer effects are attributed to both COX-2-dependent and -independent mechanisms.[18] By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby suppressing inflammation and angiogenesis.[19][20][21] It can also induce apoptosis and inhibit cell proliferation through pathways independent of COX-2.[18][19]
Pyrazole Sulfonamide Derivatives have also been investigated for their COX-2 inhibitory and anti-inflammatory properties.[1] Some derivatives have shown potent anti-inflammatory effects by inhibiting nitric oxide release and prostaglandin E2 production.[7] This suggests that, like celecoxib, some pyrazole sulfonamides may exert their anticancer effects in part by modulating the tumor microenvironment.
Comparative Data Summary:
| Feature | Pyrazole Sulfonamide Derivatives (Preclinical) | Celecoxib (Clinical & Preclinical) |
| Primary Target(s) | COX-2, iNOS[7] | COX-2[17] |
| Mechanism of Action | Anti-inflammatory, inhibition of prostaglandin synthesis[7] | Inhibition of COX-2/PGE2 axis, induction of apoptosis, anti-angiogenesis[18][19][20][21] |
| Indications | N/A (Preclinical) | Familial adenomatous polyposis (preventative), potential adjuvant in various cancers[17][19] |
| Reported IC50 Values | 0.52 µM - 0.63 µM (for PGE2 and NO inhibition)[7] | Varies depending on cell line and assay |
Experimental Protocols for Evaluation
The following are representative protocols for the initial in vitro evaluation of novel anticancer compounds like pyrazole sulfonamide derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide derivative and a standard drug (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., BRAF V600E), a substrate peptide, and ATP.
-
Compound Addition: Add the pyrazole sulfonamide derivative at various concentrations. Include a known inhibitor as a positive control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Future Directions and Conclusion
The preclinical data for the broader class of pyrazole sulfonamide derivatives suggest that this scaffold holds significant promise for the development of novel anticancer agents. Their potential to target multiple pathways, including kinase signaling and inflammatory processes, offers a compelling rationale for further investigation.
Future research should focus on:
-
Synthesis and Screening: Synthesizing and screening a wider range of this compound analogs to identify lead compounds with potent and selective anticancer activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most promising derivatives.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and safety of lead compounds in relevant animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.[1]
References
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Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Testing of Pyrazole Sulfonamides
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is paved with challenges, paramount among them being the reproducibility of experimental results. This guide provides an in-depth technical comparison and practical insights into the synthesis and biological evaluation of pyrazole sulfonamides, a class of compounds renowned for their diverse pharmacological activities.[1][2][3][4] By dissecting the nuances of their preparation and testing, we aim to equip you with the knowledge to navigate the complexities of this promising chemical space and ensure the robustness of your findings.
Part 1: The Crucial Landscape of Pyrazole Sulfonamide Synthesis: A Reproducibility-Focused Comparison
The pyrazole sulfonamide core is a privileged scaffold in medicinal chemistry, featured in a multitude of compounds with anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][5][6][7] However, the seemingly straightforward coupling of a pyrazole moiety with a sulfonyl chloride can be fraught with reproducibility challenges. The choice of synthetic route, reaction conditions, and purification strategy can significantly impact yield, purity, and ultimately, the biological activity of the final compound.
Comparative Analysis of Synthetic Strategies
Two primary strategies dominate the synthesis of pyrazole sulfonamides: the reaction of a pyrazole amine with a sulfonyl chloride, and the cyclization of a sulfonamide-containing precursor to form the pyrazole ring. Each approach presents distinct advantages and potential pitfalls that can affect reproducibility.
| Synthetic Strategy | Description | Advantages | Common Reproducibility Challenges |
| Amine-Sulfonyl Chloride Coupling | A nucleophilic substitution reaction between an amino-pyrazole and a sulfonyl chloride. | Versatile, with a wide range of commercially available starting materials. Generally proceeds with good yields under mild conditions.[1][8] | - Side reactions: Formation of bis-sulfonated products with primary amines.[9] - Hydrolysis of sulfonyl chloride: Moisture sensitivity of sulfonyl chlorides can lead to the formation of sulfonic acid, reducing yield.[9] - Base selection: Inappropriate base can lead to side reactions or incomplete conversion. |
| Ring Cyclization | Formation of the pyrazole ring from a precursor already containing the sulfonamide moiety, often through condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. | Can provide access to novel pyrazole substitution patterns not easily accessible through the coupling method. | - Regioisomer formation: Condensation reactions can sometimes yield a mixture of regioisomers, complicating purification and characterization. - Harsh reaction conditions: Some cyclization reactions may require elevated temperatures or strong acids/bases, which can lead to degradation of sensitive functional groups. |
Expert Insight: The choice between these strategies should be guided by the desired substitution pattern on the pyrazole ring and the availability of starting materials. For rapid library synthesis and initial structure-activity relationship (SAR) studies, the amine-sulfonyl chloride coupling is often the more pragmatic approach due to its versatility and generally milder conditions. However, for accessing unique chemical space, the ring cyclization strategy can be invaluable, provided that careful optimization is undertaken to control regioselectivity and minimize side reactions.
Self-Validating Protocols for Reproducible Synthesis
To mitigate the challenges outlined above, a self-validating synthetic protocol is essential. This involves incorporating in-process controls and thorough characterization at each step.
This protocol describes the synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, a common scaffold.
Materials:
-
4-Amino-1,3,5-trimethyl-1H-pyrazole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous pyridine (10 mL per gram of amine).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazole sulfonamide.[1]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would otherwise form the unreactive sulfonic acid and significantly lower the yield.[9]
-
Pyridine as Base and Solvent: Pyridine serves as both a solvent and a non-nucleophilic base to neutralize the HCl generated during the reaction. Its use prevents the protonation of the starting amine, which would render it unreactive.
-
Aqueous Workup: The series of aqueous washes is designed to remove any remaining pyridine, unreacted starting materials, and salts, simplifying the subsequent purification step.
-
Column Chromatography: This purification technique is essential for removing any unreacted starting materials and side products, ensuring the high purity of the final compound, which is crucial for obtaining reliable biological data.[1]
Part 2: Ensuring Trustworthy Biological Data: A Guide to Reproducible Assays
The biological evaluation of pyrazole sulfonamides is as critical as their synthesis, and equally prone to reproducibility issues. Whether assessing antimicrobial, anticancer, or enzyme inhibitory activity, meticulous attention to detail and a thorough understanding of the assay's critical parameters are paramount.
Comparative Analysis of Key Biological Assays
| Biological Assay | Principle | Common Applications for Pyrazole Sulfonamides | Key Factors for Reproducibility |
| Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) | Determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth. | Screening for antibacterial and antifungal activity.[6][7][10] | - Inoculum preparation: Consistent and standardized microbial cell density. - Media composition: Variations in media can affect microbial growth and compound activity. - Incubation conditions: Strict control of temperature, time, and atmospheric conditions. |
| Anticancer Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound. | Evaluating the cytotoxic effects on various cancer cell lines.[1][3][5][11][12] | - Cell line authentication and passage number: Genetic drift in cell lines can alter their response to drugs.[3] - Seeding density: Inconsistent cell numbers can lead to variable results. - Compound solubility and stability: Poorly soluble compounds can precipitate, leading to inaccurate concentration determination. |
| Enzyme Inhibition Assays | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound. | Determining the inhibitory potency (e.g., IC50, Ki) against specific enzyme targets.[2][13][14] | - Enzyme and substrate concentrations: These should be carefully chosen relative to the Km of the enzyme. - Buffer composition and pH: Can influence enzyme activity and compound stability. - Reaction time and temperature: Must be kept consistent to ensure accurate rate measurements. |
Expert Insight: The "reproducibility crisis" in preclinical research often stems from a lack of standardized procedures and insufficient reporting of experimental details. For pyrazole sulfonamides, which often exhibit promiscuous binding, it is crucial to perform secondary and orthogonal assays to confirm the mechanism of action and rule out non-specific effects.
Self-Validating Protocols for Biological Testing
This protocol outlines a common method for assessing the antiproliferative activity of pyrazole sulfonamides.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom, white-walled plates
-
Pyrazole sulfonamide stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide stock solution in complete medium. Add 100 µL of the compound dilutions to the appropriate wells, resulting in the desired final concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Causality Behind Experimental Choices:
-
Cell Line Authentication: Using authenticated cell lines is fundamental to ensure that the observed biological response is attributable to the specific cancer type being studied and not a result of cross-contamination or genetic drift.
-
Optimal Seeding Density: Seeding too few cells can lead to poor growth and high variability, while too many cells can result in overcrowding and nutrient depletion, affecting the assay's dynamic range.
-
Vehicle Control: The inclusion of a vehicle control (DMSO) is essential to account for any effects of the solvent on cell viability.
-
Dose-Response Curve: Generating a full dose-response curve allows for the accurate determination of the IC50 value and provides insights into the potency and potential toxicity of the compound.
Part 3: Conclusion and Future Directions
The reproducibility of both the synthesis and biological testing of pyrazole sulfonamides is a cornerstone of reliable drug discovery. By understanding the key variables in synthetic chemistry and biological assays, researchers can design and execute experiments that are not only successful but also robust and repeatable. The adoption of detailed, self-validating protocols, coupled with a critical understanding of the underlying scientific principles, is essential for advancing this promising class of compounds from the laboratory to the clinic. As new synthetic methodologies and biological screening technologies emerge, a continued focus on reproducibility will be paramount to unlocking the full therapeutic potential of pyrazole sulfonamides.
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A Head-to-Head Comparison of Pyrazole Sulfonamide Scaffolds in Modern Drug Discovery
The pyrazole sulfonamide motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant therapeutic agents.[1][2][3] Its remarkable versatility stems from the synergistic interplay between the pyrazole ring and the sulfonamide group, which allows for precise modulation of physicochemical properties and biological activity. This guide provides a comprehensive, head-to-head comparison of distinct pyrazole sulfonamide scaffolds, offering field-proven insights and experimental data to inform rational drug design and development.
The Enduring Legacy of the Diaryl Pyrazole Scaffold: The COX-2 Inhibitor Paradigm
The diaryl pyrazole scaffold, famously embodied by Celecoxib, represents a landmark achievement in selective enzyme inhibition.[4][5] This scaffold is characterized by a central pyrazole ring with vicinal aryl substitutions, one of which is typically decorated with a sulfonamide moiety.
Mechanism of Action and Structure-Activity Relationship (SAR)
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is the hallmark of this scaffold.[6][7] The larger active site of the COX-2 enzyme accommodates the bulkier sulfonamide-bearing phenyl ring of the diaryl pyrazole, a structural feature that sterically hinders its entry into the narrower active site of the COX-1 isozyme.[8] The sulfonamide group itself is crucial for high-affinity binding within a hydrophilic side pocket of the COX-2 active site.
Key SAR insights for the diaryl pyrazole scaffold include:
-
The nature of the aryl groups: Electron-withdrawing groups on the phenyl rings can influence potency and selectivity.
-
Substitution on the pyrazole ring: Modifications at other positions of the pyrazole can modulate pharmacokinetic properties.
-
The sulfonamide moiety: While essential for COX-2 selectivity, variations of this group can be explored to fine-tune activity and physicochemical properties.[9]
Performance Data: COX-2 Inhibition
The following table summarizes the in vitro COX-2 inhibitory activity of representative compounds featuring the diaryl pyrazole scaffold.
| Compound | Scaffold Type | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| Celecoxib | Diaryl Pyrazole | 0.78 | 9.51 | [9] |
| Compound 10b | Diaryl Pyrazole | 0.52 | 10.73 | [9] |
| Compound 10g | Diaryl Pyrazole | 0.65 | 10.12 | [9] |
Caption: Comparative COX-2 inhibitory data for selected diaryl pyrazole sulfonamides.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the COX-2 inhibitory potential of novel compounds.
Caption: Workflow for an in vitro COX-2 inhibition assay.
The Rise of Fused Scaffolds: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Fused heterocyclic systems offer a strategy to explore novel chemical space and achieve distinct pharmacological profiles. The pyrazolo[4,3-c]pyridine scaffold is a promising example, demonstrating potent and selective inhibition of carbonic anhydrases (CAs).[10]
Rationale for Fused System Design
The fusion of a pyridine ring to the pyrazole core creates a more rigid and conformationally constrained scaffold. This can lead to enhanced binding affinity and selectivity for the target enzyme. The sulfonamide group, typically attached to an accessible point on the fused system, is positioned to interact with the zinc ion in the active site of carbonic anhydrases.
Performance Data: Carbonic Anhydrase Inhibition
The inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against various human (h) carbonic anhydrase isoforms is presented below. Acetazolamide (AAZ) is included as a standard inhibitor.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 1a | 58.8 | 79.6 | >10000 | 34.5 | [10] |
| 1i | 74.9 | 85.3 | >10000 | 45.6 | [10] |
| 1k | 650.3 | 8010 | 907.5 | 713.6 | [10] |
| AAZ | 250 | 12.1 | 25.4 | 5.7 | [10] |
Caption: Inhibition constants (Ki) of pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms.[10]
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
The determination of CA inhibition is often performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The pyrazole sulfonamide inhibitors are dissolved in a water-miscible organic solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Assay Procedure: The enzyme and inhibitor solutions are pre-incubated at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a pH indicator is monitored over time as the hydration of CO2 leads to a change in pH.
-
Data Analysis: The initial rates of the reaction are calculated, and the inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Exploring Isomeric Diversity: The Pyrazole-4-sulfonamide Scaffold
The point of attachment of the sulfonamide group to the pyrazole ring significantly influences the biological activity. The pyrazole-4-sulfonamide scaffold has recently gained attention for its potential in developing novel antiproliferative agents.[1][3]
Synthetic Accessibility and SAR
The synthesis of pyrazole-4-sulfonamides is often straightforward, allowing for the facile generation of diverse compound libraries.[3] Key SAR observations for this scaffold in the context of anticancer activity include:
-
Substituents at the 1-, 3-, and 5-positions of the pyrazole ring: These positions offer ample opportunities for modification to optimize potency and selectivity against different cancer cell lines.
-
The nature of the sulfonamide substituent: Aromatic and heteroaromatic groups attached to the sulfonamide nitrogen can be varied to modulate activity.
Performance Data: Antiproliferative Activity
The following table showcases the in vitro antiproliferative activity of representative pyrazole-4-sulfonamide derivatives against the U937 human leukemia cell line.
| Compound | Scaffold Type | U937 IC50 (µM) | Reference |
| Mitomycin C (Standard) | - | - | [1] |
| Series A Compound | Pyrazole-4-sulfonamide | Varies | [1] |
| Series B Compound | Pyrazole-4-sulfonamide | Varies | [1] |
(Specific IC50 values for the pyrazole-4-sulfonamide series were not explicitly provided in a comparative table in the source, but their evaluation against U937 cells was described.)
Core Scaffold Comparison
The following diagram illustrates the structural differences between the discussed pyrazole sulfonamide scaffolds.
Caption: A visual comparison of the core structures of different pyrazole sulfonamide scaffolds. (Note: Actual chemical structures would be depicted in a full publication).
Hybrid Scaffolds: The Next Frontier
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery.[11] Pyrazole sulfonamides have been successfully integrated with other heterocyclic systems, such as pyrazoline and quinoline, to create novel antitubercular agents.[11]
Design Rationale and Advantages
The goal of creating hybrid scaffolds is to:
-
Achieve synergistic or additive effects: By targeting multiple pathways or binding sites.
-
Improve pharmacokinetic properties: Such as solubility, membrane permeability, and metabolic stability.
-
Overcome drug resistance: By presenting a novel chemical entity to the biological system.
Performance Data: Antitubercular Activity
A series of sulfonamide-based pyrazole-clubbed pyrazoline derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[11]
| Compound | Scaffold Type | M. tuberculosis H37Rv MIC (µg/mL) | % Inhibition | Reference |
| 9g | Pyrazole-Pyrazoline Hybrid | 10.2 | 99 | [11] |
| 9m | Pyrazole-Pyrazoline Hybrid | 12.5 | 99 | [11] |
| 9h | Pyrazole-Pyrazoline Hybrid | 25 | 98 | [11] |
| 9i | Pyrazole-Pyrazoline Hybrid | 25 | 98 | [11] |
| Rifampicin (Standard) | - | 40 | - | [11] |
Caption: Minimum Inhibitory Concentration (MIC) of hybrid pyrazole sulfonamides against M. tuberculosis.[11]
Conclusion
The pyrazole sulfonamide core remains a highly fruitful starting point for the design of novel therapeutic agents. This guide has provided a head-to-head comparison of distinct scaffolds, highlighting their unique strengths and therapeutic applications. The classic diaryl pyrazole scaffold continues to be a valuable template for designing selective COX-2 inhibitors. Fused systems like pyrazolo[4,3-c]pyridines offer a promising avenue for potent and selective carbonic anhydrase inhibitors. The isomeric pyrazole-4-sulfonamides are emerging as a versatile scaffold for anticancer drug discovery. Finally, the development of hybrid scaffolds represents an exciting future direction with the potential to address complex diseases and combat drug resistance. The choice of a particular scaffold should be guided by the specific biological target and the desired pharmacological profile, with the insights and data presented herein serving as a valuable resource for researchers in the field.
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A Researcher's Comparative Guide to Confirming Target Engagement of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide in a Cellular Context
In the landscape of contemporary drug discovery and chemical biology, the unequivocal confirmation of a small molecule's interaction with its intended intracellular target is a cornerstone of preclinical development. This guide provides a comprehensive, comparative analysis of state-of-the-art methodologies for confirming the target engagement of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a novel investigational compound. Given its structural motifs, including a pyrazole ring and a sulfonamide group, which are prevalent in known kinase inhibitors, we will proceed with the scientifically grounded hypothesis that this molecule may exert its effects through kinase modulation.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
Introduction to this compound and the Imperative of Target Validation
This compound is a synthetic organic compound with potential pharmacological activity.[4][5] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[2][3] Furthermore, the sulfonamide moiety is known to interact with the active sites of various enzymes, including carbonic anhydrases and kinases.[1][6] Based on these structural alerts, a primary hypothesis is that this compound may engage with one or more protein kinases within the cell, thereby modulating their activity and downstream signaling pathways.
Confirming this hypothesis is not merely an academic exercise; it is a critical step to:
-
Establish a clear mechanism of action (MoA): Linking the compound's phenotypic effects to a specific molecular interaction.
-
Guide lead optimization: Understanding the structure-activity relationship (SAR) to enhance potency and selectivity.
-
Mitigate off-target effects: Identifying unintended interactions that could lead to toxicity.
-
Develop robust biomarkers: For monitoring drug efficacy and patient stratification in clinical settings.
This guide will dissect and compare three orthogonal, cell-based methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assays, and Kinobeads-based Affinity Profiling.
Methodology Comparison: A Triad of Approaches for Target Engagement
We will now delve into the principles, protocols, and comparative advantages of three leading methodologies for confirming the intracellular engagement of our compound of interest.
Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Thermal Stabilization
CETSA is a powerful biophysical method that allows for the detection of direct ligand binding to its target protein in a native cellular environment, including intact cells and even tissues.[7][8] The underlying principle is that the binding of a ligand, such as our pyrazole sulfonamide, confers thermodynamic stability to its target protein, resulting in an increased melting temperature (Tm).[9][10] This thermal stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.[11]
The CETSA workflow involves treating intact cells with the compound, followed by heating the cell suspension to a range of temperatures.[9] After cell lysis and removal of precipitated proteins, the amount of soluble target protein is quantified, typically by Western blotting or mass spectrometry.[10] A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the presence of the compound.[7]
Caption: CETSA experimental workflow for assessing target engagement.
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., a cancer cell line expressing the putative kinase target) in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target kinase.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.
-
NanoBRET™ Target Engagement Assay: Proximity-Based Live-Cell Analysis
The NanoBRET™ Target Engagement Assay is a highly sensitive and quantitative method that measures compound binding to a target protein within intact, living cells.[12][13] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[14] The target protein is fused to the bright NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that reversibly binds to the target's active site serves as the energy acceptor.[15][16]
In this assay, the binding of the fluorescent tracer to the NanoLuc®-tagged target brings the donor and acceptor into close proximity, resulting in a BRET signal. When a test compound like this compound is introduced, it competes with the tracer for binding to the target protein.[14] This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the determination of intracellular target engagement and affinity.[13]
Caption: NanoBRET™ Target Engagement Assay workflow.
-
Cell Preparation:
-
Compound and Tracer Addition:
-
In a white 384-well assay plate, perform serial dilutions of this compound.
-
Add the transfected cells to each well.
-
Add the specific NanoBRET™ kinase tracer at its predetermined optimal concentration.
-
-
Equilibration and Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[15]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.[15]
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.
-
Kinobeads Affinity Profiling: A Chemoproteomic Approach
Kinobeads are a powerful chemoproteomic tool for profiling the selectivity of kinase inhibitors and identifying their targets.[17][18] This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to enrich a significant portion of the cellular kinome from a cell lysate.[19][20]
The experiment is performed in a competitive binding format. The cell lysate is pre-incubated with increasing concentrations of the free test compound (this compound). The compound will bind to its target kinases, preventing them from subsequently binding to the kinobeads. After affinity enrichment, the captured kinases are identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the test compound.[20][21]
Caption: Kinobeads-based kinase inhibitor profiling workflow.
-
Cell Lysis and Compound Incubation:
-
Prepare a native cell lysate from the cell line of interest using a mild lysis buffer to preserve kinase activity.
-
Incubate aliquots of the lysate with serial dilutions of this compound for 45-60 minutes at 4°C.[21]
-
-
Kinobeads Affinity Enrichment:
-
Add the kinobeads slurry to each lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.[18]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.[19]
-
Collect the resulting peptides for analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Identify and quantify the proteins using a suitable proteomics software package.
-
For each identified kinase, plot its relative abundance against the compound concentration to generate a dose-response curve and determine its binding affinity.
-
Comparative Analysis of Target Engagement Methodologies
The choice of methodology for confirming target engagement depends on various factors, including the availability of reagents, instrumentation, and the specific questions being addressed. The following table provides a comparative summary of the three techniques discussed.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads Affinity Profiling |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competitive affinity enrichment |
| Cellular State | Live or lysed cells | Live cells | Cell lysate |
| Throughput | Moderate to high (plate-based formats available) | High (384- and 1536-well formats) | Low to moderate |
| Target Requirement | Known target with a specific antibody | Target must be cloned and fused to NanoLuc® | No prior target knowledge required |
| Readout | Western blot, ELISA, Mass Spectrometry | Luminescence plate reader | Mass Spectrometry |
| Key Advantage | Label-free, applicable to endogenous proteins | Highly quantitative, real-time kinetics possible | Unbiased, kinome-wide selectivity profiling |
| Key Limitation | Target must be thermally stable; antibody required | Requires genetic modification of cells | Indirect measurement in lysate; may miss membrane-associated targets |
Conclusion and Future Directions
Confirming the intracellular target engagement of a novel compound like this compound is a multifaceted challenge that is best addressed by employing a combination of orthogonal approaches.
-
CETSA offers a direct, label-free method to validate binding to a hypothesized target in its native state.[7]
-
NanoBRET™ provides a highly quantitative, live-cell readout of target affinity and residence time, ideal for SAR studies.[16]
-
Kinobeads profiling delivers an unbiased, kinome-wide view of the compound's selectivity, crucial for identifying both primary targets and potential off-targets.[17]
A prudent strategy would be to initially use Kinobeads to identify the primary kinase targets of this compound. Subsequently, the top candidates can be validated using CETSA with specific antibodies and further characterized with the high-precision NanoBRET™ assay to quantify intracellular potency and guide further optimization of this promising compound. This integrated approach ensures a high degree of confidence in the identified targets and provides a solid foundation for advancing the molecule through the drug discovery pipeline.
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Klauck, P. J., Kienle, S., Kramer, K., & Kuster, B. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 16(4), 689–701. [Link]
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Golkowski, M., Vidadala, R. S., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S.-E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(7), 2499-2509. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 223-238). Humana Press. [Link]
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An, Y., & Li, Z. (2021). An Overview of Current Methods to Confirm Protein-Protein Interactions. Current Issues in Molecular Biology, 43(3), 1636-1646. [Link]
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Saggioro, F., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8235-8256. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide in a Laboratory Setting
The core directive of this guide is to empower laboratory personnel with the knowledge to manage the disposal process of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide with autonomy and scientific integrity. The procedures herein are designed to be self-validating, grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Pre-Disposal Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough hazard assessment is paramount. Given the absence of a specific SDS for this compound, a conservative approach must be adopted, treating the compound as hazardous unless determined otherwise by a qualified professional.
Key Actions:
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for chemical waste management.[1] They can provide guidance specific to your location and facilities and may have access to more extensive chemical safety databases.
-
Analogous Compound Review: Examine the SDS for structurally similar compounds. For instance, sulfonamides can exhibit a range of toxicities, and pyrazole derivatives may have specific reactivity profiles. This information can provide clues to potential hazards.
-
Hazardous Waste Determination: In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.[2] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] Without specific data, assume the compound may possess one or more of these characteristics.
Personal Protective Equipment (PPE) and Safe Handling
Appropriate PPE is non-negotiable when handling any chemical waste. The following table outlines the minimum recommended PPE for handling this compound waste.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | Protects against splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[5] | Prevents skin contact and potential absorption. |
| Body Protection | Fire/flame resistant and impervious lab coat.[5] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood or if aerosolization is possible.[6] | Prevents inhalation of potentially harmful dust or vapors. |
Safe Handling Practices:
-
Always handle the chemical waste in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling the waste, even if gloves were worn.[8]
Segregation and Containerization of Waste
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe transport and disposal.[9]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container:
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for unused or contaminated solid this compound.[1] The container should be in good condition with a secure lid.
-
Liquid Waste: For solutions containing the compound, use a leak-proof container that does not react with the chemical or the solvent.[10] For instance, acids and bases should not be stored in metal containers.[10]
-
-
Label the Waste Container:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[11]
-
The label must include the full chemical name: "this compound" and its concentration.[12]
-
Indicate the date when waste was first added to the container.[11]
-
-
Segregate the Waste:
-
Contaminated Materials:
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
Chemically contaminated sharps, such as needles or broken glass, must be collected in a designated, puncture-resistant sharps container.[14][15]
-
On-Site Storage and Accumulation
Designated and properly managed storage areas are essential for the safe accumulation of chemical waste prior to disposal.
-
Satellite Accumulation Areas (SAAs): Laboratories can store hazardous waste in SAAs, which are located at or near the point of generation and under the control of laboratory personnel.[4][16]
-
Storage Limits: Be aware of the volume limits for waste accumulation in your SAA, which are typically up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[16]
-
Storage Conditions: The storage area should be well-ventilated, away from sources of ignition, and clearly labeled with hazardous waste signage.[10]
Disposal Procedures
The final disposal of this compound must be conducted by a licensed professional waste disposal company.[1]
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Process:
-
Waste Accumulation: Collect and store the waste as described in the sections above.
-
Request for Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1] The most common and recommended method for organic compounds of this nature is high-temperature incineration.[9]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an established and approved protocol by your institution's EHS department.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Ventilate: Ensure adequate ventilation, and if the spill is significant, evacuate the lab and contact EHS.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[17]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture in the laboratory. By adhering to these guidelines, researchers and scientists can protect themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure compliance with all applicable regulations.
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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OSHA Compliance For Laboratories. US Bio-Clean.
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023-02-27).
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Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society. (2021-10-26).
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Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
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Laboratory Waste Management: The New Regulations. MedicalLab Management. (2019-07-01).
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Disposal.
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Safety Data Sheet for Pyrazole. Fisher Scientific. (2025-12-18).
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Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. (2024-12-26).
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Safety Data Sheet. Sigma-Aldrich. (2025-05-07).
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Safety Data Sheet for 4-BROMO-N,N,3-TRIMETHYL-1H-PYRAZOLE-1-SULFONAMIDE. CymitQuimica. (2024-12-19).
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Safety Data Sheet. Biosynth. (2021-05-18).
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Personal protective equipment for handling N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Comprehensive Safety Guide: Handling N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of this compound. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles and authoritative data.
While specific toxicological data for this compound is not extensively documented, a precautionary approach is mandated based on the hazard profiles of structurally similar pyrazole and sulfonamide compounds.[1][2] This guide is structured to mitigate risks at every stage, from preparation to disposal, ensuring the protection of personnel and the integrity of your research environment.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the cornerstone of safe laboratory practice. The hazard profile for this compound is extrapolated from data on analogous chemical structures.[3][4] The primary routes of occupational exposure are inhalation of dust or aerosols, dermal contact, eye contact, and accidental ingestion.[5]
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale & Authoritative Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[4] | Pyrazole derivatives are frequently classified as harmful upon ingestion.[3] |
| Skin Irritation | Causes skin irritation.[4] May be harmful if absorbed through the skin.[2][6] | This is a common characteristic of functionalized pyrazole sulfonamides.[3] |
| Serious Eye Irritation | Causes serious eye irritation or damage.[4][7] | Direct contact with the eyes can lead to significant injury.[3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[4] | Inhalation should be avoided by using proper engineering controls.[3][6] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for ensuring safety is the implementation of robust engineering controls that isolate the handler from the chemical hazard.
-
Chemical Fume Hood : All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to control the generation of dust or aerosols.[3][8]
-
Ventilation : Ensure the laboratory is well-ventilated to maintain a safe air environment.[9] Local exhaust ventilation is critical.[8]
-
Safety Stations : An accessible and fully functional safety shower and eyewash station must be located near the workstation.[8][9]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following protocol outlines the minimum required PPE.
Eye and Face Protection
Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]
Skin and Body Protection
-
Protective Clothing : A lab coat is required at a minimum. For procedures with a higher risk of splashes, wear impervious, chemical-resistant coveralls or an apron.[8][11]
-
Gloves : Selecting the correct gloves is critical, as no single material protects against all chemicals.[12] Always inspect gloves for any signs of degradation or punctures before use.[1] For handling this compound:
-
For Incidental Contact (e.g., handling vials, light splashes) : Disposable nitrile gloves are recommended.[13] They provide good resistance to a wide range of common laboratory chemicals and solvents.[12]
-
For Extended Contact or Immersion : Thicker, reusable gloves such as butyl or neoprene should be considered.[13] Always consult the glove manufacturer's chemical resistance chart for specific data.[14]
-
Glove Technique : Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[15] Contaminated gloves must be disposed of as chemical waste.[1]
-
Table 2: General Chemical-Resistant Glove Selection Guide
| Glove Material | General Applications & Resistance | Limitations |
|---|---|---|
| Nitrile | Excellent resistance to oils, greases, alcohols, and many solvents. Good for general lab use and incidental splash protection.[13] | Not recommended for use with strong oxidizing agents, aromatic solvents, or ketones.[13] |
| Neoprene | Good pliability and tear resistance. Protects against hydraulic fluids, gasoline, alcohols, and organic acids.[13] | Resistance can vary based on specific chemical. |
| Butyl Rubber | Excellent protection against highly corrosive acids (nitric, sulfuric), peroxides, and ketones. Resists gas and vapor permeation.[13] | Does not perform well with aliphatic and aromatic hydrocarbons.[13] |
Respiratory Protection
When engineering controls (i.e., a fume hood) are not sufficient or during a large spill, respiratory protection is necessary.
-
For Dust/Particulates : A NIOSH-approved N95 (or higher) particulate respirator should be used.[5]
-
For Vapors or High Concentrations : An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required.[15][16] All personnel requiring respirators must be properly fit-tested and trained according to OSHA standards.[5]
Operational Workflow: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Table 3: Emergency First Aid Procedures
| Exposure Type | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[8][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15] |
For a significant spill, evacuate the area and follow your institution's emergency spill cleanup protocol. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as chemical waste.[3][17]
Decontamination and Waste Disposal Plan
Proper disposal is a critical step to prevent environmental contamination.[17] All waste must be handled in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted. It should be collected in a designated container for non-hazardous or specified chemical waste.[17]
-
Solid Waste : Collect unused powder and contaminated solids (e.g., weigh paper, contaminated wipes) in a clearly labeled, sealed container designated for solid chemical waste.[17]
-
Liquid Waste : Collect all solutions containing the compound in a designated, leak-proof container labeled for aqueous or non-halogenated organic waste, as appropriate. Avoid drain disposal.[17]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and dispose of it as liquid chemical waste. Deface the label on the empty container before discarding it in regular trash or glass recycling, as per institutional policy.[17]
-
Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Maintain accurate disposal records.[17]
Waste Disposal Workflow
Caption: Waste Stream Management and Disposal Workflow.
References
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal protective equipment for handling Sulfogaiacol. (n.d.). Benchchem.
- Pyrazole Safety Data Sheet. (2025, December 18). Fisher Scientific.
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- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
- 4-BROMO-N,N,3-TRIMETHYL-1H-PYRAZOLE-1-SULFONAMIDE Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet FD11198. (2021, May 18). Biosynth.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025, September 12). US EPA.
- 3,4-Dimethyl-1H-pyrazole Phosphate Safety Data Sheet. (2024, December 7). TCI Chemicals.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- 1H-Pyrazole-1-carboxamidine hydrochloride Safety Data Sheet. (2025, May 1). Fisher Scientific.
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole Material Safety Data Sheet. (n.d.). Cole-Parmer.
- 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate Material Safety Data Sheet. (n.d.). Cole-Parmer.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PowerPak.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
